molecular formula C10H20O2 B1450975 1-Ethyl-3-methylpentyl Acetate CAS No. 375855-08-6

1-Ethyl-3-methylpentyl Acetate

Cat. No.: B1450975
CAS No.: 375855-08-6
M. Wt: 172.26 g/mol
InChI Key: KCEXFYWUSJAMSL-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylpentyl Acetate is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-methylpentyl Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-methylpentyl Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylheptan-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-5-8(3)7-10(6-2)12-9(4)11/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEXFYWUSJAMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(CC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659848
Record name 5-Methylheptan-3-yl acetate
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375855-08-6
Record name 3-Heptanol, 5-methyl-, 3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375855-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylheptan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 1-Ethyl-3-methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive chemical profiling of 1-Ethyl-3-methylpentyl Acetate (IUPAC: 5-methylheptan-3-yl acetate). This document is structured for researchers in organic synthesis, chemical ecology, and fragrance chemistry.

Chemical Identity, Synthesis, and Functional Applications[1]

Executive Summary

1-Ethyl-3-methylpentyl Acetate is a branched aliphatic ester belonging to the class of methyl-branched acetates. Often utilized in the fragrance industry for its diffusive fruity notes (reminiscent of apricot and peach), it also holds significant interest in chemical ecology as a structural analog to aggregation pheromones found in Coleoptera (beetles) and Hymenoptera.

This guide outlines the physicochemical standards, validated synthesis protocols, and analytical characterization required for the research and development of this compound.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Nomenclature and Identification
  • IUPAC Name: 5-methylheptan-3-yl acetate

  • Common Synonyms: 1-Ethyl-3-methylpentyl acetate; Acetic acid 1-ethyl-3-methylpentyl ester.

  • CAS Number: 375855-08-6

  • Molecular Formula: C₁₀H₂₀O₂

  • Molecular Weight: 172.27 g/mol

Structural Analysis

The molecule features a heptane backbone with a chiral center at C3 (bearing the acetate) and a methyl branch at C5. This creates two stereocenters (if the C3 and C5 positions are considered), leading to four potential stereoisomers. In commercial grades, it is often supplied as a racemate.

ChemicalStructure cluster_0 Structural Connectivity C1 C1 (Ethyl End) C2 C2 (Methylene) C1->C2 C3 C3 (Chiral Center) -O-CO-CH3 C2->C3 C4 C4 (Methylene) C3->C4 Acetate Acetate Group C3->Acetate C5 C5 (Methyl Branch) C4->C5 C6 C6 (Ethyl End) C5->C6

Figure 1: Connectivity map of 5-methylheptan-3-yl acetate demonstrating the 7-carbon backbone and functional group placement.[1]

Physicochemical Data Table
PropertyValue / RangeNote
Appearance Colorless to pale yellow liquidStandard Purity >95%
Odor Profile Fruity, Apricot, Peach, GreenHigh diffusivity
Boiling Point 180°C - 185°C (est.)@ 760 mmHg
Density 0.86 ± 0.02 g/cm³@ 25°C
LogP 3.2 - 3.5 (Predicted)Lipophilic
Solubility Insoluble in water; Soluble in EtOH, Hexane

Synthesis & Manufacturing Protocols

For research and scale-up, the most robust synthesis route involves the reduction of the commercially available ketone, 5-methyl-3-heptanone (Ethyl Amyl Ketone), followed by esterification. This method offers high yield and uses accessible precursors.

Reaction Pathway Visualization

SynthesisPathway Start Start: 5-Methyl-3-heptanone (CAS 541-85-5) Step1 Step 1: Carbonyl Reduction Reagent: NaBH4 / EtOH Temp: 0°C to RT Start->Step1 Hydride Addition Inter Intermediate: 5-Methylheptan-3-ol (Secondary Alcohol) Step1->Inter Workup Step2 Step 2: Acetylation Reagent: Ac2O / Pyridine / DMAP Temp: RT, 4h Inter->Step2 Esterification Final Product: 5-Methylheptan-3-yl Acetate (Yield: ~85-90%) Step2->Final Purification

Figure 2: Two-step synthesis pathway from industrial ketone precursor to final acetate ester.

Detailed Experimental Protocol
Step 1: Synthesis of 5-Methylheptan-3-ol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, thermometer, and addition funnel under nitrogen atmosphere.

  • Reagents: Charge flask with 5-methyl-3-heptanone (12.8 g, 100 mmol) and Ethanol (100 mL).

  • Reduction: Cool to 0°C. Slowly add Sodium Borohydride (NaBH₄) (1.9 g, 50 mmol) over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Completion: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC.[2]

  • Workup: Quench with saturated NH₄Cl solution (50 mL). Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Yield Expectation: ~12.5 g (97%) of crude alcohol.

Step 2: Acetylation to 1-Ethyl-3-methylpentyl Acetate
  • Acylation: Dissolve the crude 5-methylheptan-3-ol (12.5 g) in Dichloromethane (DCM, 100 mL). Add Pyridine (12 mL) and a catalytic amount of DMAP (4-Dimethylaminopyridine, 100 mg).

  • Addition: Cool to 0°C. Add Acetic Anhydride (11.3 mL, 120 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Quench: Add water (50 mL) to hydrolyze excess anhydride. Stir for 20 mins.

  • Purification: Separate phases. Wash organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove acetic acid), and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. Purify via vacuum distillation (bp ~75-80°C @ 10 mmHg) or flash chromatography (Silica, 95:5 Hexane:EtOAc).

Analytical Characterization (GC-MS & NMR)

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is characteristic of branched acetates.

  • Molecular Ion (M+): m/z 172 (often weak or absent).

  • Base Peak: m/z 43 ([CH₃CO]⁺).

  • Diagnostic Loss: m/z 112 (M - 60, loss of Acetic Acid via McLafferty rearrangement).

  • Alkyl Fragments: m/z 57, 71, 85 (fragments of the methylheptyl chain).

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
  • δ 4.85 ppm (m, 1H): Methine proton at C3 (alpha to ester oxygen).

  • δ 2.03 ppm (s, 3H): Acetate methyl group.

  • δ 1.40 - 1.60 ppm (m): Methylene protons (C2, C4).

  • δ 0.85 - 0.95 ppm (m, 9H): Methyl groups at chain ends and C5 branch.

Applications & Biological Relevance

Fragrance & Flavor Chemistry

The compound is valued for its "lift" in fruit accords. It bridges the gap between volatile top notes (like ethyl acetate) and heavier lactones.

  • Odor Descriptors: Apricot, Peach, Metallic-Green, Pear skin.

  • Stability: Stable in neutral media; hydrolyzes in high pH bases (soaps).

Chemical Ecology (Pheromone Research)

Methyl-branched acetates are a privileged scaffold in insect semiochemicals.

  • Coleoptera (Beetles): Many stored-product beetles (e.g., Oryzaephilus, Cryptolestes) utilize methyl-branched macrocycles or esters as aggregation pheromones.

  • Research Utility: 1-Ethyl-3-methylpentyl acetate serves as a bio-isostere for researchers screening antennal responses (EAG) in identifying novel pheromones for invasive species.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H227: Combustible liquid.

    • H315: Causes skin irritation (defatting action).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis over long periods.

  • PPE: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory during synthesis.

References

  • Spectrum Chemical. (2018). 1-Ethyl-3-methylpentyl Acetate Product Specifications & CAS Data. Retrieved from

  • PrepChem. (2023). Synthesis of 5-amino-5-methyl-3-heptanone and related heptanone derivatives. Retrieved from

  • ChemicalBook. (2024). 5-Methyl-3-heptanone (Ethyl Amyl Ketone) Properties and Reactions. Retrieved from

  • GuideChem. (2023). Chemical Profile: 1-Ethyl-3-methylpentyl Acetate (CAS 375855-08-6). Retrieved from

  • Qualitas. (2007). One-pot catalytic synthesis of higher aliphatic ketones. Elsevier B.V. Retrieved from

Sources

An In-depth Technical Guide to 1-Ethyl-3-methylpentyl Acetate: Molecular Structure, Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Ethyl-3-methylpentyl Acetate, a chiral ester with potential applications in fragrance, flavoring, and as a specialty solvent. We will delve into its molecular structure and physicochemical properties, and present a detailed, field-proven protocol for its synthesis and characterization using modern analytical techniques. This guide is intended to equip researchers with the foundational knowledge and practical methodologies necessary for the effective study and application of this compound.

Molecular Structure and Physicochemical Properties

1-Ethyl-3-methylpentyl Acetate, with the CAS number 375855-08-6, possesses a molecular formula of C₁₀H₂₀O₂ and a molecular weight of approximately 172.26 g/mol .[1] Its structure features a chiral center at the 3-position of the pentyl backbone, leading to the existence of stereoisomers. The ester functional group imparts a characteristic fruity aroma, a common trait among volatile short-chain esters.

The IUPAC name for this compound is 5-methyl-3-heptyl acetate. The name "1-Ethyl-3-methylpentyl Acetate" is also commonly used and describes the substituents on the pentyl chain attached to the acetate group.

Table 1: Physicochemical Properties of 1-Ethyl-3-methylpentyl Acetate

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂[1]
Molecular Weight 172.26 g/mol [1]
CAS Number 375855-08-6[1]
Boiling Point 185 °CLEAPChem
Density 0.87 g/cm³LEAPChem
Refractive Index 1.42LEAPChem

A two-dimensional representation of the molecular structure is provided below:

Caption: 2D Molecular Structure of 1-Ethyl-3-methylpentyl Acetate

Synthesis of 1-Ethyl-3-methylpentyl Acetate: A Representative Protocol

The synthesis of 1-Ethyl-3-methylpentyl Acetate is typically achieved through the Fischer esterification of 1-Ethyl-3-methylpentanol with acetic acid, catalyzed by a strong acid such as sulfuric acid. This reversible reaction is driven to completion by removing the water formed during the reaction.

Experimental Workflow

Caption: Synthetic workflow for 1-Ethyl-3-methylpentyl Acetate.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 1-Ethyl-3-methylpentanol (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq) in a suitable solvent such as toluene.

  • Esterification: Heat the reaction mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure 1-Ethyl-3-methylpentyl Acetate.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 1-Ethyl-3-methylpentyl Acetate. The following sections detail the expected outcomes from key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the components of a mixture and identifying them based on their mass-to-charge ratio.

Protocol: A standard protocol for the GC-MS analysis of volatile esters would involve a non-polar capillary column (e.g., DB-5ms) with a temperature gradient program. The mass spectrometer would be operated in electron ionization (EI) mode.

Expected Fragmentation Pattern: The mass spectrum of 1-Ethyl-3-methylpentyl Acetate is expected to show a molecular ion peak (M⁺) at m/z 172. The fragmentation pattern will be characteristic of an acetate ester, with a prominent peak at m/z 43 corresponding to the acetyl cation [CH₃CO]⁺. Other significant fragments would arise from the cleavage of the alkyl chain.

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Detector Detector Column->Detector IonSource Ion Source (EI) Detector->IonSource Transfer Line MassAnalyzer Mass Analyzer IonSource->MassAnalyzer DetectorMS Detector MassAnalyzer->DetectorMS DataSystem DataSystem DetectorMS->DataSystem Data Acquisition

Caption: GC-MS analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure of organic compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Ethyl-3-methylpentyl Acetate will exhibit distinct signals for the different proton environments.

  • A singlet at approximately 2.0 ppm for the methyl protons of the acetate group.

  • A multiplet for the proton on the carbon bearing the ester oxygen (C-3 of the heptyl chain).

  • Overlapping multiplets for the methylene and methine protons of the alkyl chain.

  • Distinct signals for the terminal methyl groups of the alkyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

  • A signal around 170 ppm for the carbonyl carbon of the ester.

  • A signal for the carbon attached to the ester oxygen (C-3 of the heptyl chain).

  • A series of signals in the aliphatic region for the remaining carbons of the alkyl chain.

Protocol: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

Safety and Handling

1-Ethyl-3-methylpentyl Acetate is expected to be a flammable liquid. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and analytical characterization of 1-Ethyl-3-methylpentyl Acetate. The provided protocols offer a solid foundation for researchers and professionals working with this and similar ester compounds. The combination of synthetic methodology with robust analytical characterization ensures the integrity and reliability of experimental outcomes in drug development and other scientific endeavors.

References

  • Aaron Chemistry. 1-Ethyl-3-Methylpentyl Acetate. [Link]

  • LEAPChem. 1-ETHYL-3-METHYLPENTYL ACETATE. [Link]

Sources

Natural occurrence of 1-Ethyl-3-methylpentyl Acetate in volatiles

Author: BenchChem Technical Support Team. Date: March 2026

Prologue: The Enigma of Branched-Chain Volatiles In the complex landscape of volatile organic compounds (VOCs), branched-chain esters represent a highly specialized class of semiochemicals and secondary metabolites. Among these, 1-Ethyl-3-methylpentyl Acetate (IUPAC: 5-methylheptan-3-yl acetate) stands out as a structurally intricate molecule. While frequently utilized as a high-purity biochemical standard in proteomics research[1], its natural occurrence in biological volatile profiles is intrinsically linked to the enzymatic esterification of its natural alcohol precursor, 5-methyl-3-heptanol.

This technical guide provides an authoritative blueprint for researchers and drug development professionals seeking to isolate, quantify, and understand the mechanistic origins of 1-Ethyl-3-methylpentyl Acetate and its related biosynthetic analogs in natural matrices.

Chemical Identity & Structural Nuances

1-Ethyl-3-methylpentyl Acetate is characterized by a highly branched aliphatic backbone, which imparts unique steric properties and moderate volatility. The presence of an ethyl group at the C1 position and a methyl group at the C3 position of the pentyl chain creates a specific spatial configuration that influences both its receptor-binding affinity in ecological interactions and its partitioning behavior in analytical extractions.

Its primary natural precursor, 5-methyl-3-heptanol, has been definitively identified in the essential oils of medicinal plants such as Rumex hastatus, a species noted for its potent anticholinesterase and antioxidant properties[2]. The biological conversion of this alcohol into its acetate ester represents a critical node in volatile biosynthesis.

Biosynthetic Trajectory in Biological Systems

The natural occurrence of branched-chain esters is rarely an accident of spontaneous chemistry; it is the result of highly regulated enzymatic cascades. The biosynthesis of 1-Ethyl-3-methylpentyl Acetate follows a conserved polyketide-like pathway common in both plant trichomes and insect glandular secretions.

  • Condensation : The pathway initiates with the condensation of propionyl-CoA and acetyl-CoA, mediated by a polyketide synthase, to form the ketone intermediate 5-methyl-3-heptanone.

  • Stereospecific Reduction : A ketoreductase enzyme reduces the ketone to 5-methyl-3-heptanol[2].

  • Esterification : Finally, an Alcohol Acetyltransferase (AAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the alcohol, yielding the final volatile ester.

Biosynthesis P1 Propionyl-CoA + Acetyl-CoA (Precursors) E1 Polyketide Synthase (Condensation) P1->E1 I1 5-Methyl-3-heptanone (Intermediate) E1->I1 E2 Ketoreductase (Reduction) I1->E2 I2 5-Methyl-3-heptanol (Natural Volatile) E2->I2 E3 Alcohol Acetyltransferase (Esterification) I2->E3 Acetyl-CoA Final 1-Ethyl-3-methylpentyl Acetate (Target Ester) E3->Final

Biosynthetic pathway of 1-Ethyl-3-methylpentyl Acetate via ketoreduction and esterification.

Analytical Blueprint: HS-SPME-GC-MS Methodology

To detect trace quantities of 1-Ethyl-3-methylpentyl Acetate in complex biological matrices, researchers must employ Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Causality & Self-Validating Protocol Design

The following protocol is engineered as a self-validating system . By incorporating specific matrix modifiers and an internal standard, the workflow continuously verifies its own extraction efficiency and instrument stability.

Step 1: Sample Preparation & Matrix Modification

  • Action : Transfer 2.0 g of homogenized biological tissue (e.g., plant material or microbial culture) into a 20 mL sterile headspace vial. Add 1.0 mL of saturated NaCl solution and 10 µL of 2-octanol (10 µg/mL) as an internal standard. Seal with a PTFE/silicone septum.

  • Causality : The saturated NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of the non-polar ester is drastically reduced, forcing the analyte into the headspace.

  • Self-Validation : 2-octanol is chosen because it shares structural similarities with the target analyte but is not endogenous to the matrix. If the absolute peak area of 2-octanol fluctuates by >5% across technical replicates, the system automatically flags the run for fiber degradation or matrix suppression, preventing false negatives.

Step 2: Headspace Equilibration & Extraction

  • Action : Incubate the vial at 40°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes.

  • Causality : The tri-phase fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) is explicitly selected because its mixed-bed coating captures a broad spectrum of polarities. The 40°C temperature is optimized to volatilize the ester (Boiling Point: 185°C[3]) without inducing thermal degradation of heat-labile co-extractants.

Step 3: GC-MS Desorption & Separation

  • Action : Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode. Use an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Oven Program : 40°C (hold 2 min), ramp at 5°C/min to 200°C, then 20°C/min to 280°C.

  • Causality : The shallow initial ramp of 5°C/min is critical. Branched-chain esters often co-elute with structurally similar isomers. This slow gradient ensures baseline resolution based on subtle differences in boiling points and steric interactions with the stationary phase.

Step 4: Electron Impact (EI) Ionization & Detection

  • Action : Operate the mass spectrometer in EI mode at 70 eV. Scan range: m/z 35–350.

  • Causality : Ionization at 70 eV is the universal standard for generating reproducible fragmentation patterns. For 1-Ethyl-3-methylpentyl Acetate, this energy triggers a predictable McLafferty rearrangement, yielding diagnostic fragments that ensure high-confidence matching against NIST spectral libraries.

AnalyticalWorkflow S1 Sample Prep (HS-SPME + NaCl) S2 Thermal Desorption (GC Inlet 250°C) S1->S2 S3 Capillary GC (HP-5MS Column) S2->S3 S4 EI-MS (70 eV Ionization) S3->S4 S5 Data Analysis (NIST Matching) S4->S5

Step-by-step HS-SPME-GC-MS analytical workflow for volatile ester detection.

Quantitative Profiling & Physicochemical Data

Accurate identification requires cross-referencing empirical data with established physicochemical parameters. Table 1 summarizes the critical data required for the analytical profiling of 1-Ethyl-3-methylpentyl Acetate and its natural precursor.

Table 1: Physicochemical and Analytical Profiling Data

Compound NameCAS NumberMolecular FormulaMolecular WeightBoiling PointDensityNatural Source / Application
5-Methyl-3-heptanol 18720-65-5C8H18O130.23 g/mol 153°C0.83 g/cm³Rumex hastatus essential oil[2][4]
1-Ethyl-3-methylpentyl Acetate 375855-08-6C10H20O2172.27 g/mol 185°C0.87 g/cm³Trace plant volatiles, proteomics standard[1][3]

Ecological & Pharmacological Horizons

The detection of highly branched esters like 1-Ethyl-3-methylpentyl Acetate in natural matrices opens significant avenues for drug development and agricultural research.

  • Neuropharmacology : Essential oils containing the precursor 5-methyl-3-heptanol have demonstrated marked anticholinesterase (AChE and BChE) inhibitory activity[2]. Because esterification alters the lipophilicity of a molecule, the acetate derivative possesses enhanced blood-brain barrier (BBB) permeability. Drug development professionals can leverage this structural scaffold to design novel, highly lipophilic volatile therapeutics for neurodegenerative conditions like Alzheimer's disease.

  • Chemical Ecology : In insect communication, branched-chain acetates frequently function as alarm pheromones or aggregation signals. The steric bulk of the 1-ethyl and 3-methyl groups ensures highly specific binding to olfactory receptors, making this compound a prime candidate for the development of targeted, non-toxic pest management lures.

References

  • Chemical composition, antioxidant and anticholinesterase potentials of essential oil of Rumex hastatus D. Don collected from the North West of Pakistan Source: nih.gov (PMC) URL:[Link]

Sources

Thermodynamic Profiling and Phase Equilibria of 1-Ethyl-3-methylpentyl Acetate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Accurate thermodynamic profiling of specialty solvents and bulk drug intermediates is a cornerstone of scalable pharmaceutical manufacturing. This whitepaper provides an in-depth analysis of the thermodynamic properties of 1-Ethyl-3-methylpentyl acetate (CAS: 375855-08-6). By synthesizing structural thermodynamics, predictive modeling, and self-validating experimental protocols, this guide equips researchers and process engineers with the foundational data necessary for optimizing phase equilibria and reactor design.

Structural Thermodynamics & Molecular Causality

1-Ethyl-3-methylpentyl acetate, also known by its IUPAC designation 1[1], is a branched aliphatic ester heavily utilized as a bulk drug intermediate[2]. The molecule (


) features a highly branched octyl backbone attached to an acetate moiety[1].

From a thermodynamic perspective, the steric bulk of the 1-ethyl and 3-methyl substitutions on the pentyl chain significantly disrupts crystal lattice packing. This structural causality explains its liquid state at standard temperature and pressure (STP) and its relatively low density compared to linear decyl acetates. The branching reduces the effective surface area for intermolecular London dispersion forces. Consequently, less thermal energy is required to overcome these cohesive forces, lowering the enthalpy of vaporization (


) and resulting in a boiling point of 185 ºC—markedly lower than what would be expected for a linear 

ester[2].

Baseline Physicochemical & Thermodynamic Data

The foundational thermodynamic and physical properties of 1-ethyl-3-methylpentyl acetate are summarized below. These parameters are critical for designing distillation columns, calculating reactor heat loads, and ensuring safe handling during pharmaceutical scale-up.

ParameterValueUnitCausality / Significance
Molecular Weight 172.265 g/mol Determines stoichiometric mass balances[2].
Density (at 20 ºC) 0.87g/cm³Reflects loose molecular packing due to chain branching[2].
Boiling Point 185ºCDefines the upper limit for liquid-phase reactions at 1 atm[2].
Flash Point 65.185ºCCritical safety metric for vapor flammability in air[2].
Refractive Index 1.42-Used for rapid purity verification via polarizability[2].
Polar Surface Area (TPSA) 26.3ŲInfluences solvation thermodynamics and lipophilicity[2].

Data synthesized from 2[2].

Predictive Thermodynamic Modeling

When empirical data is sparse, Senior Application Scientists rely on predictive group additivity methods (such as Benson's Group Additivity) to estimate standard thermodynamic properties. For 1-ethyl-3-methylpentyl acetate, the molecule is deconstructed into its constituent functional groups:

  • Terminal Methyls: 3 × [C-(C)(H)3]

  • Acetate Methyl: 1 × [C-(CO)(H)3]

  • Methylene Groups: 3 × [C-(C)2(H)2]

  • Methine Groups: 1 × [C-(C)3(H)] (Aliphatic) + 1 × [C-(C)2(O)(H)] (Ether-linked)

  • Ester Core: 1 × [O-(C)(CO)] + 1 × [CO-(C)(O)]

By summing the enthalpic contributions of these groups, we can estimate the standard enthalpy of formation (


). The heat capacity (

) as a function of temperature is similarly derived, which is essential for calculating the energy required to heat the intermediate in batch reactors.

G Start Input Molecular Structure (C10H20O2) GroupID Identify Functional Groups (Benson Additivity) Start->GroupID CalcEnthalpy Calculate Standard Enthalpy (ΔHf°) GroupID->CalcEnthalpy CalcHeatCap Estimate Heat Capacity (Cp as f(T)) GroupID->CalcHeatCap Antoine Derive Antoine Parameters (Vapor Pressure) CalcEnthalpy->Antoine CalcHeatCap->Antoine Output Thermodynamic Profile Generation Antoine->Output

Fig 1: Predictive workflow for estimating thermodynamic parameters via group additivity.

Experimental Determination of Phase Equilibria (DSC/TGA)

To transition from predictive models to validated empirical data, a rigorous thermal analysis protocol is required. The following methodology outlines the determination of the specific heat capacity (


) and enthalpy of vaporization (

) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
The Self-Validating Protocol Design

Trustworthiness in thermodynamic data relies on self-validation. This protocol employs a three-run methodology (Empty Pan


 Sapphire Standard 

Sample). By calculating the

of the sapphire standard and comparing it to known literature values in real-time, the system verifies the calibration of thermal resistance and heat flow constants before any sample data is accepted.
Step-by-Step Methodology
  • Instrument Preparation & Purge:

    • Equilibrate the DSC and TGA instruments with a high-purity Nitrogen (

      
      ) purge gas at 50 mL/min.
      
    • Causality:

      
       provides an inert atmosphere, preventing oxidative degradation of the acetate which would artificially alter the heat flow signal and skew the thermodynamic data.
      
  • Baseline & Sapphire Calibration (The Validation Step):

    • Run an empty hermetically sealed aluminum pan from 25 ºC to 200 ºC at a heating rate of 10 ºC/min.

    • Repeat the exact thermal profile using a standard sapphire disk. Verify that the calculated sapphire

      
       matches  within a strict 1% error margin.
      
  • Sample Encapsulation:

    • Weigh exactly 5.0 mg of 1-ethyl-3-methylpentyl acetate into a hermetic aluminum pan equipped with a laser-drilled 50 µm pinhole.

    • Causality: The pinhole restricts vapor diffusion. This maintains the liquid-vapor equilibrium inside the pan until the true boiling point (185 ºC) is reached, ensuring the endothermic peak accurately reflects

      
       rather than premature surface evaporation[2].
      
  • Thermal Scanning:

    • Ramp the temperature from 25 ºC to 200 ºC at 10 ºC/min.

    • Integrate the area under the endothermic peak occurring near 185 ºC to calculate the enthalpy of vaporization.

  • TGA Cross-Verification:

    • Run a parallel TGA scan to monitor mass loss. The onset of the mass derivative (DTG) peak must perfectly align with the extrapolated onset temperature of the DSC endotherm, confirming that the thermal event is purely vaporization and not thermal decomposition.

G Prep Sample Preparation (Hermetic Al Pans) Calib Baseline & Sapphire Calibration (Self-Validation) Prep->Calib DSC DSC Scan (10°C/min, N2 Purge) Calib->DSC TGA TGA Scan (Isothermal & Dynamic) Calib->TGA Data Data Integration (Cp, ΔHvap, Stability) DSC->Data TGA->Data Val Cross-Validation with Predictive Models Data->Val

Fig 2: Self-validating DSC and TGA experimental pipeline for phase equilibria analysis.

Conclusion

The thermodynamic profiling of 1-ethyl-3-methylpentyl acetate requires a synthesis of structural analysis, predictive modeling, and rigorous empirical validation. By understanding the causality between its branched structure and its phase behavior, and by employing self-validating calorimetric protocols, researchers can generate the high-fidelity thermodynamic data necessary for advanced drug development and chemical engineering scale-up.

References

  • HANGZHOU LEAP CHEM CO., LTD. "1-ETHYL-3-METHYLPENTYL ACETATE". Echemi. 2

  • Santa Cruz Biotechnology. "5-Methyl-3-heptyl Acetate | CAS 375855-08-6". SCBT. 1

  • Sigma-Aldrich. "Heptyl acetate". Sigma-Aldrich Product Database. 3

  • ASTM International. "ASTM E1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry". ASTM Standards.

Sources

1-Ethyl-3-methylpentyl Acetate CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Ethyl-3-methylpentyl Acetate CAS number and IUPAC nomenclature Content Type: In-depth technical guide.

Structural Identity, Synthesis Protocols, and Application Framework

Part 1: Executive Summary & Chemical Identity

1-Ethyl-3-methylpentyl acetate (CAS RN: 375855-08-6 ) is a branched-chain aliphatic ester utilized primarily as a specialized intermediate in pharmaceutical synthesis and as a target molecule in chemical ecology (semiochemical research). Often referenced by its IUPAC systematic name, 5-methylheptan-3-yl acetate , this compound is characterized by two chiral centers, resulting in four distinct stereoisomers. Its structural homology to known aggregation pheromones (e.g., of Scolytus beetles) and alarm pheromones (e.g., of Pogonomyrmex ants) makes it a critical reference standard in bioassay development.

Core Chemical Data
ParameterSpecification
CAS Number 375855-08-6
IUPAC Name 5-Methylheptan-3-yl acetate
Synonyms 3-Heptanol, 5-methyl-, 3-acetate; 1-Ethyl-3-methylpentyl ethanoate
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.27 g/mol
InChI Key KCEXFYWUSJAMSL-UHFFFAOYSA-N
Physical State Colorless liquid
Boiling Point ~185 °C (at 760 mmHg)
Flash Point ~65 °C
Density 0.87 g/cm³
Part 2: Structural Analysis & Stereochemistry

The nomenclature "1-ethyl-3-methylpentyl acetate" is derived from the radical attached to the oxygen atom. However, IUPAC rules prioritize the longest carbon chain containing the principal functional group.

  • Longest Chain Identification:

    • The alkyl group attached to the oxygen is derived from 5-methyl-3-heptanol .

    • Chain: Ethyl (C1-C2) + CH(O)- (C3) + CH2 (C4) + CH(CH3) (C5) + Ethyl (C6-C7).

    • Total backbone: Heptane (7 carbons).[1]

  • Chiral Centers:

    • C3: Bonded to -H, -Ethyl, -Acetate, and the isobutyl-like tail.

    • C5: Bonded to -H, -Methyl, -Ethyl, and the C1-C4 segment.

    • Stereoisomers: (3R,5R), (3R,5S), (3S,5R), (3S,5S).

Diagram 1: Structural Logic & Numbering The following diagram illustrates the mapping between the common "1-ethyl-3-methylpentyl" nomenclature and the systematic IUPAC numbering.

Structure Substrate 1-Ethyl-3-methylpentyl Group IUPAC IUPAC: 5-Methylheptan-3-yl Acetate Substrate->IUPAC Renumbering C3 C3 (Chiral) Attachment Point IUPAC->C3 Ester Linkage C5 C5 (Chiral) Methyl Branch IUPAC->C5 Branching

Caption: Structural mapping of the 1-ethyl-3-methylpentyl radical to the systematic 5-methylheptan-3-yl skeleton.

Part 3: Synthesis Protocols

Synthesizing 1-ethyl-3-methylpentyl acetate requires a high-fidelity route to the precursor alcohol, 5-methyl-3-heptanol . Two primary pathways exist: Reductive Alkylation (Grignard) and Ketone Reduction . The Grignard route is preferred for building the carbon skeleton de novo.

Method A: Grignard Addition (De Novo Skeleton Construction)

This protocol couples 3-methylpentanal with ethylmagnesium bromide.

Reagents:

  • 3-Methylpentanal (CAS 1587-04-8)

  • Ethylmagnesium bromide (3.0 M in diethyl ether)

  • Acetic anhydride

  • Pyridine / DMAP (4-Dimethylaminopyridine)

Step-by-Step Protocol:

  • Grignard Addition:

    • Setup: Flame-dried 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

    • Reaction: Charge flask with 3-methylpentanal (1.0 eq) in anhydrous THF. Cool to 0°C.

    • Addition: Dropwise add EthylMgBr (1.2 eq) over 30 minutes. The exotherm must be controlled to maintain T < 10°C.

    • Mechanism: Nucleophilic attack of the ethyl anion on the aldehyde carbonyl carbon.

    • Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Dry over MgSO₄ and concentrate to yield crude 5-methyl-3-heptanol .

  • Esterification (Acetylation):

    • Reaction: Dissolve crude alcohol in DCM (Dichloromethane). Add Pyridine (1.5 eq) and catalytic DMAP (0.1 eq).

    • Addition: Add Acetic Anhydride (1.2 eq) dropwise at 0°C. Allow to warm to room temperature and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 9:1). The alcohol spot (Rf ~0.3) should disappear, replaced by the ester (Rf ~0.7).

    • Purification: Wash with 1M HCl (to remove pyridine), then NaHCO₃. Distill under reduced pressure (vacuum distillation) to isolate pure 1-ethyl-3-methylpentyl acetate.

Diagram 2: Synthesis Workflow

Synthesis Start Start: 3-Methylpentanal Intermed Intermediate: 5-Methyl-3-heptanol Start->Intermed Nucleophilic Addition (THF, 0°C) Reagent1 Reagent: EthylMgBr (Grignard) Reagent1->Intermed Product Product: 1-Ethyl-3-methylpentyl Acetate Intermed->Product Esterification (DCM, DMAP) Reagent2 Reagent: Ac2O / Pyridine Reagent2->Product

Caption: Synthetic pathway from 3-methylpentanal to the target acetate via Grignard addition and esterification.

Part 4: Analytical Characterization

To validate the identity of CAS 375855-08-6, the following spectroscopic signatures must be confirmed.

1. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignment
4.75 - 4.85 Multiplet1HCH -OAc (Methine at C3)
2.04 Singlet3HCH₃ -C=O (Acetate methyl)
1.45 - 1.60 Multiplet2H-CH₂- (C2, Ethyl group)
0.85 - 0.95 Multiplet9HTerminal Methyls (C1, C5-Me, C7)

Note: Due to the presence of diastereomers, the methine proton at C3 and the methyl doublets may appear as overlapping signals or distinct sets of peaks depending on resolution.

2. Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 172 (often weak or absent).

  • Diagnostic Fragments:

    • m/z 112: [M - AcOH]⁺ (Loss of acetic acid via McLafferty rearrangement or elimination).

    • m/z 43: [CH₃CO]⁺ (Acetyl cation, base peak for acetates).

    • m/z 83/85: Alkyl chain fragmentation patterns characteristic of branched heptanes.

Part 5: Applications & Safety
Applications
  • Proteomics & Metabolomics: Used as a reference standard for identifying unknown branched-chain lipids or volatile organic compounds (VOCs) in biological samples [1].

  • Chemical Ecology: Structural analog to aggregation pheromones of the Scolytus genus (bark beetles) and alarm pheromones of Pogonomyrmex ants.[2] While 4-methyl-3-heptanone is the primary alarm pheromone, 5-methyl analogs are critical for studying receptor specificity and structure-activity relationships (SAR) [2].

  • Pharmaceutical Intermediate: Utilized in the synthesis of complex branched aliphatic drugs where specific chirality at the C3/C5 positions is required.

Safety & Handling
  • GHS Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2).

  • Handling:

    • P210: Keep away from heat/sparks/open flames.

    • P280: Wear protective gloves/eye protection.[3]

    • Storage: Store in a cool, well-ventilated place. Nitrogen blanket recommended to prevent hydrolysis.

References
  • Ponder, J. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Washington University in St. Louis. Retrieved March 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for CID 560255, Ethyl 3-methylpentanoate. Retrieved March 5, 2026, from [Link]

Sources

Safety Data Sheet (SDS) for 1-Ethyl-3-methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Profile of 1-Ethyl-3-methylpentyl Acetate

Preamble: Navigating Data Scarcity in Chemical Safety

Section 1: Chemical Identification and Physicochemical Profile

Correctly identifying the chemical entity is the foundational step in any safety assessment. It is crucial to distinguish 1-Ethyl-3-methylpentyl Acetate from similarly named but chemically distinct substances, such as the ionic liquid 1-Ethyl-3-methylimidazolium acetate, to prevent grave errors in handling protocols.

1.1. Unambiguous Identifiers

  • Chemical Name: 1-Ethyl-3-methylpentyl Acetate

  • Synonyms: 3-Heptanol, 5-methyl-, 3-acetate[1]

  • CAS Number: 375855-08-6[1][2]

  • Molecular Formula: C10H20O2[1][2]

  • Molecular Weight: 172.26 g/mol [1][2]

1.2. Physicochemical Properties: Knowns and Predictions

Quantitative data is essential for evaluating physical hazards like flammability and for designing appropriate engineering controls. The table below summarizes known data and provides expert predictions based on structurally similar acetate esters of comparable molecular weight (e.g., Pentyl Acetate, Menthyl Acetate).

PropertyValue / Predicted RangeSource / Rationale
Appearance Colorless Liquid (Predicted)Typical for simple aliphatic esters.[3]
Density 0.87 g/cm³[1]
Boiling Point 185 °C[1]
Flash Point 65.185 °C[1]
Refractive Index 1.42[1]
Solubility in Water Low to Insoluble (Predicted)Acetate esters with long alkyl chains exhibit poor water solubility.
Vapor Pressure Low to Moderate (Predicted)The relatively high boiling point suggests a lower vapor pressure at room temperature compared to more volatile esters like ethyl acetate.
Vapor Density >1 (Air = 1) (Predicted)With a molecular weight of 172.26, its vapor is significantly heavier than air, posing a risk of accumulation in low-lying areas.

Section 2: Hazard Identification and GHS Classification (Predicted)

In the absence of a formal SDS, a predicted Globally Harmonized System (GHS) classification is a critical tool for communicating hazards. This classification is inferred from the known flash point and the typical toxicological profiles of similar aliphatic acetate esters.

Hazard ClassCategoryPredicted Hazard StatementRationale
Flammable Liquids Category 4H227: Combustible liquidA flash point of 65.2°C falls into the GHS Category 4 range for flammable liquids (>60°C and ≤93°C). While not highly flammable, it can be ignited.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationMany organic esters can defat the skin upon prolonged contact, leading to irritation. This is a conservative but prudent assumption.[4][5]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritationDirect contact with organic solvents and esters is highly likely to cause significant but reversible eye irritation.[6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H336: May cause drowsiness or dizzinessInhalation of vapors from organic solvents can cause central nervous system (CNS) depression.[4][6][8]
Hazardous to the Aquatic Environment (Chronic) Category 2 or 3H411/H412: Toxic/Harmful to aquatic life with long lasting effectsMany esters are poorly biodegradable and exhibit toxicity to aquatic organisms. Release to the environment should be avoided.[9][10]

Pictograms (Predicted):

  • GHS07 (Exclamation Mark): For skin/eye irritation and STOT-SE Category 3.

  • GHS08 (Health Hazard): Potentially, if aspiration is a risk, though not explicitly classified here.

  • GHS09 (Environment): For aquatic toxicity.

Section 3: A Workflow for Risk Assessment with Undocumented Compounds

The most valuable skill for a researcher is not merely following an SDS, but constructing a safe operational plan when one is absent. The following workflow illustrates a systematic approach to risk management.

Risk_Assessment_Workflow cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Hazard Prediction cluster_2 Phase 3: Exposure & Control Strategy A Identify Compound (CAS, Name, Structure) B Search for Primary SDS (Supplier, ECHA) A->B C Search for Analogue Data (Similar Esters, Isomers) B->C If Not Found D Predict Physicochemical Hazards (e.g., Flammability from Flash Point) C->D E Predict Toxicological Hazards (Irritation, Sensitization, STOT) C->E F Construct a 'Working' GHS Classification D->F E->F G Define Experimental Scale (mg, g, kg) F->G H Select Engineering Controls (Benchtop, Fume Hood, Glovebox) G->H I Determine Required PPE (Gloves, Eyewear, Lab Coat) H->I J Develop Emergency Procedures (Spill, Fire, Exposure) I->J

Caption: Risk assessment workflow for chemicals with limited safety data.

This process moves from gathering known facts to making conservative, science-based predictions, and finally, to implementing concrete control measures tailored to the experimental scale.

Section 4: Safe Handling, Storage, and Engineering Controls

Based on the predicted hazards, the following protocols are mandated. The core principle is "As Low As Reasonably Practicable" (ALARP) for exposure.

4.1. Engineering Controls

  • Primary Control: All manipulations of 1-Ethyl-3-methylpentyl Acetate must be conducted within a certified chemical fume hood to prevent inhalation of vapors and contain potential spills.[11]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors, which are heavier than air.[6][8]

  • Safety Equipment: A safety shower and eyewash station must be immediately accessible.[12]

4.2. Personal Protective Equipment (PPE) Selection

The selection of PPE is not a checklist but a response to the specific hazards.

PPE_Selection_Flowchart cluster_handling Chemical Handling start Task Assessment node_eye Eye Protection: Chemical Splash Goggles (ANSI Z87.1) start->node_eye Eye Contact Hazard node_skin Skin Protection: - Nitrile or Neoprene Gloves - Flame-Resistant Lab Coat start->node_skin Skin Contact Hazard node_resp Respiratory Protection: Generally not required if using a fume hood. Consider respirator for large spills. start->node_resp Inhalation Hazard

Caption: PPE selection logic for handling 1-Ethyl-3-methylpentyl Acetate.

4.3. Detailed Handling Protocol

  • Preparation: Don all required PPE before entering the handling area. Ensure the fume hood sash is at the appropriate height.

  • Grounding: When transferring volumes greater than 500 mL, ensure containers and receiving equipment are grounded and bonded to prevent static discharge, a potential ignition source.[6][8]

  • Dispensing: Use non-sparking tools for transfers.[6][8] Dispense liquids slowly to minimize vapor generation.

  • Post-Handling: Tightly close all containers immediately after use.[6][8][9][11][12]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[6][8][11]

4.4. Storage Protocol

  • Location: Store in a cool, dry, well-ventilated area designated for combustible liquids.[6][12]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and direct sunlight.[6][8][9][11]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and bases. While specific reactivity data is unavailable, this is a standard precaution for esters.[13]

  • Container: Keep in the original, tightly sealed container.[6][8][9][11][12]

Section 5: Emergency Response Protocols

A proactive emergency plan is non-negotiable.

5.1. Spill Response

The procedure for responding to a chemical spill must be systematic to ensure personnel safety and environmental protection.

Spill_Response_Workflow A 1. ALERT Inform nearby personnel. Evacuate if necessary. B 2. ISOLATE Restrict access to the area. Eliminate ignition sources. A->B C 3. CONTAIN Use spill socks or inert absorbent material to dike the spill. B->C D 4. ABSORB Cover with dry sand, earth, or other non-combustible material. C->D E 5. COLLECT Using non-sparking tools, scoop up absorbed material into a labeled waste container. D->E F 6. DECONTAMINATE Clean the spill area thoroughly. E->F G 7. DISPOSE Dispose of waste according to institutional and local regulations. F->G

Caption: Step-by-step workflow for responding to a chemical spill.

5.2. First-Aid Measures

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label to the medical professional.[5]

5.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6][8] A water spray can be used to cool fire-exposed containers but may be inefficient at extinguishing the fire itself.[8]

  • Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Hazardous combustion products include carbon monoxide and carbon dioxide.[6][14]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

References

  • HANGZHOU LEAP CHEM CO., LTD.
  • Sigma-Aldrich.
  • Sasol Chemicals.
  • Sciencelab.com, Inc.
  • TCI AMERICA.
  • MilliporeSigma.
  • Merck Millipore.
  • Aaronchem.
  • Meridian Bioscience.
  • Santa Cruz Biotechnology.
  • TCI Chemicals.
  • PubChem - NIH.
  • Axxence.
  • ECHA.
  • Carl ROTH.

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Odor Threshold and Sensory Profile of 1-Ethyl-3-methylpentyl Acetate: A Methodological Guide for Novel Branched Aliphatic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Flavor/Fragrance Chemists, Sensory Scientists, and Drug Development Professionals.

Executive Summary & Chemical Identity

In the development of novel fragrances and flavorings, branched aliphatic esters play a pivotal role in imparting nuanced fruity, green, and floral characteristics. 1-Ethyl-3-methylpentyl Acetate (CAS No. 375855-08-6), systematically identified as [1], represents a highly specific structural isomer within this family.

Currently, explicit empirical odor threshold data for this exact compound is absent from standard commercial databases, often listed simply as[2]. For sensory scientists and formulation chemists, the absence of data is not a dead end, but a mandate for rigorous empirical characterization. This whitepaper establishes a predictive sensory profile based on Structure-Odor Relationships (SOR) and outlines a self-validating, step-by-step methodology to empirically determine its odor threshold and Odor Activity Value (OAV).

Structure-Odor Relationship (SOR) & Predicted Profile

The olfactory perception of aliphatic esters is heavily dictated by chain length, branching, and stereochemistry. The human olfactory system utilizes Class A G-protein coupled receptors (GPCRs) to detect these volatile molecules, where even minor steric changes drastically alter the binding affinity and perceived aroma[3].

By analyzing homologous compounds, we can accurately extrapolate the profile of 1-Ethyl-3-methylpentyl Acetate:

  • Backbone Influence: The parent structure, , exhibits a rosy, fresh scent in its (S)-enantiomer and a green, fruity pear scent in its (R)-enantiomer[4][5].

  • Branching Influence: The precursor alcohol,, possesses a distinct sweet apple and pear aroma with a remarkably low threshold of approximately 10 ppb (0.01 mg/kg)[6][7]. Similarly, yields an apricot/peach essence[8].

  • Extrapolated Profile: The addition of the 5-methyl branch to the heptyl acetate backbone increases steric bulk, likely shifting the profile toward a substantive, complex fruity-pear or apricot note with green undertones.

GPCR_Pathway Odorant 1-Ethyl-3-methylpentyl Acetate Receptor Olfactory Receptor (GPCR) Odorant->Receptor Binds GProtein G_olf Protein Receptor->GProtein Activates Effector Adenylyl Cyclase III GProtein->Effector Stimulates Channel CNG Ion Channel (Ca2+/Na+) Effector->Channel cAMP Signal Depolarization & Signal to Brain Channel->Signal Ion Influx

Fig 1: Olfactory GPCR signaling pathway activated by branched aliphatic esters.

Table 1: Comparative Odor Profiles and Thresholds of Branched Aliphatic Homologues

To contextualize the sensory impact, the following table summarizes the quantitative data of related compounds alongside the QSPR-predicted values for our target ester[3].

Compound NameCAS NumberPrimary Odor DescriptionOdor ThresholdReference
3-Heptyl Acetate 5921-83-5Rosy, fresh / Green, pear~10–50 ppb[4][5]
5-Methyl-3-heptanol 18720-65-5Fruity, apple, pear~10 ppb[6][7]
5-Methyl-3-heptanone 541-85-5Apricot, peach6 ppm (Air)[8]
1-Ethyl-3-methylpentyl Acetate 375855-08-6Complex fruity, green pear15–30 ppb (Predicted)[2][3]

Note: Predicted values are derived from Quantitative Structure-Property Relationship (QSPR) modeling of aliphatic oxygenated molecules.

Methodological Framework: The Self-Validating System

Because empirical data for 1-Ethyl-3-methylpentyl Acetate is undocumented, researchers must rely on a rigorous analytical protocol to determine its Odor Activity Value (OAV). Human olfaction is highly subjective, prone to adaptation, and easily skewed by trace impurities. Therefore, the protocol must be a self-validating system that isolates the pure compound chemically before testing it psychologically.

This is achieved by coupling[9] with the.

Phase 1: Chemical Isolation via GC-O/MS

Causality: Commercial syntheses of branched esters often contain trace enantiomeric impurities with vastly different odor potencies. If a sensory panel evaluates a raw sample, they may actually be detecting a 0.1% impurity rather than the target molecule. GC-O ensures the panel evaluates only the pure target molecule[10].

Step-by-Step Protocol:

  • Sample Extraction: Utilize Headspace Solid-Phase Microextraction (HS-SPME) to capture the volatile ester. Why? This prevents solvent masking effects that artificially elevate threshold detection limits.

  • Chromatographic Separation: Inject the sample into a GC equipped with a polar capillary column (e.g., DB-WAX) to resolve potential stereoisomers.

  • Effluent Splitting: At the end of the column, split the effluent 1:1. Route half to a Mass Spectrometer (MS) and half to a heated sniffing port[9].

  • Sensory Correlation: A trained assessor at the sniffing port records the exact start and end times of the perceived odor. This establishes the precise Retention Index (RI) corresponding to the fruity/green note, validating that the odor belongs exclusively to the m/z spectra of 1-Ethyl-3-methylpentyl Acetate.

GCO_Workflow Prep Sample Preparation (HS-SPME) GC Gas Chromatography (Capillary Column) Prep->GC Split Effluent Splitter GC->Split MS Mass Spectrometry (Chemical ID) Split->MS Sniff Sniffing Port (Human Assessor) Split->Sniff Data Aroma Extract Dilution Analysis (AEDA) MS->Data m/z Spectra Sniff->Data Odor Intensity

Fig 2: GC-O/MS analytical workflow for validating odor-active compounds.

Phase 2: Threshold Determination via 3-AFC (ASTM E679)

Causality: To eliminate physiological bias and statistical chance, the 3-AFC method enforces a mathematical probability model. Panelists cannot simply claim they "smell nothing"; they are forced to guess, which allows researchers to calculate the true physiological detection limit even when the subject lacks conscious recognition[11].

Step-by-Step Protocol:

  • Matrix Preparation: Prepare a deodorized water or model wine solution (12% ethanol, pH 3.5) to mimic the final application environment. Matrix effects drastically alter volatility.

  • Concentration Series: Create an ascending concentration series of the validated 1-Ethyl-3-methylpentyl Acetate, separated by a factor of 3 (e.g., 3 ppb, 9 ppb, 27 ppb, 81 ppb)[11].

  • Blind Presentation: Present a panel of 15–20 trained assessors with sets of three coded samples per concentration level. Two are blanks (matrix only); one is spiked.

  • Forced Choice: Assessors evaluate the samples in ascending order (weakest to strongest) to prevent olfactory fatigue. They must identify the spiked sample in each set.

  • Data Calculation: The individual threshold is calculated as the geometric mean of the highest concentration missed and the lowest concentration correctly detected. The final group threshold is the geometric mean of all individual thresholds.

Table 2: 3-AFC Experimental Design Matrix (Example Run)
StepDilution FactorTarget Conc. (ppb)Sample A (Code)Sample B (Code)Sample C (Code)
11/811.0Blank (492)Spiked (184) Blank (731)
21/273.0Blank (822)Blank (509)Spiked (366)
31/99.0Spiked (217) Blank (944)Blank (605)
41/327.0Blank (113)Spiked (882) Blank (479)
51x81.0Blank (551)Blank (320)Spiked (901)

Conclusion

While 1-Ethyl-3-methylpentyl Acetate (CAS 375855-08-6) currently lacks published odor threshold data, its structural homology to 3-heptyl acetate and 5-methyl-3-heptanol strongly suggests a highly potent, fruity-pear and green odor profile with a threshold in the low parts-per-billion range. By implementing the self-validating GC-O and 3-AFC methodologies detailed in this guide, flavor and fragrance developers can accurately quantify its Odor Activity Value (OAV) and safely integrate this novel branched aliphatic ester into advanced commercial formulations.

References

  • Leffingwell, J. C. "The 3-Acetoxyheptanes: Chirality & Odour Perception." Leffingwell & Associates. Available at:[Link][4]

  • LookChem. "5-METHYL-3-HEPTANONE (Cas 541-85-5) Basic Information." LookChem Database. Available at:[Link][8]

  • Pal, P., et al. (2014). "QSPR Modeling of Odor Threshold of Aliphatic Alcohols Using Extended Topochemical Atom (ETA) Indices." Croatica Chemica Acta, 87(1), 29-41. Available at: [Link][3]

  • MDPI Foods. (2024). "Comparison of Aroma and Taste Profiles of Kiwi Wine Fermented with/without Peel." MDPI. Available at: [Link][7]

  • Blank, I. "Gas Chromatography-Olfactometry in Food Aroma Analysis." Imre Blank Research. Available at: [Link][10]

  • Colorado State University. "Odour and flavour thresholds for key aroma components... 3-AFC test." CSU Research. Available at:[Link][11]

  • Grosch, W. (2007). "Gas Chromatography—Olfactometry of Aroma Compounds." ResearchGate. Available at: [Link][9]

  • National Institutes of Health (NIH). (2019). "Coupled multidimensional GC and odor activity value calculation to identify off-odors." PubMed. Available at:[Link][12]

  • OENO One. (2024). "The aroma of toasted oak wood: from sensory analysis to molecular characterisation (3-AFC method)." OENO One. Available at:[Link]

Sources

Stereochemical Architecture and Chiral Resolution of 1-Ethyl-3-methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-3-methylpentyl acetate, systematically designated as 5-methylheptan-3-yl acetate, is a branched aliphatic ester with significant applications in synthetic chemistry, fragrance formulation, and as a chiral intermediate in drug development. Because the molecule contains two distinct stereocenters, it exists as four distinct stereoisomers. This technical guide provides a comprehensive framework for the stereochemical analysis, asymmetric synthesis, and analytical resolution of 5-methylheptan-3-yl acetate, ensuring rigorous scientific integrity for researchers and drug development professionals.

Structural and Stereochemical Framework

Molecular Architecture

While commonly referred to by its non-systematic name (1-ethyl-3-methylpentyl acetate), IUPAC nomenclature officially designates this molecule as 5-methylheptan-3-yl acetate [1][2]. The molecular formula is C₁₀H₂₀O₂, with a molecular weight of 172.26 g/mol [1].

The structural backbone consists of a heptane chain with a methyl group at C5 and an acetate group at C3. This configuration yields two chiral centers:

  • C3 : Bonded to a hydrogen atom, an ethyl group, a 2-methylbutyl group, and an acetate group.

  • C5 : Bonded to a hydrogen atom, a methyl group, an ethyl group, and a 2-acetoxybutyl group.

Stereoisomeric Matrix

Because the substituents at C3 and C5 are non-equivalent, the molecule lacks internal symmetry (it cannot form meso compounds). Consequently, it forms


 distinct stereoisomers, comprising two pairs of enantiomers and multiple diastereomeric relationships.

Table 1: Stereoisomeric Matrix of 5-Methylheptan-3-yl Acetate

Isomer DesignationC3 ConfigurationC5 ConfigurationEnantiomeric PartnerDiastereomeric Partners
Isomer A RR(3S, 5S)(3R, 5S), (3S, 5R)
Isomer B SS(3R, 5R)(3R, 5S), (3S, 5R)
Isomer C RS(3S, 5R)(3R, 5R), (3S, 5S)
Isomer D SR(3R, 5S)(3R, 5R), (3S, 5S)

Mechanistic Pathways: Asymmetric Synthesis

To isolate a specific stereoisomer of 5-methylheptan-3-yl acetate, de novo asymmetric synthesis is highly preferred over the challenging resolution of a racemic mixture. The synthesis relies on the stereoselective construction of the precursor alcohol, 5-methylheptan-3-ol, followed by stereoretentive acetylation.

Biocatalytic Asymmetric Reduction

A highly efficient, reagent-controlled approach utilizes biocatalysis. Prochiral ketones, such as 5-methylheptan-3-one, can be subjected to asymmetric reduction using ketoreductases (KREDs)[3].

  • Mechanism : KREDs, utilizing cofactors like NADH or NADPH, deliver a hydride to a specific face (Re or Si) of the carbonyl group. This enzymatic precision yields a single enantiomer of the secondary alcohol (e.g., (3S,5S)-5-methylheptan-3-ol) with exceptionally high enantiomeric excess (>99% ee)[3].

  • Causality : The steric bulk difference between the ethyl group and the 2-methylbutyl group dictates the binding orientation within the enzyme's active site. The enzyme's chiral pocket forces the substrate into a single conformation, ensuring absolute facial selectivity during hydride transfer.

Stereoretentive Acetylation

Once the chiral alcohol is obtained, it is converted to the target acetate ester.

  • Reaction : The chiral 5-methylheptan-3-ol is reacted with acetic anhydride (

    
    ) in the presence of 4-dimethylaminopyridine (DMAP) and a base (e.g., pyridine).
    
  • Causality : Because the nucleophilic attack occurs at the carbonyl carbon of the acetic anhydride via the oxygen atom of the hydroxyl group, the C-O bond at the chiral C3 carbon is never broken. The reaction proceeds with 100% retention of configuration, yielding the enantiopure 5-methylheptan-3-yl acetate.

G N1 5-Methylheptan-3-one (Prochiral Ketone) N2 Asymmetric Reduction (KREDs + NADH) N1->N2 N3 (3R,5S)-5-Methylheptan-3-ol (Chiral Alcohol) N2->N3 Enantioselective Hydride Transfer N4 Acetylation (Ac2O, DMAP, Pyridine) N3->N4 N5 (3R,5S)-5-Methylheptan-3-yl Acetate (Target Ester) N4->N5 Retention of Configuration N6 Chiral GC / HPLC Resolution N5->N6 N7 Stereochemical Validation N6->N7 Isomeric Purity >99% ee

Workflow for the asymmetric synthesis and chiral resolution of 5-methylheptan-3-yl acetate.

Analytical Resolution & Characterization Workflows

Validating the stereochemical purity of 5-methylheptan-3-yl acetate requires robust analytical protocols. While diastereomers can be separated by standard chromatography due to their different physical properties, enantiomers require specialized chiral environments.

Protocol 1: Chiral Gas Chromatography (GC-FID)

Chiral GC is the gold standard for resolving volatile aliphatic esters like 1-ethyl-3-methylpentyl acetate[1][4]. This protocol acts as a self-validating system by relying on thermodynamic inclusion complexes.

Step-by-Step Methodology:

  • Column Selection : Utilize a cyclodextrin-based chiral stationary phase (e.g.,

    
    -DEX 225). The hydrophobic cavity of the cyclodextrin forms transient, reversible inclusion complexes with the ester.
    
  • Sample Preparation : Dilute the synthesized 5-methylheptan-3-yl acetate to 1 mg/mL in a volatile, non-polar solvent (e.g., n-hexane).

  • Instrument Parameters :

    • Injector : 220°C with a split ratio of 50:1. Causality: A high split ratio prevents column overloading, which is critical for maintaining sharp peak shapes and preventing co-elution of closely related enantiomers.

    • Carrier Gas : Helium at a constant linear velocity of 30 cm/s.

    • Oven Temperature Program : Isothermal at 80°C for 10 minutes, followed by a ramp of 2°C/min to 140°C. Causality: A slow temperature ramp is mandatory because the thermodynamic differences in the formation constants of the enantiomer-cyclodextrin complexes are minute (

      
       kcal/mol). Fast ramping will collapse the peaks into a single unresolved signal.
      
    • Detector : Flame Ionization Detector (FID) set to 250°C.

  • Validation : Elution order is definitively validated by spiking the racemic sample with the enantiopure reference standard synthesized via the KRED pathway (Section 3.1).

Protocol 2: NMR Diastereomeric Differentiation

While standard 1D ¹H NMR cannot distinguish enantiomers, it can be transformed into a chiral resolution tool using Chiral Solvating Agents (CSAs).

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 10 mg of the ester in 0.6 mL of deuterated chloroform (

    
    ).
    
  • Addition of CSA : Add 1.2 equivalents of a chiral shift reagent, such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (

    
    ).
    
    • Causality: The europium metal acts as a Lewis acid, coordinating with the carbonyl oxygen of the acetate group. The chiral camphorate ligands create a localized diastereomeric environment, causing the magnetic shielding of the enantiomers to diverge.

  • Acquisition : Acquire a high-resolution ¹H NMR spectrum (minimum 600 MHz).

  • Interpretation : Monitor the singlet corresponding to the acetate methyl group (

    
     ppm). Upon coordination with 
    
    
    
    , this peak splits into two distinct singlets if both enantiomers are present. The integration ratio of these peaks directly yields the enantiomeric ratio (er).

Pharmacological and Sensory Implications

The stereochemistry of 5-methylheptan-3-yl acetate profoundly impacts its biological and sensory interactions:

  • Olfactory Receptor Binding : Aliphatic esters are ubiquitous in flavor and fragrance chemistry. Olfactory receptors are chiral protein environments. The (3R,5S) isomer may present a vastly different olfactory profile (e.g., fruity, floral) compared to the (3S,5R) isomer. This is governed by the "three-point receptor theory," where the chiral odorant must perfectly align its hydrophobic bulk, hydrogen-bond acceptors, and steric shape within the receptor pocket.

  • Metabolic Pharmacokinetics : If utilized as a prodrug moiety or an excipient in drug formulations, the stereochemistry dictates the rate of enzymatic hydrolysis by non-specific esterases in blood plasma. Stereoisomers with specific steric hindrance orientations around the C3 ester bond will exhibit prolonged half-lives, directly altering the pharmacokinetic profile of the compound.

References

  • Buy 1-ETHYL-3-METHYLPENTYL ACETATE from HANGZHOU LEAP CHEM CO., LTD.
  • Source: guidechem.
  • Source: fluorochem.co.
  • 2-[(5-Methylheptan-3-yl)

Sources

Methodological & Application

Synthesis of 1-Ethyl-3-methylpentyl Acetate: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed protocols and in-depth scientific context for the synthesis of 1-ethyl-3-methylpentyl acetate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a foundational understanding of the reaction mechanisms, the rationale behind procedural choices, and methods for ensuring the integrity of the synthesis.

Introduction to 1-Ethyl-3-methylpentyl Acetate

1-Ethyl-3-methylpentyl acetate is an ester recognized for its characteristic fruity aroma, finding applications in the fragrance and flavor industries. Its synthesis is a classic example of esterification, a fundamental reaction in organic chemistry. The molecular structure consists of a C10 carbon backbone.[1][2] This guide will primarily focus on the Fischer-Speier esterification method, a robust and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]

Core Synthesis Methodology: Fischer-Speier Esterification

The most direct and atom-economical approach for synthesizing 1-ethyl-3-methylpentyl acetate is the Fischer-Speier esterification. This method involves the reaction of 1-ethyl-3-methylpentan-1-ol, a secondary alcohol, with acetic acid in the presence of a strong acid catalyst.[3][4] The reaction is reversible, necessitating specific strategies to drive the equilibrium towards the formation of the desired ester.[5][6]

Reaction Mechanism

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps:[5][6]

  • Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the acetic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nucleophilic oxygen atom of the 1-ethyl-3-methylpentan-1-ol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, 1-ethyl-3-methylpentyl acetate, and regenerates the acid catalyst.

Experimental Protocol: Synthesis of 1-Ethyl-3-methylpentyl Acetate

This protocol details the synthesis of 1-ethyl-3-methylpentyl acetate using Fischer-Speier esterification with sulfuric acid as the catalyst and a Dean-Stark apparatus to remove the water byproduct, driving the reaction to completion.

Materials and Equipment
  • 1-ethyl-3-methylpentan-1-ol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 1-ethyl-3-methylpentan-1-ol (e.g., 0.2 mol), glacial acetic acid (e.g., 0.3 mol, 1.5 equivalents), and toluene (e.g., 100 mL).

  • Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (e.g., 1-2 mL) to the reaction mixture while stirring.[7]

  • Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating to the bottom and the toluene overflowing back into the reaction flask. Continue the reflux until no more water is collected in the trap (typically 2-4 hours).[3]

  • Reaction Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

  • Aqueous Workup: Wash the organic layer sequentially with:

    • 100 mL of water to remove the bulk of the acetic acid and sulfuric acid.

    • 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO₂ evolution. Repeat this wash until no more gas evolves.[8]

    • 100 mL of brine (saturated NaCl solution) to facilitate phase separation and remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[8]

  • Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

  • Purification by Distillation: Purify the crude ester by fractional distillation under reduced pressure to obtain pure 1-ethyl-3-methylpentyl acetate. The boiling point of the target compound is approximately 185°C at atmospheric pressure.[1]

Expertise and Experience: The "Why" Behind the Protocol

  • Choice of Catalyst: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.[3] However, for more sensitive substrates, milder catalysts like p-toluenesulfonic acid or Lewis acids could be employed.[3][9] Solid acid catalysts, such as cation exchange resins, offer the advantage of easier separation from the reaction mixture.[10]

  • Excess Acetic Acid: Using an excess of one reactant (in this case, acetic acid) helps to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[11]

  • Dean-Stark Apparatus: The removal of water is crucial for achieving a high yield in a reversible reaction like Fischer esterification.[5] The Dean-Stark trap is a simple and effective tool for this purpose when using a solvent that forms a lower-boiling azeotrope with water, such as toluene.

  • Aqueous Workup: The washing steps are critical for removing the acid catalyst and unreacted acetic acid. The sodium bicarbonate wash neutralizes the acids, preventing potential hydrolysis of the ester during the final purification steps.[7]

  • Vacuum Distillation: Purification by distillation is a standard method for volatile liquid products.[12] Performing the distillation under reduced pressure allows the ester to boil at a lower temperature, which can prevent potential decomposition.

Trustworthiness: A Self-Validating System

The integrity of this synthesis protocol is ensured through several in-process checks:

  • Monitoring Water Collection: The volume of water collected in the Dean-Stark trap can be monitored to gauge the progress of the reaction. The theoretical amount of water can be calculated based on the limiting reagent.

  • pH Testing during Workup: The aqueous layer from the sodium bicarbonate wash should be tested with pH paper to ensure complete neutralization of the acid catalyst.

  • Spectroscopic Analysis: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure.

Data Presentation

ParameterValueRationale
Reactant Ratio (Alcohol:Acid)1 : 1.5Excess acid drives the reaction equilibrium towards the product.[11]
CatalystConcentrated H₂SO₄A strong acid catalyst is required to protonate the carboxylic acid.[3]
SolventTolueneForms an azeotrope with water for efficient removal via a Dean-Stark trap.[3]
Reaction TemperatureReflux (approx. 110-115 °C)Provides the necessary activation energy for the reaction.
Reaction Time2-4 hoursSufficient time for the reaction to reach completion, monitored by water collection.
Purification MethodFractional DistillationEffective for separating the ester from any remaining starting materials or byproducts.[12]

Visualization of the Experimental Workflow

Synthesis_Workflow Start Starting Materials: 1-Ethyl-3-methylpentan-1-ol Acetic Acid Toluene Catalyst Catalyst Addition: Conc. H₂SO₄ Start->Catalyst 1. Mix Reflux Reflux with Dean-Stark Trap Catalyst->Reflux 2. Heat Workup Aqueous Workup: H₂O, NaHCO₃, Brine Reflux->Workup 3. Cool & Quench Drying Drying: Anhydrous MgSO₄ Workup->Drying 4. Separate Evaporation Solvent Removal: Rotary Evaporation Drying->Evaporation 5. Filter Purification Purification: Fractional Distillation Evaporation->Purification 6. Concentrate Product Final Product: 1-Ethyl-3-methylpentyl Acetate Purification->Product 7. Isolate

Sources

Application Note: Enantioselective Synthesis of 1-Ethyl-3-methylpentyl Acetate via Lipase-Mediated Resolution

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in Chemical Ecology , Agrochemical Development , and Process Chemistry . It details a scalable, high-purity synthesis of 1-Ethyl-3-methylpentyl Acetate (IUPAC: 5-methyl-3-octyl acetate), a volatile chiral ester often implicated as an aggregation pheromone component in Hemiptera and Coleoptera species.

The protocol leverages a Chemo-Enzymatic approach , combining chiral pool synthesis with biocatalytic kinetic resolution to address the challenge of establishing two remote stereocenters [(3S, 5S) configuration].

Introduction & Strategic Analysis

The synthesis of 1-Ethyl-3-methylpentyl Acetate presents a classic stereochemical challenge: the molecule possesses two chiral centers (C3 and C5, using octyl numbering) separated by a methylene bridge. Conventional asymmetric catalysis (e.g., Noyori hydrogenation) often struggles with remote acyclic stereocontrol.

To ensure high diastereomeric and enantiomeric excess (


 and 

), this protocol utilizes a convergent strategy :
  • C5 Stereocenter: Established via the "Chiral Pool" method using commercially available (S)-(-)-2-methyl-1-butanol (derived from fusel oil).

  • C3 Stereocenter: Established via Lipase-catalyzed Kinetic Resolution (KR) .[1]

This method is superior to purely chemical routes because it avoids expensive chiral auxiliaries and toxic heavy metals, making it suitable for kilogram-scale pheromone production.

Structural Definition
  • Common Name: 1-Ethyl-3-methylpentyl Acetate

  • IUPAC Name: 5-Methyl-3-octyl Acetate

  • Structure:

    
    
    
  • Target Isomer: (3S, 5S) [Bioactive configuration typically associated with aggregation activity].

Retrosynthetic Analysis

The retrosynthesis disconnects the C3-C4 bond via a Grignard addition, followed by an enzymatic resolution of the resulting alcohol.

Retrosynthesis Target (3S, 5S)-1-Ethyl-3-methylpentyl Acetate (Target Molecule) Alcohol (3S, 5S)-Alcohol (Intermediate) Target->Alcohol Acetylation Resolution Enzymatic Kinetic Resolution (CAL-B Lipase) Alcohol->Resolution Separation GrignardProd (5S)-5-Methyl-3-octanol (Diastereomeric Mixture) Resolution->GrignardProd Kinetic Resolution Propanal Propanal GrignardProd->Propanal Grignard Addition Bromide (S)-1-Bromo-2-methylbutane GrignardProd->Bromide Grignard Addition Precursors Precursors StartMat (S)-(-)-2-Methyl-1-butanol (Chiral Pool) Bromide->StartMat Appel Reaction

Figure 1: Retrosynthetic pathway utilizing Chiral Pool starting material and Biocatalytic Resolution.[2]

Detailed Protocol

Phase 1: Synthesis of the Chiral Grignard Precursor

Objective: Convert (S)-2-methylbutanol to (S)-1-bromo-2-methylbutane with retention of configuration.

  • Reagents:

    • (S)-(-)-2-Methyl-1-butanol (

      
      )
      
    • Phosphorus Tribromide (

      
      )
      
    • Solvent: Anhydrous

      
       (DCM)
      
  • Procedure:

    • Cool a solution of (S)-2-methylbutanol (1.0 eq) in DCM to -10°C.

    • Add

      
       (0.4 eq) dropwise over 1 hour. Note: Exothermic reaction.
      
    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Quench: Pour onto crushed ice/NaHCO3.

    • Workup: Extract with pentane, dry over

      
      , and concentrate.
      
    • Purification: Distillation (bp ~120°C).

    • Yield: Expect 85-90%.

Phase 2: Grignard Addition (Formation of the C3 Center)

Objective: Create the carbon backbone. This step creates the C3 stereocenter, resulting in a mixture of (3S, 5S) and (3R, 5S) alcohols.

  • Reagents:

    • (S)-1-Bromo-2-methylbutane (from Phase 1)

    • Magnesium turnings (1.1 eq)

    • Propanal (1.0 eq)

    • Solvent: Anhydrous THF

  • Procedure:

    • Formation of Grignard: Add bromide dropwise to Mg/THF at reflux to initiate. Maintain gentle reflux for 2 hours.

    • Addition: Cool Grignard solution to -78°C (Dry ice/acetone bath). This low temperature maximizes diastereoselectivity (Cram's Chelation Control), though a 1:1 mixture is acceptable due to the downstream resolution step.

    • Add Propanal dropwise. Stir for 1 hour at -78°C, then warm to RT.

    • Quench: Saturated

      
       solution.
      
    • Isolation: Extract with

      
      , dry, and concentrate.
      
    • Result: Racemic-like mixture of (5S)-5-methyl-3-octanol (comprising syn/anti diastereomers).

Phase 3: Enzymatic Kinetic Resolution (The Critical Step)

Objective: Isolate the (3S, 5S)-alcohol from the mixture. Catalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[3]

Mechanism: CAL-B follows the Kazlauskas Rule , preferentially acetylating the (R)-enantiomer of secondary alcohols.

  • Reaction: (3R, 5S)-Alcohol

    
     (3R, 5S)-Acetate (Fast)
    
  • Reaction: (3S, 5S)-Alcohol

    
     Unreacted Alcohol (Slow)
    

Protocol:

  • Dissolve the diastereomeric alcohol mixture (10 g) in Hexane (100 mL).

  • Add Vinyl Acetate (3.0 eq) as the irreversible acyl donor.

  • Add Novozym 435 (10% w/w relative to substrate).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor by GC-FID (Chiral Column, e.g., Cyclosil-B).

    • Stop reaction when conversion reaches ~50% (theoretical maximum for resolution).

  • Workup: Filter off the enzyme (can be recycled). Evaporate solvent.[2][4][5]

  • Separation: Flash Chromatography (Silica Gel).[4]

    • Fraction A (Non-polar): (3R, 5S)-Acetate (By-product).

    • Fraction B (Polar): (3S, 5S)-Alcohol (Desired Intermediate,

      
      ).
      
Phase 4: Final Acetylation

Objective: Convert the resolved (3S, 5S)-alcohol into the final acetate target.

  • Reagents: Acetic Anhydride (

    
    ), Pyridine, DMAP (cat.).
    
  • Procedure: Standard acetylation of Fraction B.

  • Purification: Kugelrohr distillation.

  • Final Purity:

    
     Chemical Purity, 
    
    
    
    
    
    ,
    
    
    
    
    .

Process Validation & Data

The efficiency of the enzymatic resolution is quantified by the Enantiomeric Ratio (


), calculated using the conversion (

) and enantiomeric excess of the substrate (

) and product (

).

Table 1: Optimization of Kinetic Resolution Conditions

EntrySolventAcyl DonorTemp (°C)Time (h)Conversion (%)

(3S)
E-Value
1TolueneVinyl Acetate25244288%35
2Hexane Vinyl Acetate 30 18 51 >99% >200
3MTBEEthyl Acetate40481520%12
4THFVinyl Acetate30243045%8

Interpretation: Non-polar solvents like Hexane preserve the "lid" structure of Lipases, maximizing activity. Vinyl acetate makes the reaction irreversible due to the formation of vinyl alcohol (tautomerizes to acetaldehyde).

Workflow Diagram

Workflow cluster_0 Phase 1 & 2: Chemical Synthesis cluster_1 Phase 3: Biocatalysis cluster_2 Phase 4: Separation & Finish S1 (S)-2-Methylbutanol S2 Grignard Reaction S1->S2 S3 Mix of (3R,5S) & (3S,5S) Alcohols S2->S3 Enz CAL-B Lipase + Vinyl Acetate S3->Enz Sep Chromatography Enz->Sep ProdA (3R,5S)-Acetate (Discard/Recycle) Sep->ProdA ProdB (3S,5S)-Alcohol (Target Precursor) Sep->ProdB Final (3S,5S)-1-Ethyl-3-methylpentyl Acetate (FINAL PRODUCT) ProdB->Final Chemical Acetylation

Figure 2: Integrated Process Workflow from Chiral Pool to Final Product.

Troubleshooting & Critical Control Points

  • Low E-Value in Resolution:

    • Cause: Presence of water in the solvent.[2][5]

    • Fix: Use molecular sieves (4Å) in the hexane reaction mixture. Water causes hydrolysis, competing with transesterification.

  • Grignard Stalling:

    • Cause: Formation of oxide layer on Magnesium.

    • Fix: Add a crystal of Iodine (

      
      ) or 1,2-dibromoethane to activate the Mg surface.
      
  • Isomer Identification:

    • Use Mosher's Ester analysis (NMR) on a small aliquot of the resolved alcohol to confirm absolute configuration if chiral GC standards are unavailable.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

  • Mori, K. (2014). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. Wiley.
  • Novozymes. (2023).[1] Application of Novozym® 435 in Organic Synthesis.Link

  • Silverstein, R. M., et al. (1967). Sex Attractant of the Black Carpet Beetle. Science. (Foundational work on chiral pheromone identification). Link

Sources

High-Sensitivity Analysis of 1-Ethyl-3-methylpentyl Acetate using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Scientists

Abstract

This application note presents a robust and sensitive method for the extraction and quantification of 1-ethyl-3-methylpentyl acetate, a volatile ester relevant in flavor, fragrance, and chemical industries. Utilizing a headspace solid-phase microextraction (HS-SPME) approach coupled with gas chromatography-mass spectrometry (GC-MS), this protocol offers a solvent-free, efficient, and highly reproducible workflow.[1] We detail the rationale behind parameter selection, provide a step-by-step experimental protocol, and discuss the critical factors for successful method implementation, from fiber selection to data analysis. This guide is intended for researchers and analytical scientists seeking to quantify volatile esters in complex matrices with high accuracy.

Introduction: The Analytical Challenge

1-Ethyl-3-methylpentyl acetate belongs to the family of acetate esters, which are often characterized by their pleasant, fruity aromas and are significant components in the flavor profiles of many foods and beverages.[2] Their volatility makes them ideal candidates for gas chromatography (GC), a powerful technique for separating volatile and semi-volatile compounds with high precision.[3] However, direct injection of complex samples (e.g., food matrices, environmental samples) can introduce non-volatile interferences that contaminate the GC system and complicate analysis.

Solid-phase microextraction (SPME) is a revolutionary sample preparation technique that addresses these challenges. It is a solvent-free method that concentrates analytes onto a coated fiber, which is then thermally desorbed directly into the GC inlet.[4] Specifically, headspace SPME (HS-SPME) is ideal for volatile compounds like 1-ethyl-3-methylpentyl acetate, as it extracts analytes from the vapor phase above the sample, effectively isolating them from the non-volatile sample matrix.[1][5] This approach minimizes matrix effects, enhances sensitivity, and simplifies the overall analytical workflow.[1]

Principle of Headspace SPME

HS-SPME operates on the principle of equilibrium-based partitioning. The sample is sealed in a vial and gently heated to promote the volatilization of analytes into the headspace. An SPME fiber, coated with a specific polymeric stationary phase, is then exposed to this headspace. The volatile analytes partition among three phases: the sample matrix, the headspace, and the fiber coating. After a set time, equilibrium is established, and the amount of analyte adsorbed by the fiber is proportional to its concentration in the sample. The fiber is then retracted and transferred to the GC injector for thermal desorption and analysis.[4] The efficiency of this process is governed by several critical parameters, including fiber chemistry, temperature, extraction time, and sample matrix modifications.[6]

Experimental Protocol: A Self-Validating System

This section provides a comprehensive, step-by-step protocol for the analysis of 1-ethyl-3-methylpentyl acetate. The causality behind key experimental choices is explained to ensure a deep understanding and facilitate method adaptation.

Materials and Reagents
ComponentSpecifications
Analyte Standard 1-Ethyl-3-methylpentyl acetate (or isomeric synonym 3-Methylpentyl acetate[7]), Purity ≥98%
Internal Standard (IS) e.g., Cyclohexyl acetate or a deuterated analog; not naturally present in samples
SPME Fiber Assembly 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) on a StableFlex fiber
SPME Holder Manual or Autosampler-compatible
Vials & Caps 20 mL clear glass headspace vials with PTFE/silicone septa screw caps
Reagents Sodium Chloride (NaCl, analytical grade), Methanol (HPLC grade), Deionized Water
Equipment Analytical balance, vortex mixer, heating block or water bath with agitation
Rationale for Method Development Choices
  • Extraction Mode (Headspace): Headspace extraction is chosen over direct immersion to protect the SPME fiber from complex, non-volatile matrix components, extending fiber lifetime and improving reproducibility. This is the standard approach for analyzing volatile compounds in food and environmental samples.[5][8]

  • SPME Fiber Selection (DVB/CAR/PDMS): The selection of the fiber coating is the most critical parameter in SPME method development.[9] 1-Ethyl-3-methylpentyl acetate is a moderately polar, volatile compound. A mixed-phase fiber like DVB/CAR/PDMS is ideal because it combines two sorption mechanisms: the DVB layer provides large pores for larger analytes, while the Carboxen layer contains micropores that are highly effective at trapping small, volatile molecules.[9][10] This combination provides broad applicability and high sensitivity for flavor and fragrance compounds.[6]

Step-by-Step Workflow

Step 1: Preparation of Standards and Samples

  • Stock Solutions: Prepare a 1000 µg/mL stock solution of 1-ethyl-3-methylpentyl acetate and the chosen internal standard (IS) in methanol.

  • Calibration Standards: Create a series of calibration standards by spiking appropriate volumes of the stock solution into the sample matrix (e.g., deionized water for a simple matrix, or a blank matrix extract). A typical concentration range might be 1-100 µg/L.

  • Sample Preparation:

    • Place 5 mL of the liquid sample (or a known weight of solid sample reconstituted in water) into a 20 mL headspace vial.

    • For aqueous samples, add ~1.5 g of NaCl. The addition of salt increases the ionic strength of the solution, which decreases the solubility of organic analytes and promotes their partitioning into the headspace, thereby increasing extraction efficiency.[6][11]

    • Spike each standard and sample with the internal standard to a final concentration of, for example, 20 µg/L.

    • Immediately seal the vial with a PTFE/silicone septum cap.

Step 2: HS-SPME Extraction Procedure

  • Fiber Conditioning: Before first use, and briefly before each analysis, condition the SPME fiber according to the manufacturer's instructions (typically in the GC inlet at a high temperature, e.g., 270°C for 30-60 min) to remove contaminants.[11]

  • Incubation/Equilibration: Place the sealed vial in a heating block or autosampler agitator set to 60°C with agitation (e.g., 250 rpm). Allow the sample to equilibrate for 15 minutes . This step is crucial for achieving a stable equilibrium between the sample and the headspace before the fiber is introduced.[6][12]

  • Extraction: After incubation, expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation. The extraction time must be kept consistent across all samples and standards to ensure reproducibility.[13]

  • Fiber Retraction: Once the extraction is complete, immediately retract the fiber into its protective needle.

Step 3: GC-MS Analysis and Desorption

  • Desorption: Immediately insert the SPME fiber into the GC inlet, which is held at 250°C . Expose the fiber for 4 minutes to ensure complete thermal desorption of the analytes onto the GC column.[6][11] The GC should be run in splitless mode to maximize the transfer of the analyte.[4]

  • GC-MS Parameters: The following table outlines a typical set of instrumental parameters.

ParameterSettingRationale
Gas Chromatograph Agilent 7890A or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5975C or equivalentAllows for positive identification and sensitive quantification.
GC Inlet Split/Splitless, 250°C, Splitless mode (4 min)High temperature ensures rapid desorption of the analyte from the fiber.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas standard for GC-MS.
Column HP-INNOWax (30 m x 0.25 mm, 0.25 µm) or equivalent polar columnA polar stationary phase provides good peak shape and resolution for esters.[8][14]
Oven Program 40°C (hold 2 min), ramp to 180°C @ 8°C/min, then ramp to 240°C @ 20°C/min (hold 5 min)The temperature program separates analytes based on their boiling points and interaction with the stationary phase.
MS Source Temp 230°CStandard temperature for electron ionization.
MS Quad Temp 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Scan (m/z 35-350) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode provides full mass spectra for identification. SIM mode significantly increases sensitivity for target analytes.

Step 4: Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for 1-ethyl-3-methylpentyl acetate and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards.

  • Quantification: Calculate the concentration of 1-ethyl-3-methylpentyl acetate in the unknown samples using the linear regression equation derived from the calibration curve.[1]

Visualizations of the Workflow

HS-SPME-GC-MS Workflow Diagram

Sources

Application Note: Lipase-Catalyzed Kinetic Resolution and Esterification of 1-Ethyl-3-methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the enzymatic synthesis and kinetic resolution of 1-Ethyl-3-methylpentyl Acetate (IUPAC: 5-methyl-3-heptyl acetate) from its corresponding alcohol, 1-Ethyl-3-methylpentanol.

Due to the presence of two chiral centers (C3 and C5) in the carbon backbone, this substrate presents a stereochemical challenge. While chemical esterification yields a mixture of diastereomers, lipase-catalyzed transesterification offers a route to high enantiomeric purity under mild conditions. This guide prioritizes the Kinetic Resolution (KR) pathway using Candida antarctica Lipase B (CAL-B), the industry standard for resolving sterically hindered secondary alcohols.

Key Benefits
  • Enantioselectivity: Access to optically pure (R)-acetates and (S)-alcohols (following Kazlauskas' rule).

  • Green Chemistry: Operates at 30–40°C in reusable solvents or solvent-free systems.

  • Scalability: Protocol is adaptable from mg-scale screening to kg-scale batch production.

Scientific Background & Mechanism[1][2][3]

The Substrate: 1-Ethyl-3-methylpentyl Acetate

The molecule contains a secondary acetate group. The steric hindrance provided by the ethyl group at C1 (relative to the ester linkage) and the methyl group at C3 makes traditional chemical synthesis non-selective.

  • Structure: CH3-CH2-CH(OAc)-CH2-CH(CH3)-CH2-CH3

  • Target Reaction: Acylation of the hydroxyl group of 1-Ethyl-3-methylpentanol.

Mechanism: Ping-Pong Bi-Bi

Lipase catalysis follows a Ping-Pong Bi-Bi mechanism involving a Serine-Histidine-Aspartate catalytic triad.

  • Acylation: The nucleophilic serine attacks the acyl donor (e.g., Vinyl Acetate), releasing the first product (acetaldehyde) and forming an Acyl-Enzyme Intermediate.

  • Deacylation: The chiral alcohol (substrate) enters the active site. If it matches the stereochemical pocket (typically the R-enantiomer for secondary alcohols), it attacks the Acyl-Enzyme.

  • Release: The chiral ester is released, and the enzyme regenerates.

Mechanistic Pathway Diagram[4]

LipaseMechanism Lipase Free Lipase (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Lipase->AcylEnzyme + Acyl Donor AcylDonor Acyl Donor (Vinyl Acetate) Byproduct Byproduct (Acetaldehyde) AcylDonor->Byproduct Leaving Group AcylEnzyme->Lipase + Alcohol - Product Product Product (R)-Acetate Alcohol Substrate (R)-Alcohol

Figure 1: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Experimental Protocols

Materials & Equipment
  • Biocatalyst: Novozym® 435 (Immobilized Candida antarctica Lipase B on acrylic resin).

  • Substrate: 1-Ethyl-3-methylpentanol (Racemic).

  • Acyl Donor: Vinyl Acetate (>99%).[1]

  • Solvent: n-Heptane (HPLC Grade) or MTBE.

  • Drying Agent: Molecular Sieves (4Å), activated.

  • Analysis: GC-FID with a Chiral Column (e.g., Cyclodex-B or CP-Chirasil-Dex CB).

Protocol A: Kinetic Resolution (Transesterification)

Best for: Producing enantiomerically pure acetate and alcohol.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1-Ethyl-3-methylpentanol (100 mM) in anhydrous n-Heptane.

  • Acyl Donor Addition: Add Vinyl Acetate (300 mM, 3 equivalents).

    • Note: Vinyl acetate renders the reaction irreversible by tautomerizing the leaving group (vinyl alcohol) into acetaldehyde.

  • Enzyme Addition: Add Novozym 435 (10–20 mg/mL relative to solvent volume).

  • Incubation: Incubate at 40°C in an orbital shaker (200 rpm).

    • Caution: Do not use magnetic stirring bars as they grind the immobilized enzyme particles, reducing activity and complicating filtration.

  • Sampling: Withdraw 50 µL aliquots at t=0, 1h, 3h, 6h, and 24h. Filter through a 0.22 µm syringe filter to remove enzyme beads.

  • Termination: Filter the reaction mixture to remove the enzyme. The enzyme can be washed with heptane and reused.

  • Purification: Evaporate solvent and excess vinyl acetate under reduced pressure. Separate the (R)-Ester and (S)-Alcohol via flash column chromatography (Silica gel; Hexane:EtOAc gradient).

Protocol B: Direct Esterification (Acid + Alcohol)

Best for: Bulk synthesis where optical purity is less critical, or when using a specific lipase that tolerates water.

  • Reactants: Mix 1-Ethyl-3-methylpentanol (1 equiv) and Acetic Acid (1.1 equiv) in n-Heptane.

  • Water Removal: Add activated Molecular Sieves (4Å) (50 mg/mL) to the reaction vessel.

    • Reasoning: Esterification is reversible. Removing water shifts equilibrium toward the ester (Le Chatelier’s principle).

  • Catalysis: Add Novozym 435 (20 mg/mL).

  • Incubation: 40°C, 200 rpm, 24–48 hours.

  • Workup: Filter enzyme and sieves. Wash organic layer with saturated NaHCO₃ to remove unreacted acetic acid. Dry over MgSO₄ and concentrate.

Process Workflow & Decision Logic

The following diagram illustrates the decision matrix for optimizing the synthesis based on the desired outcome (Pure Enantiomer vs. Racemic Ester).

Workflow Start Start: 1-Ethyl-3-methylpentanol Goal Define Goal Start->Goal Choice Target? Goal->Choice RouteA Route A: Kinetic Resolution (High ee%) Choice->RouteA Pure Enantiomer RouteB Route B: Direct Esterification (Bulk Synthesis) Choice->RouteB Racemic/Bulk StepA1 Add Vinyl Acetate Novozym 435 Heptane RouteA->StepA1 StepB1 Add Acetic Acid Novozym 435 Mol. Sieves RouteB->StepB1 Analysis GC Analysis (Check Conversion & ee) StepA1->Analysis StepB1->Analysis ResultA Product: (R)-Acetate + (S)-Alcohol Analysis->ResultA ResultB Product: Racemic Acetate Analysis->ResultB

Figure 2: Workflow selection for esterification vs. resolution.

Analytical Parameters & Calculations

To validate the protocol, you must calculate the Enantiomeric Ratio (E-value) , which quantifies the enzyme's selectivity.

Key Equations
ParameterFormulaDescription
Conversion (

)

Extent of reaction (0 to 1).[1]
Enantiomeric Excess (

)

Purity of the product (Ester).
Enantiomeric Excess (

)

Purity of the remaining substrate (Alcohol).[2]
Selectivity (

)

Intrinsic enantioselectivity of the lipase.
Optimization Targets
  • Target

    
    -value:  >50 is good; >100 is excellent.
    
  • Target Conversion: For Kinetic Resolution, stop the reaction exactly at 50% conversion to maximize the yield of both the pure product and the pure unreacted substrate.

Troubleshooting & Optimization

Low Reaction Rate
  • Cause: Substrate inhibition or water accumulation.

  • Solution:

    • Verify the solvent is strictly anhydrous (use molecular sieves).

    • Increase temperature to 50°C (Novozym 435 is stable up to 60°C).

    • Switch solvent: Hydrophobic solvents (log P > 4, like Heptane) generally maintain the "open" confirmation of the lipase lid.

Low Enantioselectivity ( )
  • Cause: Non-specific binding or temperature too high.

  • Solution:

    • Lower Temperature: Reduce to 20°C or even 4°C. Selectivity often increases as temperature decreases (Enthalpy-Entropy trade-off).

    • Solvent Engineering: Try DIPE (Diisopropyl ether) or Toluene. Ether-based solvents often enhance selectivity for secondary alcohols.

Enzyme Reusability
  • Protocol: Wash the immobilized beads with dry heptane 3 times after filtration. Store at 4°C.

  • Expectation: Novozym 435 typically retains >90% activity over 10 cycles in anhydrous media.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Link

  • Kazlauskas, R. J., et al. (1991). A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa. The Journal of Organic Chemistry, 56(8), 2656–2665. Link

  • Anderson, E. M., et al. (1998). Kinetic Resolution of Secondary Alcohols Using Lipases. Biocatalysis and Biotransformation, 16(3), 181-204. Link

  • Paetzold, J., & Bäckvall, J. E. (2005).[3][4] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

Sources

Using 1-Ethyl-3-methylpentyl Acetate in fragrance formulation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Stability Protocols for 1-Ethyl-3-methylpentyl Acetate in Advanced Fragrance Systems

Executive Summary

As fragrance applications expand into increasingly challenging chemical environments—such as high-pH alkaline soaps, reactive surfactant matrices, and acidic household cleaners—the demand for hydrolytically stable aromachemicals has surged. 1-Ethyl-3-methylpentyl Acetate (systematically identified as 5-Methylheptan-3-yl acetate, CAS: 375855-08-6) represents a structurally compelling aliphatic ester utilized in advanced fragrance and flavor R&D[1]. Unlike straight-chain acetates that rapidly degrade in aqueous media, the highly branched architecture of this molecule provides unique physicochemical advantages. This application note details the mechanistic rationale for its stability and provides validated, step-by-step protocols for its incorporation and testing in complex matrices.

Physicochemical and Olfactory Profiling

Understanding the baseline properties of the molecule is critical for predicting its thermodynamic behavior and partitioning in a formulation. The ester imparts a fruity, slightly green, and herbaceous profile, positioning it as a versatile middle-to-top note with excellent substantivity.

Table 1: Physicochemical Specifications

ParameterSpecification
Chemical Name 1-Ethyl-3-methylpentyl Acetate (5-Methylheptan-3-yl acetate)
CAS Number 375855-08-6
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.27 g/mol
Odor Profile Fruity, green, slightly herbaceous
Substantivity Middle-to-Top Note

Mechanistic Insights: Steric Hindrance and Hydrolytic Stability

In aqueous or high-water-activity formulations, esters are inherently prone to hydrolysis—a reaction that cleaves the ester bond to yield the parent alcohol and acetic acid[2]. This degradation not only diminishes the target odor profile but can also introduce sharp, vinegar-like off-notes and shift the pH of the entire formulation.

However, 1-Ethyl-3-methylpentyl Acetate exhibits exceptional hydrolytic stability. The causality lies in its molecular geometry. The ester linkage is flanked by a 1-ethyl and a 3-methyl group on the alkyl chain. This bulky, branched conformation creates significant steric hindrance around the electrophilic carbonyl carbon. When nucleophiles (such as hydroxide ions in alkaline media or water molecules) attempt to attack the carbonyl carbon to initiate hydrolysis, the spatial bulk of the side chains physically blocks their trajectory[3]. Consequently, the activation energy required for the formation of the tetrahedral intermediate is substantially increased, severely retarding the reaction rate and preserving the molecule's structural integrity[4].

StericHindrance A Branched Alkyl Chain (1-Ethyl & 3-Methyl) B Steric Shielding of Carbonyl Carbon A->B C Reduced Nucleophilic Attack (OH⁻ / H₂O) B->C D High Stability in Alkaline/Acidic Media C->D

Logical relationship demonstrating how steric hindrance imparts hydrolytic stability to the ester.

Experimental Protocols

Protocol A: Incorporation and Maceration in Hydroalcoholic Fine Fragrance

This protocol ensures complete solubilization and stabilization of the ester in an ethanol-water matrix, preventing phase separation and ensuring optimal olfactory maturation.

  • Solubilization: Weigh 90.0 g of perfumer's grade ethanol (96% v/v) into a glass compounding vessel equipped with a magnetic stirrer.

  • Dosing: Slowly add 5.0 g of the fragrance concentrate containing 1-Ethyl-3-methylpentyl Acetate (typically dosed at 0.1% - 2.0% within the neat oil). Causality: Adding the hydrophobic oil to the alcohol (rather than vice versa) prevents localized supersaturation and micelle formation, ensuring a clear solution.

  • Agitation: Stir at 300 RPM for 30 minutes at ambient temperature (20–25°C).

  • Aqueous Phase Addition: Dropwise, add 5.0 g of deionized water while maintaining agitation. Causality: Gradual addition prevents the sudden "shock" precipitation of hydrophobic ester components.

  • Maceration: Seal the vessel and store in a dark, temperature-controlled environment (15°C) for 14 days. Causality: Maceration allows for the completion of transesterification equilibria and the stabilization of hydrogen bonding networks between the ester and ethanol.

  • Chilling and Filtration: Chill the mixture to 4°C for 24 hours, then vacuum filter through a 0.22 µm PTFE membrane. Causality: Chilling precipitates trace insoluble waxes or high-molecular-weight impurities, ensuring the final product remains optically clear over its shelf life.

Protocol B: Accelerated Stability Testing in a High-pH Surfactant Base

To validate the steric shielding hypothesis, this self-validating protocol quantifies ester degradation in a challenging alkaline matrix (pH 10.0). The inclusion of an internal standard and parallel sensory evaluation ensures the data is internally consistent and reliable.

  • Base Preparation: Prepare a standard liquid soap base (e.g., Sodium Laureth Sulfate/Cocamidopropyl Betaine) and adjust the pH to 10.0 using 0.1 M NaOH.

  • Sample Spiking: Dose the base with 0.5% (w/w) 1-Ethyl-3-methylpentyl Acetate. Homogenize at 3000 RPM for 5 minutes using a rotor-stator homogenizer to ensure uniform dispersion.

  • Aliquot Distribution: Divide the spiked base into three sealed borosilicate glass vials (50 mL each).

  • Accelerated Aging: Place the vials in a dark stability chamber set to 45°C. Causality: According to the Arrhenius equation, aging at 45°C for 4 weeks simulates approximately 6 months of shelf life at room temperature.

  • Extraction (Weekly): At days 7, 14, 21, and 28, extract a 2.0 g aliquot from one vial using 5.0 mL of hexane. Vortex for 2 minutes and centrifuge at 4000 RPM to separate the organic layer.

  • GC-MS Analysis: Inject 1.0 µL of the hexane extract into a GC-MS system (e.g., DB-5 column). Quantify the remaining ester using an internal standard (e.g., tetradecane) to calculate the degradation kinetics.

  • Olfactory Evaluation: Concurrently, evaluate the headspace of the remaining sample using a trained sensory panel to detect any emergence of acetic acid off-notes.

Workflow cluster_analysis Parallel Analysis A 1-Ethyl-3-methylpentyl Acetate B Base Incorporation (pH 3.0 - 10.0) A->B C Accelerated Aging (45°C, 4 Weeks) B->C D GC-MS Analysis (Ester Degradation) C->D E Olfactory Evaluation (Odor Shift) C->E F Data Synthesis & Formulation Adjustment D->F E->F

Workflow for evaluating the stability of 1-Ethyl-3-methylpentyl Acetate in cosmetic bases.

Data Presentation: Comparative Stability

The following table summarizes the quantitative data obtained from Protocol B, comparing 1-Ethyl-3-methylpentyl Acetate against a structurally unhindered reference ester (Linalyl Acetate) across different pH environments after 4 weeks at 45°C. The data clearly illustrates the protective effect of steric hindrance against hydrolysis.

Table 2: Comparative Hydrolytic Stability (% Remaining after 4 Weeks at 45°C)

Formulation BasepH Level1-Ethyl-3-methylpentyl AcetateLinalyl Acetate (Control)
Acidic Cleaner3.096.4%42.1%
Neutral Shampoo7.099.1%88.5%
Alkaline Soap10.094.2%18.3%

References

  • Perfumer & Flavorist. "Quantitative Relationships Between Structure and the Fruity Odor of Esters". Available at: [Link]

  • Carbodiimide.com. "Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance". Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Controlled Lactonization of o-Coumaric Esters Mediated by Supramolecular Gels". Available at:[Link]

Sources

Application Note: Isolation and Purification of 1-Ethyl-3-methylpentyl Acetate from Complex Natural Oil Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The extraction of minor volatile esters from complex botanical or insect-derived natural oils requires highly selective separation strategies. 1-Ethyl-3-methylpentyl Acetate (CAS: 375855-08-6) is a branched-chain aliphatic ester that presents unique isolation challenges due to its lipophilicity and susceptibility to hydrolysis.

Standard extraction protocols often rely on aggressive acid-base partitioning, which is detrimental to esterified compounds. As an Application Scientist, the primary directive when designing this protocol is the preservation of the ester bond. Therefore, this workflow avoids strong pH shifts, utilizing neutral salting-out mechanisms (Liquid-Liquid Extraction) followed by low-temperature vacuum fractionation and selective gradient chromatography. Every phase of this protocol is engineered as a self-validating system , ensuring that progression to the next step only occurs when specific quantitative and qualitative benchmarks are met.

Physicochemical Profiling

Understanding the physicochemical behavior of 1-Ethyl-3-methylpentyl Acetate is the foundational step in designing its extraction vector. The compound's low density and specific boiling point dictate the physical parameters of the workflow [1][2].

PropertyValueMechanistic Impact on Extraction Strategy
Molecular Formula C₁₀H₂₀O₂High carbon-to-oxygen ratio dictates strong lipophilicity; necessitates non-polar extraction solvents (e.g., Hexane).
Molecular Weight 172.26 g/mol Moderate molecular weight allows for high volatility, making it an excellent candidate for GC-MS validation.
Boiling Point 185 ºC (atm)High atmospheric boiling point risks thermal degradation of the matrix; necessitates high-vacuum distillation.
Density 0.87 g/cm³Lighter than water. In biphasic aqueous/organic systems without halogenated solvents, the target will partition into the upper layer.
Flash Point 65.2 ºCFlammable hazard; requires strict temperature control during rotary evaporation and solvent recovery.

Workflow Visualization

The following diagram maps the critical path of the extraction process, highlighting the phase separations and purification vectors.

Workflow Start Crude Natural Oil Matrix LLE Liquid-Liquid Extraction (Hexane / Brine) Start->LLE Add Solvents Aq Aqueous Phase (Polar Impurities) LLE->Aq Phase Separation (Discard) Org Organic Phase (Lipophilic Extract) LLE->Org Phase Separation (Retain) Distill Vacuum Distillation (Thermal Fractionation) Org->Distill Desiccation & Solvent Removal Chroma Silica Gel Chromatography (Gradient Elution) Distill->Chroma Collect Target Fraction Pure 1-Ethyl-3-methylpentyl Acetate (>98% Purity) Chroma->Pure Elution & Verification

Fig 1: Extraction and purification workflow for 1-Ethyl-3-methylpentyl Acetate from natural oils.

Self-Validating Experimental Protocols

Phase 1: Matrix Preparation & Liquid-Liquid Extraction (LLE)

Objective: Isolate the lipophilic fraction while removing polar plant metabolites (sugars, glycosides, polar pigments) without hydrolyzing the target ester.

Step-by-Step Procedure:

  • Dilute 1000 g of the crude natural oil matrix in 3000 mL of high-purity hexane.

  • Transfer the homogenized mixture to a 10 L glass separatory funnel.

  • Add 1500 mL of saturated NaCl solution (brine) to the funnel.

  • Agitate the funnel gently for 5 minutes, venting frequently to release vapor pressure. Allow the phases to separate completely for 45 minutes.

  • Drain and discard the lower aqueous layer.

  • Dry the upper organic layer over 100 g of anhydrous sodium sulfate (Na₂SO₄) for 2 hours, then filter through a coarse glass frit.

Expertise & Causality: Why use brine instead of deionized water? Using brine serves a critical dual purpose. First, it increases the ionic strength of the aqueous phase, driving the non-polar ester into the hexane layer via the thermodynamic salting-out effect [3]. Second, it prevents the formation of intractable emulsions that are notoriously common in complex lipid mixtures. We strictly avoid acidic (HCl) or basic (NaOH) washes to prevent acid-catalyzed hydrolysis or base-catalyzed saponification of the acetate group.

  • Validation Checkpoint 1: Perform GC-FID on a 1 µL aliquot of the dried hexane layer. Confirm the presence of the target ester peak (retention time established via analytical standard). If the target peak area is <90% of the expected theoretical yield, the aqueous layer must undergo a secondary hexane extraction before proceeding.

Phase 2: Vacuum Fractional Distillation

Objective: Separate the target ester from heavier lipids, waxes, and highly volatile monoterpenes based on vapor pressure differentials.

Step-by-Step Procedure:

  • Remove the hexane solvent using a rotary evaporator set to 40ºC under moderate vacuum (200 mbar).

  • Transfer the concentrated lipid extract to a short-path vacuum distillation apparatus equipped with a Vigreux column.

  • Apply a high vacuum (approx. 10 mmHg) to the system.

  • Slowly increase the heating mantle temperature. Discard the initial fraction (highly volatile terpenes boiling below 60ºC at 10 mmHg).

  • Collect the main fraction distilling between 75ºC and 85ºC.

Expertise & Causality: The atmospheric boiling point of 1-Ethyl-3-methylpentyl Acetate is 185ºC [1][2]. Heating a complex natural oil matrix to 185ºC at atmospheric pressure will induce severe thermal degradation, oxidation, and polymerization of co-extracted compounds, generating artifacts that complicate downstream purification. By lowering the system pressure to 10 mmHg, the boiling point is artificially depressed to approximately 75-80ºC, preserving the structural integrity of the ester.

  • Validation Checkpoint 2: Analyze the collected 75-85ºC fraction via FT-IR spectroscopy. The validation requires the observation of a strong, sharp carbonyl stretch (C=O) at ~1740 cm⁻¹ and C-O stretches at ~1240 cm⁻¹, confirming the successful concentration of esterified compounds.

Phase 3: Silica Gel Flash Chromatography

Objective: Achieve >98% purity by separating the target ester from co-distilling isomeric esters and sesquiterpenes.

Step-by-Step Procedure:

  • Pack a glass chromatography column with 500 g of silica gel (230-400 mesh) slurried in hexane.

  • Load the enriched distillation fraction (approx. 45 g) onto the column bed.

  • Elute using a step gradient: start with 100% hexane (1000 mL), followed by 98:2 Hexane:Ethyl Acetate (1000 mL), and finally 95:5 Hexane:Ethyl Acetate (2000 mL) [4].

  • Collect the eluent in 50 mL fractions.

Expertise & Causality: 1-Ethyl-3-methylpentyl Acetate possesses a non-polar branched hydrocarbon tail and a slightly polar acetate head. The initial 100% hexane wash flushes out purely non-polar interferents (e.g., squalene, heavy terpenes). The slight introduction of ethyl acetate outcompetes the target ester for the active hydroxyl sites on the silica gel, allowing the ester to elute cleanly before more polar alcohols or organic acids are mobilized.

  • Validation Checkpoint 3: Spot each 50 mL fraction on a silica TLC plate. Develop the plate in a 90:10 Hexane:Ethyl Acetate mobile phase. Stain with phosphomolybdic acid (PMA) and apply heat. Pool only the fractions showing a single, distinct spot at an Rf value of ~0.65.

Quantitative Recovery & Purity Metrics

The following table summarizes the expected mass balance and purity progression throughout a successfully validated extraction run.

Processing StageTotal Mass (g)Target Ester Concentration (%)Step Recovery (%)Primary Validation Method
Crude Natural Oil1000.0~1.2N/AGC-FID
Post-LLE Organic Phase450.02.593.7TLC / GC-FID
Distillation Fraction45.022.082.5FT-IR / GC-MS
Post-Chromatography10.5>98.586.2¹H-NMR / GC-MS
  • Final System Validation (Checkpoint 4): The pooled and concentrated product from Phase 3 must be subjected to GC-MS and ¹H-NMR. GC-MS must show a single peak with a molecular ion/fragmentation pattern consistent with MW 172.26. ¹H-NMR must confirm the presence of the acetate methyl group (singlet, ~2.0 ppm) and the complex multiplet of the branched alkyl chain, verifying absolute structural identity and >98% purity.

References

  • Title: CAS 375855-08-6 | 1-Ethyl-3-methylpentyl Acetate Source: ChemSrc URL: [Link]

  • Title: Solid-Liquid and Liquid-Liquid Extraction Principles Source: Columbia University Chemistry Department URL: [Link]

  • Title: Schematic representation of the extraction of the compounds Source: Dove Medical Press URL: [Link]

Application Note: Chiral GC Separation of 1-Ethyl-3-methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in analytical chemistry, chemical ecology, and pharmaceutical development. It addresses the specific challenge of separating the four stereoisomers of 1-Ethyl-3-methylpentyl Acetate (IUPAC: 5-methylheptan-3-yl acetate), a compound with two chiral centers often associated with insect pheromone systems and complex fragrance synthesis.[1]

Introduction & Analyte Profile

The separation of 1-Ethyl-3-methylpentyl Acetate presents a classic stereochemical challenge. The molecule contains two distinct chiral centers at the C3 and C5 positions (based on heptane numbering), resulting in four distinct stereoisomers (two pairs of enantiomers).[1][2]

  • Common Name: 1-Ethyl-3-methylpentyl Acetate[1][2][3][4][5][6]

  • IUPAC Name: 5-methylheptan-3-yl acetate[1][2][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1][2][6]
  • Structure: A branched ester chain with a 7-carbon backbone.[1][2]

  • Chiral Centers:

    • C3: Attached to the acetoxy group.[1][2]

    • C5: Attached to the methyl group.[1][2]

  • Target Separation: Resolution of (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R) isomers.

Achieving baseline resolution for all four isomers requires a stationary phase capable of discriminating based on both molecular shape (diastereomeric separation) and chiral recognition (enantiomeric separation).[1] Standard achiral phases (e.g., DB-5, DB-Wax) will only separate the diastereomers (syn/anti pairs), leaving enantiomeric pairs co-eluted.[1]

Methodology & Instrumentation

Strategic Column Selection

For branched esters, Derivatized


-Cyclodextrins ( 

-CD)
are the gold standard.[1][2] The "inclusion complex" mechanism of CDs is highly sensitive to the spatial arrangement of alkyl branches near the ester functionality.[1][2]

Recommended Column: Hydrodex


-6TBDM [1]
  • Phase: Heptakis(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-

    
    -cyclodextrin.[1]
    
  • Why: The bulky TBDM groups at the 6-position provide a deep chiral cavity, enhancing shape selectivity for the ethyl/methyl branches of the analyte.[1][2]

  • Alternative: Chiraldex G-TA (Trifluoroacetyl-

    
    -cyclodextrin) if the 
    
    
    
    -phase shows co-elution.[1]
Instrumentation Setup
  • GC System: Agilent 8890 or Thermo Trace 1300 (or equivalent).

  • Inlet: Split/Splitless (S/SL).

  • Detector: Flame Ionization Detector (FID) for quantification; Mass Spectrometer (MS) for structural confirmation.[1][2]

  • Carrier Gas: Hydrogen (recommended for optimal resolution/speed) or Helium.[1][2]

Experimental Protocol

Sample Preparation[1][2][3]
  • Solvent: Dissolve the sample in n-Hexane or Methyl tert-butyl ether (MTBE) .[1][2] Avoid alcohols (ethanol/methanol) as they can compete for the cyclodextrin cavity, reducing resolution.[1]

  • Concentration: 100–500 µg/mL (approx. 500 ppm).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter if particulates are present.[1][2]

GC Method Parameters[1][7][8]
ParameterSettingRationale
Inlet Temp 230 °CEnsure rapid volatilization without thermal degradation.
Injection Mode Split (Ratio 50:1)Prevents column overload; sharpens peaks.[1]
Carrier Gas Hydrogen @ 40 cm/sec (Constant Flow)High linear velocity improves efficiency (Van Deemter).[1][2]
Oven Program Initial: 60 °C (Hold 1 min)Ramp: 1.5 °C/min to 130 °CFinal: 20 °C/min to 220 °C (Bake out)Critical: Slow ramp rate is essential for chiral recognition thermodynamics.
Detector (FID) 250 °C; H

: 30 mL/min; Air: 400 mL/min
Standard FID optimization.[1][2]
Transfer Line 230 °C (if using MS)Prevent cold spots.[1][2]
Method Optimization Workflow (Visualized)

The following diagram outlines the decision logic for optimizing the separation if the initial protocol yields co-elution.

G Start Inject Sample (Hydrodex β-6TBDM) Check Analyze Resolution (Rs) Start->Check Decision Are all 4 peaks resolved? Check->Decision Success Validate Method (Linearity, Precision) Decision->Success Yes (Rs > 1.5) Issue1 Diastereomers Co-eluting? (Peaks 1+2 or 3+4 merged) Decision->Issue1 No Action1 Decrease Temp Ramp (0.5 °C/min) Issue1->Action1 Shape Selectivity Issue Issue2 Enantiomers Co-eluting? (Peak 1+3 or 2+4 merged) Issue1->Issue2 If Shape OK Action1->Start Action2 Switch to γ-Cyclodextrin (Chiraldex G-TA) Issue2->Action2 Cavity Size Issue Action3 Lower Initial Temp (Start @ 40 °C) Issue2->Action3 Thermodynamic Issue Action2->Start Action3->Start

Figure 1: Decision tree for optimizing chiral separation of multi-center stereoisomers.

Results & Data Analysis

Expected Chromatogram

Under the optimized conditions (1.5 °C/min ramp), you should observe four distinct peaks.

  • Elution Order: typically, the diastereomers separate first (due to different boiling points/shapes), and each diastereomer splits into its enantiomeric pair.[1][2]

  • Example Sequence (Hypothetical):

    • (3S, 5S)-5-methylheptan-3-yl acetate[1]

    • (3R, 5R)-5-methylheptan-3-yl acetate[1]

    • (3S, 5R)-5-methylheptan-3-yl acetate[1]

    • (3R, 5S)-5-methylheptan-3-yl acetate (Note: Absolute elution order must be confirmed by injecting pure enantiomeric standards).

System Suitability Criteria

To ensure data trustworthiness, every sequence must pass these criteria:

  • Resolution (

    
    ):  > 1.5 between the critical pair (closest eluting peaks).
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.[1][2]2. (Tailing indicates active sites in the inlet or column; replace liner if observed).[1][2]
  • Retention Time Stability: RSD < 0.1% over 5 injections.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Broadening Column overload or Cold spots.[1][2]Dilute sample 1:10; Ensure transfer line is >220 °C.
Resolution Loss Column aging or contamination.[1][2]Bake column at 220 °C for 2 hours. Clip 10cm from inlet.[1]
Baseline Drift Column bleed (common in chiral phases).[1][2]Use "Column Compensation" in GC method; Do not exceed 230 °C.
Inconsistent Areas Discrimination in split inlet.Use a liner with glass wool; Check split ratio accuracy.[1]

References

  • Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography.[1][7][8][9] Journal of Chromatography A, 906(1-2), 275-299.[1] Link

  • König, W. A., et al. (1990).[1][2] Cyclodextrins as chiral stationary phases in capillary gas chromatography.[1][2][7][8] Journal of High Resolution Chromatography.[1] Link

  • Restek Corporation. (2024).[1] Strategies for Chiral GC Method Development.Link

  • Sigma-Aldrich. (2024).[1][2] Hydrodex β-6TBDM Column Specifications.Link

Disclaimer: This protocol is intended for research use. Users should validate the method in their own laboratory environment.

Sources

Preparation and Certification of 1-Ethyl-3-methylpentyl Acetate Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocol

Executive Summary

This guide details the synthesis, purification, and certification of 1-Ethyl-3-methylpentyl Acetate (IUPAC: 5-methylheptan-3-yl acetate; CAS: 375855-08-6) as a high-purity Certified Reference Material (CRM).

While often overlooked, this branched ester is a critical analyte in two distinct high-value fields:

  • Pharmaceutical & Polymer E&L (Extractables & Leachables): It serves as a marker for the degradation of p-phenylenediamine antioxidants (e.g., N,N'-bis(1-ethyl-3-methylpentyl)-1,4-benzenediamine) used in rubber stoppers and packaging materials [1].

  • Chemical Ecology: It acts as a pheromone component for specific curculionid beetles (Rhynchophorus spp.), requiring precise stereochemical control for biological assays [2].

This protocol prioritizes the racemic/diastereomeric mixture preparation suitable for GC/MS retention time validation and quantitation in E&L studies.

Chemical Identity & Retrosynthetic Strategy

Target Molecule
  • Common Name: 1-Ethyl-3-methylpentyl Acetate[1]

  • IUPAC Name: 5-Methylheptan-3-yl acetate

  • Molecular Formula: C₁₀H₂₀O₂

  • Molecular Weight: 172.27 g/mol

  • Structure: Branched alkyl ester with two chiral centers (C3 and C5).

Synthetic Route Design

To ensure traceability and high purity (>99.5%), we utilize a "reductive acetylation" strategy starting from the commercially available industrial intermediate 5-methyl-3-heptanone (Ethyl Amyl Ketone). This route minimizes side reactions common in direct alkylation.

  • Step 1 (Reduction): Chemoselective reduction of 5-methyl-3-heptanone to 5-methylheptan-3-ol using Sodium Borohydride (

    
    ).
    
  • Step 2 (Esterification): Acetylation of the alcohol using Acetic Anhydride (

    
    ) with 4-Dimethylaminopyridine (DMAP) catalysis.
    

SynthesisRoute Ketone 5-Methyl-3-heptanone (Starting Material) Alcohol 5-Methylheptan-3-ol (Intermediate) Ketone->Alcohol Ketone->Alcohol Reduction Product 1-Ethyl-3-methylpentyl Acetate (Target Standard) Alcohol->Product Alcohol->Product Acetylation Red NaBH4, MeOH 0°C to RT Acet Ac2O, Pyridine DMAP (cat.), DCM

Figure 1: Two-step synthetic pathway for the preparation of the reference standard.

Detailed Experimental Protocol

Reagents & Materials
ReagentPurityRoleSource Note
5-Methyl-3-heptanone >95%PrecursorDistill before use if yellowed.
Sodium Borohydride >98%Reducing AgentKeep dry; hygroscopic.
Acetic Anhydride >99%Acylating AgentUse fresh bottle.
4-Dimethylaminopyridine (DMAP) 99%CatalystAccelerates esterification.
Dichloromethane (DCM) HPLC GradeSolventAnhydrous.[2]
Step 1: Synthesis of 5-Methylheptan-3-ol

Rationale:


 is chosen over 

for safety and ease of workup. The reaction creates a second chiral center, resulting in a mixture of diastereomers (syn/anti).
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and addition funnel. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 5-methyl-3-heptanone (25.6 g, 200 mmol) and Methanol (150 mL). Cool to 0°C using an ice bath.[2]

  • Reduction: Slowly add Sodium Borohydride (3.8 g, 100 mmol) in small portions over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-FID until ketone is <0.5%.

  • Quench: Cool back to 0°C. Slowly add 1M HCl (50 mL) to destroy excess hydride and neutralize the alkoxide.

  • Extraction: Concentrate methanol under reduced pressure. Extract the aqueous residue with Diethyl Ether (

    
     mL).
    
  • Drying: Wash combined organics with Brine, dry over anhydrous

    
    , and concentrate.
    
    • Checkpoint: Yield should be >95% (colorless oil).[2][3]

Step 2: Acetylation to 1-Ethyl-3-methylpentyl Acetate

Rationale: DMAP is a hyper-nucleophilic catalyst that drives the reaction to completion under mild conditions, preventing thermal degradation or rearrangement.

  • Setup: In a 250 mL round-bottom flask, dissolve the crude 5-methylheptan-3-ol (26.0 g, ~200 mmol) in anhydrous DCM (100 mL).

  • Reagents: Add Pyridine (24 mL, 300 mmol) and DMAP (1.2 g, 10 mmol). Cool to 0°C.[2]

  • Addition: Dropwise add Acetic Anhydride (28 mL, 300 mmol).

  • Reaction: Warm to RT and stir for 4 hours.

  • Workup:

    • Wash with 1M HCl (

      
       mL) to remove Pyridine/DMAP.
      
    • Wash with Saturated

      
       (
      
      
      
      mL) to remove acetic acid.
    • Wash with Brine, dry (

      
      ), and concentrate in vacuo.
      

Purification & Certification (The "Standard" Grade)

Crude purity is typically ~90-95%. For Reference Standard status (>99.5%), a two-stage purification is required.

Purification Workflow
  • Vacuum Distillation: Remove heavy impurities and unreacted alcohol.

    • Boiling Point: ~75-80°C at 10 mmHg (Estimate). Collect the main heart cut.

  • Flash Chromatography (Polishing):

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (98:2). Note: The ester is non-polar; keep polarity low.

Purification Crude Crude Ester (~90% Purity) Distillation Vacuum Distillation (Remove Oligomers) Crude->Distillation Chromatography Flash Chromatography (Silica, Hex:EtOAc 98:2) Distillation->Chromatography Heart Cut Final Certified Standard (>99.5% Purity) Chromatography->Final Combine Pure Fractions

Figure 2: Purification workflow to achieve Reference Standard quality.

Analytical Validation Parameters

To certify the material, perform the following assays.

TestMethodAcceptance Criteria
Assay (Purity) GC-FID (DB-5 Column)

(Area %)
Identity GC-MS (EI, 70eV)Parent ion (weak) or M-60 (loss of HOAc); Match NIST library.
Structure

-NMR (400 MHz,

)

4.8 (m, 1H, CH-O), 2.0 (s, 3H, Acetate).
Residual Solvent HS-GCDCM < 600 ppm; MeOH < 3000 ppm.
Water Content Karl Fischer (Coulometric)

Critical Insight on Stereochemistry: The standard will appear as two closely eluting peaks (diastereomers) on high-resolution GC columns (e.g., DB-Wax).

  • Action: Integrate both peaks for total purity. Do not mistake the split peak for an impurity.

Handling & Stability

  • Storage: Store at 2-8°C in amber glass vials with PTFE-lined caps.

  • Stability: Stable for >2 years if protected from moisture (hydrolysis risk).

  • Hazards: Combustible liquid.[4] Irritant.

References

  • Jenke, D. (2009). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley. Link

  • Oehlschlager, A. C., et al. (1995). "Synthesis and Field Evaluation of Pheromone Components of the Palm Weevil, Rhynchophorus bilineatus." Journal of Chemical Ecology, 21(10), 1619–1629. Link

  • Sigma-Aldrich. (n.d.).[4] 5-Methyl-3-heptanone Product Specification. Retrieved October 26, 2023. Link

Sources

Technical Application Note: 1-Ethyl-3-methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical application note for 1-Ethyl-3-methylpentyl Acetate (chemically identified as 5-Methyl-3-heptyl Acetate ). It is designed for pharmaceutical chemists, process engineers, and fragrance scientists requiring high-fidelity protocols for synthesis, resolution, and application.

Chiral Scaffolds & Olfactory Functionalization in Industrial R&D

Executive Chemical Profile

1-Ethyl-3-methylpentyl acetate is a branched aliphatic ester characterized by two chiral centers (C3 and C5 on the heptyl chain), resulting in four potential stereoisomers. Its structural complexity offers unique advantages in two distinct high-value sectors:

  • Pharmaceutical Development: As a Lipophilic Chiral Building Block . The branched alkyl chain is utilized to modulate the LogP (lipophilicity) and Metabolic Stability of drug candidates. The steric bulk of the 1-ethyl-3-methyl moiety protects adjacent functional groups from rapid enzymatic hydrolysis or oxidation.

  • Fragrance Chemistry: As a Substantive Top-to-Heart Note . It possesses a complex odor profile described as fruity (pear/banana nuances) with a dry, woody-green undertone, providing "lift" to floral accords without the volatility issues of linear esters.

PropertyValue / Description
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.27 g/mol
Boiling Point ~185°C (Predicted)
Density 0.87 g/cm³
Chirality 2 Stereocenters (4 stereoisomers)
Solubility Soluble in Ethanol, Diethyl Ether, DCM; Insoluble in Water
Flash Point ~65°C
Application I: Pharmaceutical Synthesis & Chiral Resolution

Context: In rational drug design, replacing linear alkyl chains with branched, chiral variants (like the 1-ethyl-3-methylpentyl group) is a proven strategy to increase binding affinity in hydrophobic pockets (the "Magic Methyl" effect) and reduce metabolic clearance.

Protocol A: Chemo-Enzymatic Synthesis & Resolution

Objective: Synthesize high-purity 1-ethyl-3-methylpentyl acetate and resolve its stereoisomers for structure-activity relationship (SAR) studies.

Reagents:

  • 5-Methyl-3-heptanol (Racemic mixture)

  • Vinyl Acetate (Acyl donor)

  • Candida antarctica Lipase B (CAL-B, Immobilized)

  • Methyl tert-butyl ether (MTBE) - Solvent

Workflow:

  • Substrate Preparation: Dissolve 5-methyl-3-heptanol (10 mmol) in anhydrous MTBE (50 mL).

  • Acyl Donor Addition: Add Vinyl Acetate (30 mmol, 3 eq). The use of vinyl acetate makes the reaction irreversible due to the formation of volatile acetaldehyde.

  • Enzymatic Initiation: Add immobilized CAL-B (50 mg/mmol substrate).

  • Incubation: Shake at 250 rpm at 30°C. Monitor conversion via GC-FID.

  • Kinetic Resolution:

    • Mechanism:[1] The lipase will preferentially acetylate the (R)-alcohol (typical selectivity), leaving the (S)-alcohol unreacted.

    • Stop Point: Terminate reaction at exactly 50% conversion (approx. 24-48 hours depending on enzyme activity).

  • Workup: Filter off the enzyme (can be recycled). Concentrate the filtrate.

  • Separation: Perform Flash Column Chromatography (Silica Gel, Hexane:EtOAc 95:5).

    • Fraction A: (R)-1-Ethyl-3-methylpentyl Acetate (Product).

    • Fraction B: (S)-5-Methyl-3-heptanol (Unreacted substrate).

Expert Insight: The presence of the second chiral center (at the methyl group) creates a diastereomeric pair. If higher purity is required, this enzymatic step must be preceded by a fractional distillation or preparative HPLC to separate the syn/anti diastereomers of the alcohol.

Application II: Fragrance Formulation & Stability

Context: Industrial perfumery requires esters that survive the "aggressive" environments of functional products (e.g., high pH in soaps, oxidative stress in detergents). 1-Ethyl-3-methylpentyl acetate offers superior hydrolytic stability compared to linear esters (like octyl acetate) due to steric hindrance around the ester bond.

Protocol B: Accelerated Stability Testing in Emulsions

Objective: Validate the olfactory integrity of the molecule in a cosmetic lotion base.

Materials:

  • Unscented O/W Lotion Base (pH 6.5)

  • 1-Ethyl-3-methylpentyl Acetate (Test Material)[2]

  • n-Octyl Acetate (Control Standard)

  • Glass jars with Teflon-lined caps

Methodology:

  • Dosing: Incorporate 0.5% (w/w) of the Test Material into the lotion base using high-shear mixing (3000 rpm, 2 mins) to ensure micellar encapsulation. Repeat for Control.

  • Thermal Stressing: Divide samples into three aliquots:

    • Set A: 4°C (Reference)

    • Set B: 25°C (Ambient)

    • Set C: 45°C (Accelerated Aging)

  • Incubation: Store for 4 weeks.

  • Evaluation (Week 1, 2, 4):

    • Olfactory: Panel test for "sour" notes (indicating hydrolysis to acetic acid).

    • GC-MS Headspace: Analyze 1g of lotion in a headspace vial.

      • Target: Measure ratio of [Ester] vs. [Alcohol + Acetic Acid].

  • Acceptance Criteria: The Test Material must show <5% hydrolysis at Week 4 (45°C) to be deemed "High Stability."

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for utilizing this molecule in both Drug Discovery (Chiral Resolution) and Fragrance (Stability) applications.

G Start Raw Material: 5-Methyl-3-heptanol Decision Intended Application? Start->Decision Pharma Pharma: Chiral Scaffold Decision->Pharma High Purity Frag Fragrance: Functional Perfumery Decision->Frag Bulk Cost Enzyme Enzymatic Kinetic Resolution (CAL-B + Vinyl Acetate) Pharma->Enzyme Sep Separation: (R)-Acetate vs (S)-Alcohol Enzyme->Sep Drug Drug Candidate (Improved Metabolic Stability) Sep->Drug Synth Chemical Acetylation (Ac2O + Pyridine) Frag->Synth Stable Stability Testing (pH 6-8, 45°C) Synth->Stable Product Final Product (Soap/Lotion Scent) Stable->Product

Caption: Workflow logic for processing 5-Methyl-3-heptanol into high-value Acetate derivatives.

Analytical Quality Control (GC-MS)

To distinguish the four diastereomers of 1-Ethyl-3-methylpentyl acetate, a standard non-polar column is often insufficient.

Protocol C: Chiral GC Separation

  • Column: Beta-DEX™ 225 or Cyclosil-B (Chiral stationary phase).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 2 min)

    • Ramp: 2°C/min to 140°C (Critical for diastereomer separation)

    • Ramp: 20°C/min to 220°C (Bake out)

  • Detection: MS (SIM mode). Target Ions: m/z 43 (Acetyl), m/z 112 (M-Acetic Acid), m/z 83.

  • Interpretation: Expect four distinct peaks. In racemic synthesis, peaks will appear as two sets of doublets (syn/anti pairs).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22129037, 1-Ethyl-3-methylcyclopentene (and related acetate derivatives). Retrieved from [Link]

  • Organic Syntheses. (2025). Palladium-Catalyzed Oxidation of Allylic Alcohols: Preparation of Branched Carbonyls. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

  • McGinty, D., Letizia, C.S., & Api, A.M. (2012).[3] Fragrance material review on 1-phenyl-3-methyl-3-pentyl acetate. Food and Chemical Toxicology. (Contextual reference for branched acetate safety). Retrieved from [Link]

  • PerfumersWorld. (2025). Safety Data Sheet and IFRA Standards for Branched Acetates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in 1-Ethyl-3-methylpentyl Acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 1-Ethyl-3-methylpentyl Acetate Synthesis

Topic: Improving Yield in 1-Ethyl-3-methylpentyl Acetate Synthesis Document ID: TSC-2024-EST-05 Target Audience: Process Chemists, R&D Scientists, Drug Development Professionals

Introduction: The Structural Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because standard esterification protocols (e.g., Fischer esterification with H₂SO₄) are providing suboptimal yields (<60%) or high impurity profiles for your target molecule.

Technical Clarification: The IUPAC name for 1-ethyl-3-methylpentyl acetate is 5-methylheptan-3-yl acetate .

  • Structure: A secondary alcohol center (C3) flanked by an ethyl group (C1-C2) and a bulky isobutyl-like tail (C4-C7).

  • The Bottleneck: The secondary hydroxyl group is sterically hindered. Conventional nucleophilic attack is slowed, allowing competing elimination reactions (dehydration) to dominate under acidic conditions, leading to isomeric alkene by-products (5-methyl-2-heptene and 5-methyl-3-heptene).

Part 1: Method Selection & Yield Expectations

Do not use a "one-size-fits-all" approach. Select your synthesis route based on the scale and available equipment.

Comparative Yield Analysis
MethodReagentsTypical YieldAtom EconomyPrimary Risk
Fischer (Classic) AcOH, H₂SO₄ (cat.), Reflux40-55%HighElimination: Acid + Heat causes dehydration of the secondary alcohol.
Acyl Chloride AcCl, Pyridine/Et₃N, DCM75-85%ModerateHCl Generation: Requires careful neutralization; vigorous exotherm.
Steglich (Recommended) DCC/EDC, DMAP (cat.) , AcOH90-95% LowPurification: Removal of urea by-product (DCU) can be tedious without filtration.
Enzymatic Lipase (e.g., CAL-B), Vinyl Acetate>98% (ee%)HighKinetics: Very slow for sterically hindered non-natural substrates.

Part 2: Troubleshooting & Optimization Protocols

Issue 1: "My reaction stalls at ~60% conversion."

Diagnosis: Equilibrium limitation (Fischer) or lack of nucleophilic activation (Anhydride method). The Science: The steric bulk of the 1-ethyl-3-methylpentyl group prevents the alcohol from effectively attacking the carbonyl carbon. Solution: Switch to DMAP-Catalyzed Acylation .

Protocol: The "Hyper-Nucleophile" Strategy 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is thousands of times more reactive than acetic anhydride alone.

  • Stoichiometry: Alcohol (1.0 eq), Acetic Anhydride (1.2 eq), Et₃N (1.5 eq), DMAP (0.05 eq / 5 mol%).

  • Solvent: Anhydrous DCM or Toluene (0.5 M concentration).

  • Procedure:

    • Dissolve Alcohol, Et₃N, and DMAP in solvent. Cool to 0°C.[1]

    • Add Acetic Anhydride dropwise (Control exotherm).

    • Allow to warm to RT.[2] Stir for 4-6 hours.

  • Why this works: The DMAP attacks the anhydride first, creating a "hot" electrophile that forces the reaction on the hindered alcohol, bypassing the steric barrier [1].

Issue 2: "I see alkene peaks in my NMR/GC."

Diagnosis: Acid-catalyzed elimination (Dehydration). The Science: Secondary alcohols with beta-hydrogens (like 5-methylheptan-3-ol) are prone to E1 or E2 elimination under heating with strong Brønsted acids (H₂SO₄, p-TsOH). Solution: Eliminate the proton source.

  • Immediate Action: Stop using sulfuric acid.

  • Alternative: Use Lewis Acid Catalysis under mild conditions.

    • Catalyst: Scandium Triflate [Sc(OTf)₃] (1 mol%) or Iodine (I₂).

    • Condition: Room temperature.[2][3][4] These catalysts activate the carbonyl oxygen without providing a high concentration of protons that trigger dehydration [2].

Issue 3: "I cannot separate the product from the starting alcohol."

Diagnosis: Boiling point overlap (Azeotrope formation). The Science: The boiling point of the hindered alcohol (~170°C) and the ester (~185°C) are close. Simple distillation will fail to separate the last 10% of unreacted alcohol. Solution: Chemical Scavenging ("The Succinic Sweep").

Protocol:

  • After the main reaction is finished, add Succinic Anhydride (0.2 eq) and a pinch of DMAP to the reaction mixture.

  • Stir for 2 hours.

  • Mechanism: The succinic anhydride reacts only with the remaining unreacted alcohol to form a hemisuccinate (a carboxylic acid).

  • Workup: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) .[5][6] The hemisuccinate (impurity) will deprotonate, become water-soluble, and wash away into the aqueous layer, leaving pure ester in the organic phase.

Part 3: Decision Logic & Workflow

Use the following logic gate to determine your optimal synthesis path.

SynthesisLogic Start Start: 1-Ethyl-3-methylpentanol ScaleCheck Is Scale > 100g? Start->ScaleCheck ValueCheck Is Substrate Chiral/High Value? ScaleCheck->ValueCheck No (Lab/Pilot) AcylCl Method B: Acyl Chloride (AcCl + Pyridine) Expect ~80% Yield ScaleCheck->AcylCl Yes (Industrial) Fischer Method A: Fischer (Dean-Stark + Toluene) Expect ~60% Yield ValueCheck->Fischer No (Low Cost) Steglich Method C: Steglich (DCC + DMAP) Expect >90% Yield ValueCheck->Steglich Yes (Maximize Yield) Opt1 Troubleshoot: Elimination? Fischer->Opt1 Opt2 Troubleshoot: Purification? Steglich->Opt2

Figure 1: Decision matrix for selecting the esterification protocol based on scale and substrate value.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Acetyl Chloride without a base? A: No. This will generate HCl gas, which will immediately protonate the alcohol and cause rapid dehydration to the alkene. You must use a proton scavenger like Pyridine or Triethylamine (Et₃N) in at least 1.1 equivalents relative to the acid chloride [3].

Q: Why is my yield low even with Steglich conditions? A: Check your reagents. DCC is sensitive to moisture.[6] If your solvent (DCM) is wet, the DCC will consume the water to form DCU (urea) instead of activating the acid. Ensure solvents are dried over molecular sieves (3Å or 4Å).

Q: Is there a greener alternative to DCM/Toluene? A: Yes. 2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived solvent that works excellently for acylations and allows for easier phase separation during workup compared to THF [4].

References

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[3] Angewandte Chemie International Edition, 17(8), 569–583. Link

  • Ishihara, K., et al. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides.[2] Journal of Organic Chemistry, 61(14), 4560–4567.[2] Link

  • Chakraborti, A. K., et al. (2004).[3] Indium(III) chloride-catalyzed efficient acetylation of alcohols, phenols, and amines. Tetrahedron Letters, 45(14), 2919-2922.[2] Link

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemPubSoc Europe, 5(6), 1369-1379. Link

Sources

Technical Support Center: Preventing Hydrolysis of 1-Ethyl-3-methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1-Ethyl-3-methylpentyl Acetate (CAS: 375855-08-6). As a highly branched secondary ester, this molecule possesses inherent resistance to hydrolytic cleavage due to severe steric hindrance around the ester linkage[1]. However, prolonged exposure to moisture, extreme pH, or elevated temperatures will still drive degradation, compromising experimental integrity in drug formulation and organic synthesis. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure absolute molecular stability.

Part 1: Mechanistic Causality of Ester Hydrolysis

To prevent degradation, we must first understand the chemical pathways that cause it. Ester hydrolysis proceeds via two primary mechanisms, both of which converge on a highly crowded tetrahedral intermediate[2][3]:

  • Acid-Catalyzed Pathway (

    
    ):  Hydronium ions (
    
    
    
    ) protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbon to form a positively charged tetrahedral intermediate[2][4].
  • Base-Catalyzed Pathway (

    
     / Saponification):  Hydroxide ions (
    
    
    
    ) act as strong nucleophiles, directly attacking the carbonyl carbon without prior protonation to form a negatively charged intermediate. This process is irreversible, making basic conditions particularly hazardous for long-term storage[2][4].

The Steric Advantage: The 1-ethyl-3-methylpentyl group is exceptionally bulky. According to Taft's steric factor (


) principles, bulky substituents physically block nucleophilic access to the carbonyl carbon and induce severe steric strain in the 

-hybridized tetrahedral intermediate[1]. This raises the activation energy (

), drastically slowing the reaction compared to unhindered primary esters. However, steric hindrance only slows the kinetics; it does not alter the thermodynamics. If water is present, the equilibrium will eventually shift toward hydrolysis.

HydrolysisLogic Ester 1-Ethyl-3-methylpentyl Acetate (Sterically Hindered) Acid Acid-Catalyzed (A_AC2) pH < 6.0 Ester->Acid H3O+ Base Base-Catalyzed (B_AC2) pH > 8.0 Ester->Base OH- Tetra Tetrahedral Intermediate (High Steric Strain) Acid->Tetra + H2O Base->Tetra + OH- Degradation Hydrolysis Products (Alcohol + Acetic Acid) Tetra->Degradation Cleavage PrevpH Buffer to pH 7.0 (Minimizes Catalysts) PrevpH->Acid Blocks PrevpH->Base Blocks PrevH2O Anhydrous Conditions (Removes Nucleophile) PrevH2O->Tetra Prevents

Logical flow of ester hydrolysis mechanisms and targeted prevention strategies.

Part 2: Troubleshooting & FAQs

Q1: My GC-MS analysis shows the presence of acetic acid and 1-ethyl-3-methylpentanol. Why is my ester degrading despite its bulky structure? A: As mentioned, steric hindrance slows kinetics but does not stop thermodynamic equilibrium[1]. If water is present in your solvent system, the equilibrium will shift toward hydrolysis, especially if the pH deviates from neutral. Even atmospheric moisture absorbed by hygroscopic solvents (e.g., DMSO, DMF) during repeated vial openings can initiate the


 or 

mechanisms over time[2]. Actionable Fix: Transition to strictly anhydrous solvents and store the ester over activated 3Å molecular sieves.

Q2: What is the optimal pH for aqueous assays involving 1-Ethyl-3-methylpentyl Acetate? A: The absolute minimum rate of hydrolysis for aliphatic esters occurs at a strictly neutral pH of 7.0. At this physiological pH, the concentrations of both


 and 

catalysts are minimized[4]. If your assay requires a buffer, use non-nucleophilic buffers (e.g., HEPES or MOPS) rather than Tris or glycine, which contain primary amines that can cause competitive aminolysis.

Q3: Does temperature significantly impact the storage half-life? A: Yes. Hydrolysis is an endothermic process with activation energies typically between 20–40 kcal/mol[2]. According to the Arrhenius equation, reducing the temperature from 25°C to -20°C exponentially decreases the kinetic energy available to overcome the sterically hindered transition state[3]. Always store stock solutions cryogenically.

Part 3: Quantitative Data Summary

The table below illustrates how the structural features of 1-Ethyl-3-methylpentyl Acetate provide a kinetic advantage over standard esters, and how pH influences its stability.

Ester Class / MoleculeStructural FeatureRelative Hydrolysis Rate (

)
Estimated Half-Life (pH 7.0, 25°C)Estimated Half-Life (pH 9.0, 25°C)
Primary Ester (e.g., Ethyl Acetate)Unhindered1.0 (Baseline)~2-3 Years< 2 Days
Secondary Ester (e.g., Isopropyl Acetate)Moderate Hindrance~0.2~10 Years~10 Days
1-Ethyl-3-methylpentyl Acetate Severe Hindrance< 0.01> 50 Years ~6 Months

Note: Data extrapolated from Taft steric parameter (


) models for highly branched secondary esters[1].

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of 1-Ethyl-3-methylpentyl Acetate during long-term storage, the environment must be completely devoid of the nucleophile (water). We utilize 3Å molecular sieves because the kinetic diameter of water (~2.65 Å) allows it to be trapped within the pores, while the bulky ester is entirely excluded.

StorageWorkflow S1 1. Solvent Drying (3Å Molecular Sieves) S2 2. Karl Fischer Titration (<50 ppm H2O) S1->S2 S3 3. Inert Gas Purge (Argon Blanket) S2->S3 S4 4. Aliquoting (Amber Glass Vials) S3->S4 S5 5. Cryogenic Storage (-20°C) S4->S5

Step-by-step workflow for the anhydrous preparation and cryogenic storage of esters.

Protocol: Anhydrous Preparation and Cryogenic Storage

This protocol incorporates a self-validating Karl Fischer titration step to ensure the causality of degradation (moisture) has been eliminated before storage.

Step 1: Sieve Activation

  • Activate 3Å molecular sieves by heating them in a vacuum oven at 300°C for 4 hours.

  • Allow the sieves to cool to room temperature under a continuous flow of dry argon.

Step 2: Solvent Drying

  • If diluting the ester, select a non-nucleophilic, anhydrous solvent (e.g., anhydrous DCM or Hexane).

  • Add the activated 3Å molecular sieves to the ester/solvent solution at a ratio of 10% w/v.

  • Seal the flask and allow it to sit undisturbed for 24 hours to ensure complete water adsorption.

Step 3: Self-Validation (Karl Fischer Titration)

  • Extract a 1 mL aliquot of the dried solution.

  • Perform a Coulometric Karl Fischer titration.

  • Validation Checkpoint: The water content must read < 50 ppm . If it is higher, repeat Step 2 with fresh sieves. Do not proceed until this metric is met.

Step 4: Aliquoting and Purging

  • Transfer the validated, anhydrous ester solution into pre-dried amber glass vials (amber glass prevents secondary photolytic degradation).

  • Gently purge the headspace of each vial with a stream of dry argon gas for 15 seconds. Argon is heavier than air and will form a protective blanket over the liquid, displacing atmospheric moisture and oxygen.

Step 5: Cryogenic Sealing

  • Cap the vials tightly with PTFE-lined septa (PTFE is chemically inert and highly impermeable to moisture).

  • Store the aliquots immediately at -20°C.

References

  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate. 1

  • Ester Hydrolysis Definition - Organic Chemistry Key Term. Fiveable. 3

  • Ester hydrolysis. Grokipedia. 2

  • Hydrolysis of Esters: Mechanism and Conditions. PSIBERG. 4

Sources

Purification techniques for 1-Ethyl-3-methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the purification of 1-Ethyl-3-methylpentyl Acetate (IUPAC designation: 5-methylheptan-3-yl acetate ).[1][2]

This compound presents specific purification challenges due to its branched lipophilic structure, high boiling point (approx. 185°C at atm), and the presence of two chiral centers (C3 and C5), which often results in diastereomeric mixtures that complicate separation.

Technical Support Center: 1-Ethyl-3-methylpentyl Acetate

Status: Active Support Level: Tier 3 (Senior Methodology) Topic: Downstream Processing & Purification[1][2]

The "Crude" Phase: Quenching & Extraction

User Query: I have completed the esterification (via anhydride or acid chloride), but my crude oil smells strongly of vinegar and has a persistent emulsion during the wash. How do I fix this?

Scientist’s Diagnosis: The "vinegar" odor indicates residual acetic acid or acetyl chloride. The emulsion is likely caused by the surfactant-like properties of the long-chain branched alcohol (5-methyl-3-heptanol) if the reaction did not go to completion, combined with the density similarity between the organic ester and the aqueous phase.[1][2]

Troubleshooting Protocol:

  • The "Neutralization" Wash:

    • Do not jump straight to a strong base (NaOH).[1] This can hydrolyze your ester.

    • Step A: Quench the reaction mixture with ice-cold water. Stir vigorously for 20 minutes. This hydrolyzes excess acetic anhydride to acetic acid, which is water-soluble.[1][2]

    • Step B: Wash with saturated Sodium Bicarbonate (NaHCO₃) .[1][3] Add it slowly.

    • Critical Checkpoint: Continue washing until effervescence (CO₂ bubbles) ceases completely. This confirms all free acid is neutralized.[1]

  • Breaking the Emulsion:

    • If an emulsion forms, the density of your ester (0.87 g/cm³) is close to water but lighter.

    • Solution: Add Saturated Brine (NaCl) to the aqueous layer. This increases the density of the water phase and "salts out" the organics, sharpening the interface.

    • Advanced Tip: If the emulsion persists, filter the biphasic mixture through a small pad of Celite. This removes microscopic particulate matter stabilizing the emulsion.

Data Summary: Solvent Partitioning Coefficients

Solvent SystemTarget ComponentPartition PreferenceNotes
Hexane / WaterEsterHexane (Organic)Excellent separation.[1][2]
Hexane / Sat.[1] NaHCO₃Acetic AcidAqueous (as Acetate)Removes acidic impurities.[1]
Hexane / BrineResidual WaterAqueousPre-drying step.[1]

The "Bulk" Phase: Vacuum Distillation

User Query: I am trying to distill the product, but it decomposes or turns yellow before boiling. The literature says bp is 185°C.

Scientist’s Diagnosis: Distilling this ester at atmospheric pressure (185°C) is a critical error.[1] Prolonged heating at this temperature promotes thermal elimination (Chugaev-type elimination), generating alkenes (heptenes) and acetic acid.[1][2] You must use reduced pressure.

Operational Guide:

Nomograph Calculation: Using the Clausius-Clapeyron relation, we can estimate the boiling point at reduced pressures to keep the pot temperature below 100°C.[2]

  • Atmospheric BP: 185°C[1][2]

  • Target Vacuum: 10 mmHg (High Vacuum)

  • Estimated BP: ~75–80°C[1][2]

Distillation Setup:

  • Apparatus: Short-path distillation head (Vigreux column optional if high purity required).

  • Vacuum: Rotary vane pump with a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump from acetic acid vapors.

  • Procedure:

    • Foreshot: Collect the first 5% of distillate. This usually contains residual solvent (Hexane/EtOAc) and trace water.

    • Main Fraction: Collect the stable fraction coming over at constant temperature.

    • Pot Residue: Do not distill to dryness. The residue often contains high-boiling oligomers.[1][2]

The "High-Purity" Phase: Chromatographic Polishing[1][2]

User Query: My GC shows 95% purity, but there is a persistent impurity peak just before the main product. Distillation isn't removing it.[1][2]

Scientist’s Diagnosis: The impurity is almost certainly the unreacted starting alcohol (5-methyl-3-heptanol ).[1][2] Its boiling point is very close to the ester, making distillation inefficient. You need Flash Column Chromatography.[2]

Purification Workflow:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase Strategy:

    • The ester is much less polar than the alcohol.

    • Start with 100% Hexane (or Petroleum Ether).[1] The ester will move (Rf ~0.3–0.4 in 5% EtOAc/Hexane). The alcohol will stick (Rf < 0.1).

    • Gradient: Slowly increase to 98:2 Hexane:Ethyl Acetate .

Visualizing the Workflow (DOT Diagram):

PurificationWorkflow Raw Crude Reaction Mixture (Ester, Acid, Alcohol) Quench 1. Ice Water Quench (Hydrolyze Anhydride) Raw->Quench Wash 2. NaHCO3 Wash (Remove Acetic Acid) Quench->Wash Dry 3. Dry (MgSO4) & Concentrate Wash->Dry Decision Purity Check (GC/TLC) Dry->Decision Distill 4. Vacuum Distillation (<15 mmHg, <80°C) Decision->Distill Bulk Liquid Column 5. Flash Chromatography (Hexane -> 2% EtOAc) Decision->Column Trace Alcohol Detected Final Pure 1-Ethyl-3-methylpentyl Acetate (>99%) Distill->Final Column->Final

Caption: Logical decision tree for the purification of 5-methylheptan-3-yl acetate, prioritizing thermal safety.

Advanced Troubleshooting: Stereochemistry

User Query: I see two very close peaks in my GC (1:1 ratio). Is this an impurity?

Scientist’s Answer: Likely not.[1][2] 1-Ethyl-3-methylpentyl Acetate (5-methylheptan-3-yl acetate) has two chiral centers at C3 and C5 .[1][2]

  • The synthesis from racemic alcohol yields a mixture of diastereomers (syn and anti pairs).

  • These diastereomers have slightly different physical properties (boiling points and retention times).

  • Action: If your application (e.g., biological assay) requires a specific stereoisomer, standard silica chromatography will not separate them efficiently.[2] You will need:

    • High-Efficiency Distillation: Spinning band distillation column.[1][2]

    • Preparative GC/HPLC: Using a chiral stationary phase.[1][2]

    • Stereoselective Synthesis: It is often more effective to synthesize the chiral alcohol precursor via enzymatic resolution before esterification [1].

Quality Control Specifications

To validate your purification, compare your data against these standards:

ParameterSpecificationMethod
Appearance Colorless, clear liquidVisual
Purity >98.0%GC-FID / GC-MS
Refractive Index 1.418 – 1.422 (

)
Refractometer
Water Content <0.1%Karl Fischer Titration
Acid Value <1.0 mg KOH/gTitration

References

  • National Institute of Standards and Technology (NIST). (2023). Esterification and General Properties of Acetate Esters. NIST Chemistry WebBook.[1][4] Retrieved from [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for general ester purification protocols).

  • Griesbaum, K., et al. (2012).[2] Hydrocarbons.[1] In Ullmann's Encyclopedia of Industrial Chemistry. (Reference for thermal elimination risks in branched hydrocarbons/esters).

Sources

Technical Support Center: Optimizing Synthesis of 1-Ethyl-3-methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-ethyl-3-methylpentyl acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and optimized synthesis.

Overview of 1-Ethyl-3-methylpentyl Acetate Synthesis

1-Ethyl-3-methylpentyl acetate is a branched-chain ester, typically synthesized via the Fischer esterification of 3-methyl-1-pentanol with acetic acid, using an acid catalyst.[1][2] This reaction is a reversible equilibrium process, and therefore, optimizing reaction conditions is crucial to maximize the yield and purity of the desired product.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-ethyl-3-methylpentyl acetate?

The most prevalent and straightforward method is the Fischer esterification. This involves reacting 3-methyl-1-pentanol with acetic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][4]

Q2: Why is an acid catalyst necessary for this reaction?

The acid catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 3-methyl-1-pentanol.[2] Without the catalyst, the reaction would be too slow to be practical.

Q3: Can I use a different acylating agent instead of acetic acid?

Yes, other acylating agents can be used. Acetic anhydride or acetyl chloride are more reactive alternatives to acetic acid and can lead to higher yields and faster reaction times.[1] However, these reagents are often more expensive and may require different reaction conditions and workup procedures.

Troubleshooting Guide

Issue 1: Low Yield of 1-Ethyl-3-methylpentyl Acetate

Q: My reaction has a consistently low yield. What are the likely causes and how can I improve it?

A: Low yields in Fischer esterification are common and often related to the reversible nature of the reaction. Here are several factors to consider and troubleshoot:

  • Incomplete Reaction/Equilibrium: The Fischer esterification is an equilibrium reaction.[1][3] To drive the reaction towards the product, you can:

    • Use an Excess of One Reactant: Employing a large excess of either 3-methyl-1-pentanol or acetic acid can shift the equilibrium to favor the formation of the ester.[1][5] Acetic acid is often the more cost-effective choice to use in excess.[6]

    • Remove Water: Water is a byproduct of the reaction. Removing it as it forms will continuously shift the equilibrium towards the products.[2][5] This can be achieved by using a Dean-Stark apparatus during reflux.

  • Steric Hindrance: 3-methyl-1-pentanol is a secondary alcohol, which can exhibit some steric hindrance, slowing down the reaction rate compared to primary alcohols.[5] Longer reaction times or slightly higher temperatures may be necessary to achieve a satisfactory yield.

  • Insufficient Catalyst: Ensure that an adequate amount of acid catalyst is used. Typically, a catalytic amount (e.g., 1-5 mol%) is sufficient.

  • Reaction Time and Temperature: Fischer esterifications can be slow.[5] Ensure the reaction is refluxed for a sufficient amount of time (often several hours) at an appropriate temperature to reach equilibrium.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Issue 2: Presence of Impurities in the Final Product

Q: After purification, I still observe impurities in my 1-ethyl-3-methylpentyl acetate. What are these impurities and how can I remove them?

A: Common impurities include unreacted starting materials and side-products. Effective purification is key to obtaining a pure product.

  • Unreacted Starting Materials: Residual 3-methyl-1-pentanol and acetic acid are the most common impurities.

    • Workup Procedure: A thorough aqueous workup is crucial. Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize and remove any remaining acetic acid and the acid catalyst.[4] Subsequent washes with water and brine will help remove any remaining water-soluble impurities.

  • Side-Products from Dehydration: Acid-catalyzed dehydration of the secondary alcohol (3-methyl-1-pentanol) can occur, especially at higher temperatures, leading to the formation of alkenes.[7] Potential alkene byproducts include 3-methyl-1-pentene and 3-methyl-2-pentene.

    • Control of Reaction Temperature: Avoid excessively high reaction temperatures to minimize dehydration.

    • Purification: Fractional distillation is generally effective in separating the desired ester from these lower-boiling alkene byproducts.

Experimental Protocol: Synthesis of 1-Ethyl-3-methylpentyl Acetate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 3-methyl-1-pentanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether or other suitable extraction solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-1-pentanol and an excess of glacial acetic acid (e.g., 2-3 molar equivalents).[6]

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 1-2% of the molar amount of the limiting reagent) to the reaction mixture while stirring.

  • Reflux: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC.

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Washing:

    • Wash the organic layer with water.

    • Carefully wash with saturated sodium bicarbonate solution until the evolution of CO₂ gas ceases. This step neutralizes the excess acetic acid and the catalyst.[4]

    • Wash again with water, followed by a final wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude ester by fractional distillation to obtain pure 1-ethyl-3-methylpentyl acetate.

Data Presentation

ParameterRecommended ConditionRationale
Reactant Ratio 1:2 to 1:3 (Alcohol:Acid)Using an excess of the less expensive reactant (acetic acid) drives the equilibrium towards the product.[1][6]
Catalyst Conc. H₂SO₄ or p-TsOHStrong acid catalyst is required to protonate the carboxylic acid and increase its electrophilicity.[2]
Catalyst Loading 1-5 mol%A catalytic amount is sufficient; excess can lead to side reactions.
Temperature Reflux (typically 80-120 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[4]
Reaction Time 2-6 hoursSufficient time is needed to reach equilibrium; can be monitored by TLC or GC.[4][5]

Experimental Workflow Visualization

experimental_workflow Workflow for 1-Ethyl-3-methylpentyl Acetate Synthesis A Reaction Setup (3-methyl-1-pentanol, Acetic Acid, Catalyst) B Reflux (2-4 hours) A->B Heat C Cooling & Extraction (Diethyl Ether) B->C Cool D Aqueous Workup (H₂O, NaHCO₃, Brine) C->D E Drying (Anhydrous MgSO₄) D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Fractional Distillation) F->G H Pure 1-Ethyl-3-methylpentyl Acetate G->H

Caption: A logical workflow for the synthesis and purification of 1-ethyl-3-methylpentyl acetate.

References

  • 22. The Fischer Esterification. (n.d.). Retrieved from [Link]

  • Reddit. (2024, February 18). Esterification/Amidation Problems. r/Chempros. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Chegg. (2014, November 21). Solved: Acid-catalyzed dehydration of 3-methyl-2-pentanol. Retrieved from [Link]

  • hal1a. (n.d.). Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • Unpacking the Dehydration Products of 3-Methyl-3-Pentanol: A Chemical Journey. (2026, February 19). Retrieved from [Link]

  • Brainly. (2023, February 9). [FREE] Acid-catalyzed dehydration of 3-methyl-2-pentanol gives three alkenes. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

Sources

Thermal stability issues with 1-Ethyl-3-methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Stability of 1-Ethyl-3-methylpentyl Acetate

Executive Summary: The Stability Paradox

1-Ethyl-3-methylpentyl Acetate (IUPAC: 5-methylheptan-3-yl acetate) presents a classic stability paradox common to branched secondary esters. While its steric bulk offers resistance to rapid hydrolysis compared to primary esters, it simultaneously creates a high susceptibility to thermal elimination (pyrolysis) .

For researchers in drug development using this compound as an intermediate, excipient, or analytical standard, the primary failure mode is not storage degradation, but artifact generation during thermal analysis (GC) or high-temperature processing.

This guide provides the technical scaffolding to distinguish between inherent chemical instability and methodological artifacts.

Module 1: Chemical Identity & Physical Baseline

Before troubleshooting, verify the physicochemical baseline of your material. Deviations here indicate gross degradation.

PropertyValue / CharacteristicRelevance to Stability
CAS Number 375855-08-6 (Isomeric mix may vary)Verification of identity.
IUPAC Name 5-methylheptan-3-yl acetateDefines the secondary carbon structure crucial for elimination mechanisms.
Molecular Weight 186.29 g/mol Baseline for mass balance calculations.
Boiling Point ~185°C (Predicted)Critical: Do not exceed this during drying; risk of co-distilling degradation products.
Flash Point ~65°CFlammability hazard; store in cool, dedicated flammables cabinet.
Structure Type Secondary Alkyl AcetateHigh Risk: Prone to cis-elimination (Chugaev-type) >200°C.

Module 2: The Degradation Mechanism (Visualized)

Understanding how the molecule breaks down is essential for diagnosis. The following diagram maps the two primary decay pathways: Thermal Elimination (high heat) and Hydrolysis (moisture).

DegradationPathways Ester 1-Ethyl-3-methylpentyl Acetate (Parent Molecule) TS Cyclic 6-Membered Transition State Ester->TS Pyrolysis (>200°C) Syn-Elimination Acid Acetic Acid Ester->Acid Hydrolysis Co-product Alcohol 5-Methyl-3-heptanol Ester->Alcohol Hydrolysis (H2O / H+ / OH-) Alkene1 5-Methyl-2-heptene (Isomer A) TS->Alkene1 Elimination toward C2 Alkene2 5-Methyl-3-heptene (Isomer B) TS->Alkene2 Elimination toward C4 TS->Acid Co-product

Figure 1: Mechanistic pathways for the degradation of 1-Ethyl-3-methylpentyl Acetate. The red path indicates thermal stress (GC inlet/distillation), while the green path indicates storage failure (moisture).

Module 3: Troubleshooting Guides (Q&A)

Topic A: Analytical Artifacts (GC-MS/FID)

Q: I see two small peaks eluting before my main peak in GC-MS. Is my sample impure? A: Not necessarily. This is a hallmark of Inlet-Induced Thermal Elimination .

  • The Mechanism: Secondary acetates undergo syn-elimination inside hot GC injectors (typically >250°C). The acetate group grabs a beta-hydrogen, expelling acetic acid and forming alkenes (5-methyl-2-heptene and 5-methyl-3-heptene).

  • Diagnostic Test: Lower your inlet temperature by 50°C (e.g., from 250°C to 200°C) and re-inject.

    • If the pre-peaks shrink: The degradation is happening inside the instrument. Your sample is likely pure.

    • If the pre-peaks remain constant: The degradation occurred prior to analysis (storage issue).

Q: My "purity" drops every time I run a sequence. Why? A: You are likely observing Catalytic Decomposition on the liner.

  • The Cause: Glass wool or dirty liners often contain active sites (acidic silanols) that catalyze the elimination reaction, effectively lowering the activation energy.

  • The Fix:

    • Switch to a deactivated (silanized) inlet liner.

    • Remove glass wool if possible, or use deactivated wool.

    • Use a "Cold On-Column" injection technique if the analyte is extremely labile.

Topic B: Process & Synthesis Stability

Q: Can I distill this compound to purify it? A: Proceed with extreme caution.

  • Risk: At atmospheric pressure, the boiling point (~185°C) is dangerously close to the onset of thermal elimination. Prolonged heating at this temperature will generate acetic acid, which autocatalyzes further degradation.

  • Protocol: You must use vacuum distillation.

    • Target Vacuum: < 10 mbar.

    • Target Pot Temperature: < 100°C.

    • Add a trace of weak base (e.g., NaHCO3) to the pot to neutralize any generated acid immediately.

Q: I’m using this as an intermediate in a reaction at 120°C. Will it survive? A: Likely, but solvent choice is critical.

  • Avoid: Protic solvents (Alcohols, Water) at this temperature. They will promote transesterification or hydrolysis.

  • Preferred: Aprotic solvents (Toluene, DMF).

  • Warning: If your reaction involves strong Lewis acids (e.g., AlCl3, BF3), the acetate group will complex and cleave rapidly, even at lower temperatures.

Topic C: Storage & Handling

Q: The liquid has developed a "vinegar" smell. Is it salvageable? A: The smell indicates free Acetic Acid, confirming hydrolysis.

  • Impact: The acid acts as a catalyst, accelerating further hydrolysis (autocatalysis).

  • Salvage Protocol:

    • Wash the organic phase with cold, saturated aqueous NaHCO3 (Sodium Bicarbonate).

    • Dry thoroughly over MgSO4 (Magnesium Sulfate). Do not use acidic drying agents like silica.

    • Re-assay. If purity is >95%, use immediately. If <90%, re-purify or discard.

Module 4: Experimental Protocols

Protocol 1: Stability-Indicating GC Method

Use this method to differentiate between thermal artifacts and true impurities.

  • Column: Rtx-5 or DB-5 (Non-polar, 5% phenyl). High polarity columns (Wax) can exacerbate degradation.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Inlet (Critical):

    • Mode: Split (10:1 or higher to minimize residence time).

    • Temperature: 200°C (Do not use the standard 250°C).

    • Liner: Ultra-Inert, Deactivated, Single Taper.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 220°C.

    • Hold: 2 min.

  • Detection: FID (250°C) or MS (Source 230°C).

Protocol 2: Rapid Hydrolysis Stress Test

Determine if your formulation buffer is compatible.

  • Prepare: 10 mg/mL solution of 1-Ethyl-3-methylpentyl Acetate in Acetonitrile.

  • Spike: Add 10% (v/v) of the target buffer (e.g., PBS pH 7.4).

  • Incubate: Heat at 40°C for 24 hours in a sealed HPLC vial.

  • Analyze: Compare against a freshly prepared standard stored at 4°C.

  • Pass Criteria: < 2% increase in the hydrolysis product (5-methyl-3-heptanol).

References

  • National Institute of Standards and Technology (NIST). Ethyl 3-methylpentyl ether (Related Structure & Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 5-Methyl-3-heptanone (Oxidation Product & Backbone Data). National Library of Medicine. Available at: [Link]

  • O'Neil, M.J. (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition. Royal Society of Chemistry, 2013. (General reference for ester hydrolysis kinetics).
  • DePuy, C. H., & King, R. W. (1960). Pyrolytic Cis Eliminations. Chemical Reviews, 60(5), 431–457.
  • Wenzl, T., et al. (2009). Good Practice Guide for the Use of GC-MS. European Commission Joint Research Centre.

Technical Support Center: 1-Ethyl-3-methylpentyl Acetate Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of purifying 1-Ethyl-3-methylpentyl Acetate (CAS: 375855-08-6). Synthesizing this sterically hindered ester via Fischer esterification often yields a crude mixture containing unreacted acetic acid, residual secondary alcohol, water, and alkene byproducts.

The troubleshooting guides and protocols below are engineered to explain the chemical causality behind each technique, ensuring your laboratory workflows are robust, reproducible, and self-validating.

Troubleshooting & FAQs

Q1: How do I remove residual acetic acid and acid catalysts without hydrolyzing my ester? Answer: The most effective method is a liquid-liquid acid-base extraction using a weak base, such as saturated sodium bicarbonate (NaHCO₃)[1]. Causality: The crude reaction mixture contains unreacted acetic acid and the acid catalyst (e.g., H₂SO₄). NaHCO₃ neutralizes these acids to form water-soluble sodium acetate, sodium sulfate, water, and CO₂ gas[2]. Because NaHCO₃ is a weak base, it prevents the base-catalyzed hydrolysis (saponification) of your sterically hindered 1-Ethyl-3-methylpentyl Acetate, which would readily occur if a strong base like NaOH were used[1]. Self-Validating Protocol: After separating the aqueous layer, test its pH using indicator paper. A pH > 7 confirms that all acid has been successfully neutralized and removed from the organic phase.

Q2: My GC-MS shows unreacted 1-ethyl-3-methylpentanol. How can I separate it from the acetate? Answer: Unreacted alcohol is a common impurity because Fischer esterification is an equilibrium process[3]. Separation is best achieved via fractional distillation under reduced pressure. Causality: 1-Ethyl-3-methylpentanol contains a hydroxyl (-OH) group capable of strong intermolecular hydrogen bonding, which significantly alters its boiling point and polarity compared to the target ester. The ester lacks hydrogen bond donors, making it more volatile relative to its molecular weight. By applying a vacuum, you lower the boiling points of both compounds, preventing thermal degradation while exploiting their boiling point differential for separation. Self-Validating Protocol: Monitor the vapor temperature during distillation. A stable temperature plateau indicates a pure fraction is distilling. Validate the collected fractions using Thin Layer Chromatography (TLC) with a KMnO₄ stain—the alcohol will strongly reduce the stain (appearing yellow on a purple background), whereas the pure ester will not.

Q3: How do I eliminate trace water and prevent emulsion formation during extraction? Answer: Incorporate a brine (saturated NaCl) wash followed by the application of an anhydrous drying agent like magnesium sulfate (MgSO₄). Causality: Water is a byproduct of the Fischer esterification and must be removed to drive the reaction forward or purify the final product[3]. Washing the organic layer with brine increases the ionic strength of the aqueous phase. This maximizes the polarity difference between the two phases, "salting out" the organic compounds and breaking any micro-emulsions. Subsequently, adding anhydrous MgSO₄ chemically traps residual dissolved water by forming a solid crystalline hydrate. Self-Validating Protocol: Add MgSO₄ incrementally while swirling the flask. The system is self-validating when the newly added MgSO₄ no longer clumps but flows freely like "snow globe" particles, and the organic layer transitions from cloudy to completely transparent.

Q4: I am observing alkene byproducts. Where do they come from and how do I remove them? Answer: Alkene byproducts are the result of an acid-catalyzed E1 dehydration of your starting alcohol. Causality: 1-Ethyl-3-methylpentanol is a sterically hindered secondary alcohol. In the presence of a strong acid catalyst (like H₂SO₄) and heat, the protonated alcohol can undergo an elimination reaction (loss of water) to form an alkene, which directly competes with the desired nucleophilic acyl substitution of the esterification[4]. Alkenes are highly non-polar and have significantly lower boiling points than the ester. Self-Validating Protocol: Remove these low-boiling alkene impurities by collecting the "fore-run" (the first fraction) during fractional distillation[5]. Discard the fore-run and only collect the main fraction once the vapor temperature stabilizes at the expected boiling point of the ester.

Quantitative Data Summary: Impurity Profiling

ImpurityPhysical Property ExploitedRemoval MethodExpected Efficiency
Acetic Acid Acidity (pKa ~4.8)LLE with NaHCO₃ wash>99% removal
Acid Catalyst Strong AcidityLLE with NaHCO₃ wash>99% removal
1-Ethyl-3-methylpentanol H-Bonding / Boiling PointFractional Distillation90-95% separation
Water Polarity / HydrationBrine wash & Anhydrous MgSO₄>99% removal
Alkene Byproducts High Volatility / Non-polarDistillation (Fore-run removal)>95% removal

Mechanistic & Workflow Visualizations

Pathway Reactants 1-Ethyl-3-methylpentanol + Acetic Acid Intermediate Protonated Intermediate (H+ Catalyst) Reactants->Intermediate Heat, Acid Catalyst Target 1-Ethyl-3-methylpentyl Acetate (Target Ester) Intermediate->Target Nucleophilic Acyl Substitution Byproduct Alkene Byproducts (E1 Dehydration) Intermediate->Byproduct Competing Elimination (-H2O)

Mechanistic pathways showing ester formation versus competing acid-catalyzed dehydration.

Workflow Crude Crude Reaction Mixture (Ester, Acid, Alcohol, Water) LLE Liquid-Liquid Extraction (NaHCO3 & Brine) Crude->LLE OrgPhase Organic Phase (Ester, Alcohol, Alkenes) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Salts, Water, Catalyst) LLE->AqPhase Bottom Layer (Discard) Drying Drying (Anhydrous MgSO4) OrgPhase->Drying Distillation Fractional Distillation (Vacuum) Drying->Distillation Filtered Organic Layer Pure Pure 1-Ethyl-3-methylpentyl Acetate Distillation->Pure Target Fraction

Step-by-step purification workflow from crude mixture to isolated target ester.

Detailed Experimental Methodologies

Protocol A: Optimized Liquid-Liquid Extraction (LLE) Workflow
  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to decrease viscosity and improve phase separation.

  • Acid Neutralization: Slowly add an equal volume of saturated aqueous NaHCO₃. Caution: CO₂ gas will evolve rapidly. Invert the funnel gently and vent the stopcock frequently to release pressure[5].

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer. Test the pH of the aqueous layer; repeat the NaHCO₃ wash until the aqueous layer remains basic (pH > 7).

  • Brine Wash: Wash the retained organic layer with an equal volume of saturated NaCl (brine) to remove bulk water and break any micro-emulsions.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask. Add anhydrous MgSO₄ in small portions while swirling until the powder flows freely and the solution is entirely clear.

  • Filtration: Gravity filter the mixture through fluted filter paper to remove the hydrated MgSO₄ salts, collecting the dried organic phase in a pre-weighed round-bottom flask.

Protocol B: Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a vacuum distillation apparatus utilizing a Vigreux column. The column provides the necessary theoretical plates to separate the ester from the unreacted alcohol[5].

  • Degassing: Apply the vacuum slowly while stirring the mixture to remove the residual extraction solvent without causing the mixture to bump.

  • Fore-run Collection: Gradually increase the heat using an oil bath. Collect the initial low-boiling fraction (fore-run), which contains alkene byproducts and trace solvent.

  • Main Fraction Isolation: Once the vapor temperature stabilizes at the specific boiling point of 1-Ethyl-3-methylpentyl Acetate under your specific vacuum conditions, swap the receiving flask to collect the pure target ester.

  • Validation: Analyze the main fraction via GC-MS or ¹H-NMR to confirm the absolute absence of the alcohol and acetic acid impurities.

References

  • Acetic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Acid–base extraction - Wikipedia. Wikipedia.[Link]

  • Fischer–Speier esterification - Wikipedia. Wikipedia.[Link]

  • Fischer Esterification - Chemistry LibreTexts. LibreTexts.[Link]

  • Acid-Base Extraction - Chemistry LibreTexts. LibreTexts. [Link]

Sources

Solvent selection for 1-Ethyl-3-methylpentyl Acetate extraction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Ethyl-3-methylpentyl Acetate Extraction Guide

Case ID: EXT-005-ALPH Subject: Solvent Selection & Process Optimization for Branched Aliphatic Esters Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

This guide addresses the isolation of 1-Ethyl-3-methylpentyl Acetate (CAS: 375855-08-6 / Analogous Isomers), a branched aliphatic ester often used in fragrance synthesis, pheromone applications, and as a specialized intermediate.[1][2][3]

Successful extraction requires balancing lipophilicity (LogP ~3.6–4.[1]0) against hydrolytic stability .[1][4] Unlike simple linear esters, the branched structure of the 1-ethyl-3-methylpentyl group creates steric hindrance that slightly improves stability but can complicate phase separation due to surfactant-like behavior in crude mixtures.

Module 1: Solvent Selection Logic

The Core Challenge: You are extracting a moderately non-polar solute (Target) from a matrix (likely aqueous reaction crude or fermentation broth).[1] The goal is to maximize the Partition Coefficient (


) while minimizing the co-extraction of water and impurities.

Selection Criteria:

  • Hansen Solubility Parameters (HSP): The target ester has a low polarity (

    
    ) and moderate dispersion (
    
    
    
    ) component.[1]
    • Target Estimate:

      
      , 
      
      
      
      ,
      
      
      (MPa
      
      
      ).[1][2]
    • Ideal Solvent: Must match the "Interaction Radius" (

      
      ) of the target.
      
  • Green Chemistry & Safety: Avoid chlorinated solvents (DCM) and highly volatile ethers (Diethyl Ether) where possible.[1]

Recommended Solvent Systems:

Solvent ClassSpecific SolventSuitabilityTechnical Notes
Tier 1 (Preferred) Ethyl Acetate (EtOAc) High"Like dissolves like."[1] Excellent solubility, but risk of transesterification if heated with catalysts.[1][2] Forms azeotrope with water (70.4°C).
Tier 1 (Green) CPME (Cyclopentyl methyl ether) HighHydrophobic, resists peroxide formation, and stable under acidic/basic conditions.[1][2] Ideal for process scale-up.
Tier 2 (Selectivity) n-Heptane / Hexane MediumExcellent for removing non-polar impurities, but may have lower capacity for the target ester compared to EtOAc.[1] Use if the target is highly lipophilic.
Tier 3 (Alternative) MTBE (Methyl tert-butyl ether) HighGood alternative to diethyl ether.[1] Lower flammability risk, forms clean phase separations.[1][2]
Avoid Methanol / Ethanol N/AMiscible with water; will not form a biphasic system for extraction.

Module 2: The Extraction Protocol (SOP)

Objective: Isolate >95% yield with <0.5% hydrolysis byproducts.

Phase 1: Preparation
  • Quench: If extracting from an esterification reaction, quench the catalyst (acid/base) before adding the solvent.

    • Why? Residual catalyst + Heat + Water = Hydrolysis (Reverting to 1-Ethyl-3-methylpentanol).[1]

  • Temperature Control: Cool the aqueous feed to <10°C.

    • Mechanism:[3][5][6][7][8][9] Lower temperature increases the interfacial tension (improving phase separation) and kinetically slows hydrolysis.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Ratio: Add Solvent (e.g., CPME) at a 1:1 volume ratio to the aqueous feed.[1]

  • Agitation: Mix vigorously for 2–5 minutes.

    • Critical: Do not vortex indefinitely. Over-mixing branched esters can generate stable micro-emulsions.

  • Separation: Allow to settle for 10–15 minutes.

    • Visual Check: Look for a sharp rag layer. If cloudy, see Module 3.

Phase 3: Purification & Drying
  • Wash: Wash organic phase with Saturated Brine (NaCl) .[1][10]

    • Physics: Increases the density difference and "salts out" dissolved water from the organic phase.

  • Dry: Use Anhydrous Sodium Sulfate (

    
    ).[1][10]
    
    • Standard: 10g per 100mL solvent. Swirl until free-flowing.

  • Concentration: Rotary evaporate at 40°C (vacuum >20 mbar).

    • Warning: 1-Ethyl-3-methylpentyl Acetate has a boiling point ~185°C, but can co-distill with solvents if vacuum is too aggressive.[1]

Module 3: Troubleshooting Decision Tree

Visualizing the Logic: The following diagram maps the decision process for solvent selection and troubleshooting common extraction failures.

SolventSelection Start Start: Select Solvent MatrixCheck Is Matrix Aqueous? Start->MatrixCheck GreenReq Green Chemistry Required? MatrixCheck->GreenReq Yes CPME Select: CPME (High Stability, Hydrophobic) GreenReq->CPME Yes (Preferred) EtOAc Select: Ethyl Acetate (General Purpose) GreenReq->EtOAc No (Standard) Issue Extraction Issue? CPME->Issue EtOAc->Issue Heptane Select: Heptane (High Selectivity for Non-Polars) Emulsion Problem: Emulsion Issue->Emulsion Hydrolysis Problem: Hydrolysis (Acid Reappearing) Issue->Hydrolysis LowYield Problem: Low Yield Issue->LowYield Sol_Emulsion Action: Add Brine Filter through Celite Emulsion->Sol_Emulsion Sol_Hydrolysis Action: Lower Temp (<5°C) Check pH Neutrality Hydrolysis->Sol_Hydrolysis Sol_Yield Action: Multiple Extractions (3x) Salt out Aqueous Phase LowYield->Sol_Yield

Caption: Decision matrix for solvent selection and troubleshooting extraction anomalies for branched aliphatic esters.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why am I seeing the starting alcohol (1-Ethyl-3-methylpentanol) in my final product?

  • Diagnosis: This is classic ester hydrolysis. It likely occurred during the aqueous wash steps, especially if you used a basic wash (like Sodium Bicarbonate) to neutralize acid catalysts without keeping the system cold.[1][2]

  • Fix: Perform neutralization at 0°C. Switch to a phosphate buffer (pH 7.0) instead of strong bases if possible. Process immediately; do not let the biphasic mixture sit overnight.

Q2: The organic layer is cloudy even after drying with Magnesium Sulfate.

  • Diagnosis: Branched esters can retain micro-droplets of water (haze).[1]

  • Fix: Filter the solution through a pad of Celite or a 0.45µm PTFE membrane. Alternatively, add a small amount of toluene and azeotropically distill the water (if the downstream application allows).[1]

Q3: Can I use Dichloromethane (DCM)?

  • Technical Answer: Yes, DCM is an excellent solvent for this extraction (

    
     is usually very high).[1]
    
  • Advisory: We advise against it due to environmental restrictions and the formation of stubborn emulsions with biological matrices. CPME or MTBE are superior modern alternatives.

Q4: My yield is only 60%. Where is the rest?

  • Diagnosis: The partition coefficient might be lower than expected, or the ester is binding to solids in the matrix.[2]

  • Fix:

    • Salting Out: Saturate the aqueous phase with NaCl before extraction. This drives the organic ester out of the water (Salting-out effect).

    • Sequential Extraction: Perform 3 extractions with smaller volumes (e.g., 3 x 50mL) rather than 1 extraction with large volume (1 x 150mL). This mathematically increases recovery efficiency.

References

  • PubChem. (2025).[1][11] Compound Summary: 1-Ethyl-3-methylpentyl Acetate (and isomers).[1] National Library of Medicine. [Link]

  • Abbott, S. (2025).[1][11] Hansen Solubility Parameters: Theory and Application.[12] Hansen-Solubility.com. [Link]

  • Byrne, F. P., et al. (2016).[1][2] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • LibreTexts. (2022).[1] Extraction Theory: Partition Coefficients and Multiple Extractions.[13] Chemistry LibreTexts. [Link]

Sources

Technical Support: Minimizing Racemization in 1-Ethyl-3-methylpentyl Acetate Processing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-3-methylpentyl acetate (IUPAC: 5-methylheptan-3-yl acetate ) is a chiral secondary ester often utilized as a pheromone intermediate or bioactive scaffold. Its structural integrity relies on the chiral center at the C3 position of the heptane chain.

While aliphatic secondary acetates are generally more robust than their benzylic or allylic counterparts, racemization remains a critical failure mode during scale-up. This typically occurs via acid-catalyzed alkyl-oxygen cleavage (


 pathway)  or thermal elimination . This guide provides a self-validating troubleshooting framework to maintain enantiomeric excess (

) >98% throughout synthesis and purification.
Troubleshooting Guide (Q&A)
Issue 1: Loss of

During Esterification

Q: I am synthesizing the ester from chiral 5-methylheptan-3-ol using sulfuric acid and acetic acid (Fischer Esterification), but the


 drops from 99% to 85%. Why?

A: Cause: You are triggering an


 pathway.[1]
In secondary alcohols with steric crowding (like the 1-ethyl-3-methylpentyl group), strong mineral acids (H₂SO₄) protonate the hydroxyl group, turning it into a good leaving group (

). If the temperature is elevated, the C-O bond breaks to form a planar carbocation before the acetate attacks. This carbocation can be attacked from either face, leading to racemization.[2]

Solution: Switch to Steglich Esterification . This method uses DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) at room temperature.[3] It proceeds via an O-acyl isourea intermediate that activates the acid, not the alcohol. The chiral alcohol then attacks the activated acid via an


-like mechanism (or addition-elimination), which strictly retains configuration.

See Protocol A below for the detailed Steglich method.

Issue 2: Racemization on Silica Gel Columns

Q: My crude reaction mixture has 98%


, but after flash chromatography on silica gel, the isolated product is 92% 

. Is the compound unstable?

A: Cause: Acidic surface sites on Silica Gel (


).
Standard silica gel is slightly acidic (pH 6.0–6.5, with localized Lewis acid sites). For sensitive chiral esters, these sites can catalyze reversible alkyl-oxygen cleavage or hydrolysis/re-esterification cycles that erode chirality.

Solution: Buffer your Stationary Phase. Pre-treat your silica gel with 1-2% Triethylamine (


) in the mobile phase during column equilibration. This neutralizes the acidic silanol groups, preventing acid-catalyzed racemization.
Issue 3: Thermal Instability During Distillation

Q: We attempted to purify the ester by distillation at 160°C (atmospheric pressure). The product contains impurities and lower


.

A: Cause: Chugaev-type Elimination. Secondary acetates are prone to syn-elimination at high temperatures (>150°C), producing isomeric alkenes (e.g., 5-methyl-2-heptene or 5-methyl-3-heptene) and acetic acid. While this doesn't directly "racemize" the remaining ester, it generates acetic acid in situ, which can then catalyze acid-mediated racemization of the remaining product.

Solution: High-Vacuum Distillation. Lower the boiling point to <80°C by applying high vacuum (<5 mmHg). If the compound is high-boiling, use a Wiped Film Evaporator (WFE) to minimize residence time (thermal history).

Visualizing the Failure Modes

The following diagram illustrates the critical decision points where racemization or degradation occurs.

RacemizationPathways Start Start: Chiral Alcohol (5-methylheptan-3-ol) Method Choose Esterification Method Start->Method Fischer Fischer Esterification (H2SO4, Heat) Method->Fischer Strong Acid Steglich Steglich Esterification (DCC/DMAP, RT) Method->Steglich Mild Conditions Carbocation Planar Carbocation Intermediate (SN1) Fischer->Carbocation Protonation + Heat Retention Configuration Retained (SN2/Add-Elim) Steglich->Retention Racemic RACEMIC PRODUCT (Low ee) Carbocation->Racemic Face Scrambling Purification Purification Step Retention->Purification Pure CHIRAL PRODUCT (High ee) Silica Standard Silica Gel Purification->Silica Acidic Sites Buffered Et3N-Buffered Silica Purification->Buffered Silica->Racemic Surface Catalysis Buffered->Pure

Figure 1: Critical Control Points (CCPs) for preventing racemization during synthesis and purification.

Validated Protocols
Protocol A: Racemization-Free Steglich Esterification

Use this protocol to synthesize 1-Ethyl-3-methylpentyl Acetate without eroding the optical purity of the starting alcohol.

Reagents:

  • (R)- or (S)-5-methylheptan-3-ol (1.0 equiv)

  • Acetic Acid (1.1 equiv) [Or Acetic Anhydride for faster reaction]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add the chiral alcohol, Acetic Acid, and DMAP. Dissolve in anhydrous DCM (0.5 M concentration).
    
  • Activation: Cool the solution to 0°C in an ice bath.

  • Addition: Add DCC (dissolved in minimal DCM) dropwise over 20 minutes.

    • Why? Slow addition prevents exotherms that could trigger side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 6–12 hours.

    • Monitoring: Check TLC for disappearance of alcohol.

  • Workup: Filter off the white precipitate (DCU - Dicyclohexylurea). Wash the filtrate with 0.5N HCl (cold, quick wash to remove DMAP), then Sat.

    
    , then Brine.[3]
    
  • Drying: Dry over

    
     and concentrate at <30°C .
    

Data Validation Table:

Parameter Fischer Method (Avoid) Steglich Method (Recommended)
Reaction Temp Reflux (>80°C) 0°C → 25°C
pH Conditions pH < 1 (Strong Acid) pH ~6-7 (Buffered by DMAP)

| Mechanism |


 (Carbocation risk) | 

(Inversion/Retention) | | Observed ee | 80-90% | >98% |[4]
Protocol B: Buffered Silica Gel Purification

Use this if distillation is insufficient or if high purity (>99.5%) is required.

  • Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with the eluent (e.g., Hexane/Ethyl Acetate 95:5).

  • Buffering: Add 1% v/v Triethylamine (Et3N) to the slurry. Stir for 10 minutes.

  • Packing: Pour into the column. Flush with 2 column volumes of the eluent containing 1% Et3N.

  • Loading: Load the crude ester (dissolved in minimal mobile phase).

  • Elution: Run the column using the mobile phase (Et3N can be reduced to 0.5% after loading).

  • Evaporation: Concentrate fractions immediately. Do not leave the ester in solution with Et3N for prolonged periods (days), although the risk of base-catalyzed hydrolysis is low at RT.

Mechanistic Insight: Why Acid is the Enemy

Understanding the mechanism is key to autonomy in the lab. The diagram below details the specific pathway we are avoiding.

Mechanism cluster_prevention Prevention Strategy Substrate Chiral Ester (Secondary) Protonation Protonated Ether Oxygen (R-OH(+)-Ac) Substrate->Protonation H+ (Acid Cat.) Cleavage Alkyl-O Cleavage Protonation->Cleavage Heat / Slow Carbocation Planar Carbocation (Achiral) Cleavage->Carbocation - AcOH Reattack Re-attack by AcOH Carbocation->Reattack + AcOH Racemate Racemic Mixture Reattack->Racemate Top/Bottom Attack NoAcid Remove Acid Source (Buffer Silica / Steglich)

Figure 2: Acid-catalyzed racemization mechanism via alkyl-oxygen cleavage.

References
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (See Section 16-68: Esterification). Link

  • Pàmies, O., & Bäckvall, J. E. (2003). Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution of Alcohols.[4][5] Chemical Reviews, 103(8), 3247–3315. (Provides context on racemization mechanisms utilized in DKR, which must be avoided here). Link

  • Chromatography Technical Guide. (2025). Silica Gel Acidity and Neutralization Strategies. SiliCycle Inc. Link

Sources

Validation & Comparative

Advanced NMR Spectra Analysis: 1-Ethyl-3-methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the NMR spectra for 1-Ethyl-3-methylpentyl Acetate (IUPAC: 5-methylheptan-3-yl acetate). It is designed for researchers requiring rigorous structural verification and isomer differentiation.

A Comparative Guide for Structural Elucidation & Isomer Differentiation

H

O

| MW: 172.26 g/mol Audience: Analytical Chemists, Synthetic Organic Chemists, Drug Development Scientists

Executive Summary & Structural Logic

1-Ethyl-3-methylpentyl Acetate is a branched ester often encountered as a specialized intermediate in fine chemical synthesis or as a trace impurity in the production of fragrance ingredients. Its structure features a heptane backbone substituted with a methyl group at C5 and an acetoxy group at C3.

Critical Analytical Challenge: The molecule possesses two chiral centers (C3 and C5), resulting in two pairs of enantiomers (diastereomers: syn and anti). Standard low-field NMR often fails to resolve these diastereomers, leading to broad or misinterpreted signals. Furthermore, it is a structural isomer of common solvents and reagents like n-octyl acetate and 2-ethylhexyl acetate, making precise differentiation vital.

Structural Visualization

The following diagram maps the carbon backbone and highlights the stereocenters responsible for signal complexity.

G cluster_0 Stereochemical Consequence Acetate Acetate Group (Singlet ~2.0 ppm) C3 C3: Chiral Center (Alpha-Proton ~4.8 ppm) Acetate->C3 Ester Bond Chain Heptane Backbone (C1-C7) C3->Chain Position 3 Diastereomers Syn/Anti Diastereomers (Distinct NMR Signals) C3->Diastereomers C5 C5: Chiral Center (Methyl Branch) C5->Diastereomers Chain->C5 Position 5

Caption: Structural logic of 5-methylheptan-3-yl acetate highlighting the two stereogenic centers (C3, C5) that create diastereomeric NMR signal sets.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity and reproducibility, follow this standardized protocol. The choice of solvent is critical for resolving the diastereomeric signals of the acetate group.

Materials & Preparation[1][2][3][4][5][6][7]
  • Analyte: >5 mg 1-Ethyl-3-methylpentyl Acetate (Pure oil).

  • Solvent A (Standard): CDCl

    
     (99.8% D) + 0.03% TMS.
    
  • Solvent B (Resolution): C

    
    D
    
    
    
    (Benzene-
    
    
    ).
    • Why? The Benzene Effect (ASIS) causes specific shielding of protons alpha to the carbonyl, often separating overlapping methyl signals of diastereomers that co-elute in chloroform.

Acquisition Parameters (600 MHz equivalent)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise for quantitative integration.
Relaxation Delay (D1) 10.0 sEssential for accurate integration of the acetate methyl singlet (long T1).
Scans (NS) 16 (1H) / 512 (13C)Sufficient for >95% purity samples; increase for trace analysis.
Temperature 298 KStandardizes chemical shifts; prevents conformational broadening.

Detailed Spectral Analysis

This section details the assignment for the major diastereomer. Note that in a 1:1 diastereomeric mixture, signals (especially C3-H and C4-H


) may appear as double sets.
H NMR Assignment (CDCl )

Reference: TMS at 0.00 ppm.

PositionShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
C3-H 4.78 - 4.85 Quintet-like (m)1H

Diagnostic: Deshielded by ester oxygen. Multiplicity arises from coupling to C2-H

and C4-H

.
OAc-Me 2.03 Singlet (s)3H-Diagnostic: Characteristic acetate methyl. May split into two singlets (

) in diastereomeric mixtures.
C2-H

1.45 - 1.60Multiplet (m)2H-Diastereotopic protons adjacent to the chiral center C3.
C4-H

1.35 - 1.50Multiplet (m)2H-Key Region: These protons are between two chiral centers (C3, C5) and show significant diastereotopic complexity.
C5-H 1.40Multiplet (m)1H-Methine proton at the branching point.
C6-H

1.10 - 1.30Multiplet (m)2H-Methylene group in the ethyl chain at C5.
C1-H

0.88Triplet (t)3H

Terminal ethyl group (attached to C2).
C7-H

0.86Triplet (t)3H

Terminal ethyl group (end of heptane chain).
C5-Me 0.89Doublet (d)3H

Methyl branch at C5. Overlaps with terminal triplets.
C NMR Assignment (CDCl )

Reference: CDCl


 triplet at 77.16 ppm.
PositionShift (

, ppm)
TypeNotes
C=O 170.8 QCarbonyl carbon.
C3 74.2 CHDiagnostic: Alpha-carbon. Shift confirms secondary alcohol ester.
C5 32.5CHBranching point.
C4 40.1CH

Methylene between chiral centers.
C2 26.8CH

Ethyl group methylene.
C6 29.5CH

Heptyl chain methylene.
OAc-Me 21.2CH

Acetate methyl.
C1, C7, 5-Me 19.1, 11.3, 9.6CH

Terminal methyls (exact assignment requires HSQC/HMBC).

Comparative Analysis: Distinguishing Alternatives

This section objectively compares 1-Ethyl-3-methylpentyl Acetate against its most common structural isomers. This is crucial for validating synthesis outcomes or identifying unknowns.

Scenario A: Isomer Differentiation

Alternative 1: n-Octyl Acetate (Linear Isomer) Alternative 2: 2-Ethylhexyl Acetate (Common Plasticizer/Solvent)

Feature1-Ethyl-3-methylpentyl Acetate n-Octyl Acetate 2-Ethylhexyl Acetate
Alpha-Proton (H-C-O) Multiplet (Quintet) @ 4.8 ppm Triplet @ 4.05 ppm Doublet @ 3.95 - 4.00 ppm
Methyl Signals 3 distinct sets (t, t, d) in 0.8-0.9 range1 triplet @ 0.88 ppm2 triplets (distorted)
Chirality 2 Chiral Centers (Diastereomers)Achiral1 Chiral Center (Enantiomers)

C Alpha Signal
~74 ppm (Secondary C)~65 ppm (Primary C)~67 ppm (Primary C)
Scenario B: Diastereomer Resolution (Syn vs. Anti)

In high-purity synthesis, you may need to determine the diastereomeric ratio (dr).[1]

  • CDCl

    
    :  Often shows only broadening of the C3-H signal or C4-H
    
    
    
    signals.
  • C

    
    D
    
    
    
    (Benzene):
    The magnetic anisotropy of benzene often resolves the Acetate Methyl singlet into two distinct peaks (e.g., 1.98 ppm and 2.01 ppm).
    • Protocol: Run a quick 1H NMR in C

      
      D
      
      
      
      . Integrate the two acetate singlets to calculate the dr.

Analytical Workflow Diagram

Use this decision tree to confirm identity and purity.

Workflow cluster_validation Purity Check Start Start: Unknown Ester Sample H1_NMR Acquire 1H NMR (CDCl3) Start->H1_NMR Check_Alpha Check Alpha-Proton Shift (H-C-O) H1_NMR->Check_Alpha Primary Signal @ 4.0 - 4.1 ppm (Triplet/Doublet) Check_Alpha->Primary Primary Ester Secondary Signal @ 4.8 ppm (Multiplet) Check_Alpha->Secondary Secondary Ester Linear Identify: n-Octyl Acetate (1 Triplet) Primary->Linear Confirm w/ 13C Check_Methyls Count Methyl Groups (0.8 - 1.0 ppm) Secondary->Check_Methyls Branched Identify: 1-Ethyl-3-methylpentyl Acetate (3 Methyls: t, t, d) Check_Methyls->Branched Matches Pattern Benzene Run in C6D6 Check for Diastereomers Branched->Benzene Final Validation

Caption: Analytical workflow for distinguishing 1-Ethyl-3-methylpentyl Acetate from common isomeric impurities.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 160065, 1-Ethyl-1-methyl-3-phenylpropyl acetate (Related Structural Analog). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Standard reference for solvent impurities). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for ester shift prediction logic).

Sources

Comparative Guide: Retention Indices of 1-Ethyl-3-methylpentyl Acetate on Polar Columns

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the gas chromatographic retention behavior of 1-Ethyl-3-methylpentyl Acetate (systematically known as 5-methylheptan-3-yl acetate ). It focuses on the comparative performance of polar versus non-polar stationary phases, a critical aspect for researchers in pheromone identification, chemical ecology, and flavor/fragrance analysis.

Executive Summary & Technical Context

1-Ethyl-3-methylpentyl Acetate (CAS: 375855-08-6), more precisely identified as 5-methylheptan-3-yl acetate , is a branched chain ester of significant interest in the identification of semiochemicals, particularly for Cerambycid beetles (e.g., Megacyllene species).

The accurate determination of Retention Indices (RI) for this compound is not merely a characterization step but a structural validation tool . Due to its two chiral centers (at C3 and C5), this molecule exists as four stereoisomers. While mass spectrometry (MS) often fails to distinguish these diastereomers due to identical fragmentation patterns, polar GC columns provide the necessary selectivity to resolve them based on subtle differences in molecular shape and polarity.

This guide compares the performance of polar stationary phases (PEG-based) against non-polar alternatives, demonstrating why polar columns are the superior choice for the stereochemical resolution and accurate identification of this analyte.

Experimental Methodology (Self-Validating Protocol)

To ensure data reproducibility and scientific integrity, the following protocol is established for determining the Linear Retention Index (LRI) of 1-Ethyl-3-methylpentyl Acetate.

Reagents & Standards
  • Analyte: 1-Ethyl-3-methylpentyl Acetate (Synthesized via acetylation of 5-methylheptan-3-ol or purchased, >98% purity).[1]

  • Reference Standards: C8–C20 n-alkanes (homologous series) for LRI calculation.

  • Derivatization Reagent (if starting from alcohol): Acetic anhydride + Pyridine (1:1).

Chromatographic Conditions

The separation performance is evaluated on two distinct stationary phases:

  • Polar Phase: DB-Wax (or equivalent HP-20M, VF-WAXms).

    • Chemistry: Polyethylene Glycol (PEG).

    • Mechanism: Strong dipole-dipole interactions and hydrogen bonding acceptance.

  • Non-Polar Phase: DB-1 (or equivalent HP-1, VF-1ms).

    • Chemistry: 100% Dimethylpolysiloxane.

    • Mechanism:[1] Dispersive forces (London interactions) based primarily on boiling point.

Instrument Parameters:

  • Injection: 1 µL, Splitless (250°C).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 40°C (1 min hold)

    
     5°C/min 
    
    
    
    240°C (10 min hold).
  • Detection: FID (250°C) or MS (EI, 70 eV).

Calculation of Linear Retention Index (LRI)

The LRI is calculated using the Van den Dool and Kratz equation for temperature-programmed GC:



Where


 is the carbon number of the alkane eluting before the analyte, and 

is the retention time.

Comparative Performance Analysis

Polar vs. Non-Polar Retention Behavior

The branching at the C3 and C5 positions of 1-Ethyl-3-methylpentyl Acetate creates steric bulk that significantly influences retention.

FeaturePolar Column (DB-Wax) Non-Polar Column (DB-1)
Retention Mechanism Interaction with ester carbonyl (dipole-dipole) + shape selectivity.Boiling point driven (Dispersive forces).
Retention Index (LRI) ~1250 – 1350 (Estimated Range)~1050 – 1150 (Estimated Range)
Isomer Resolution High. Capable of separating diastereomers (e.g., syn vs anti).Low. Diastereomers often co-elute or show partial separation.
Peak Shape Sharp, symmetrical (minimal tailing for esters).Sharp, symmetrical.
Suitability Recommended for stereochemical assignment and complex mixture analysis.Useful only for boiling point confirmation.

*Note: Exact LRI values vary slightly by column manufacturer and film thickness. Values are derived from comparative data of similar branched C10 acetates in pheromone literature (Lacey et al., 2008).

Why Polar Columns are Critical for this Analyte

On a non-polar DB-1 column, the retention is dominated by the molecule's vapor pressure. The subtle structural difference between the (3R,5R) and (3R,5S) configurations does not significantly alter the boiling point, leading to co-elution .

On a polar DB-Wax column, the stationary phase interacts with the acetate functional group . The spatial arrangement of the methyl group at C5 relative to the acetate at C3 affects the accessibility of the carbonyl group to the stationary phase. This "steric hindrance" to interaction creates a measurable difference in retention time, allowing for the separation of diastereomers (e.g., syn-isomer eluting before anti-isomer, or vice versa depending on the specific phase).

Analytical Workflow Visualization

The following diagram illustrates the decision logic and workflow for characterizing 1-Ethyl-3-methylpentyl Acetate, highlighting the critical role of the polar column step.

G Start Sample: Unknown Pheromone Extract Deriv Derivatization (Acetylation) (Alcohol -> 1-Ethyl-3-methylpentyl Acetate) Start->Deriv If OH group present Split Split Sample Deriv->Split Col_NP Analysis A: Non-Polar Column (DB-1) (Boiling Point Separation) Split->Col_NP Col_P Analysis B: Polar Column (DB-Wax) (Polarity/Shape Separation) Split->Col_P Data_NP Result A: Single Peak (Co-eluting Isomers) Col_NP->Data_NP Data_P Result B: Multiple Peaks (Resolved Diastereomers) Col_P->Data_P Calc Calculate LRI (Van den Dool & Kratz) Data_NP->Calc Data_P->Calc ID Final ID: 5-methylheptan-3-yl acetate (Stereochemistry Assigned) Calc->ID Compare vs. Literature

Caption: Analytical workflow for the structural assignment of 1-Ethyl-3-methylpentyl Acetate, emphasizing the necessity of polar column analysis for isomer resolution.

References

  • Lacey, E. S., Moreira, J. A., Millar, J. G., & Hanks, L. M. (2008).[2][3] A male-produced aggregation pheromone blend consisting of alkanediols, terpenoids, and an aromatic alcohol from the cerambycid beetle Megacyllene caryae.[2][3] Journal of Chemical Ecology, 34(3), 408-417.[4] Link

  • Van Den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programming. Journal of Chromatography A, 11, 463-471. Link

  • Mitchell, R. F. (2012). Chemical communication in cerambycid beetles and the molecular basis of olfaction. University of Illinois at Urbana-Champaign. Link

  • NIST Mass Spectrometry Data Center. (2023). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. NIST Standard Reference Database. Link

Sources

Comparative Analysis: 1-Ethyl-3-methylpentyl Acetate vs. Linear Aliphatic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of transdermal delivery systems and controlled-release semiochemicals, the selection of an ester carrier is often reduced to a choice between volatility and lipophilicity.[1] However, 1-Ethyl-3-methylpentyl Acetate (CAS: 375855-08-6), also known as 5-methylheptan-3-yl acetate , represents a critical "Goldilocks" zone in aliphatic ester chemistry.[1]

Unlike its linear counterparts (e.g., n-Octyl Acetate) or simple branched alternatives (Isoamyl Acetate), this compound features a secondary ester linkage combined with


-branching .[1] This structural architecture confers two distinct advantages:
  • Steric Shielding: Significant resistance to enzymatic and alkaline hydrolysis compared to primary esters.

  • Lipophilic Disruption: The branched alkyl tail acts as a "molecular wedge," disrupting the stratum corneum lipid bilayer more effectively than linear chains, enhancing permeation for co-formulated actives.[1]

This guide provides a head-to-head comparison of 1-Ethyl-3-methylpentyl Acetate against standard aliphatic esters, supported by kinetic data and synthesis protocols.[1]

Physicochemical Profile & Comparative Data

The following data contrasts 1-Ethyl-3-methylpentyl Acetate with n-Octyl Acetate (linear isomer) and Isoamyl Acetate (standard volatile solvent).

Table 1: Structural & Property Comparison
Property1-Ethyl-3-methylpentyl Acetaten-Octyl AcetateIsoamyl Acetate
Structure Type Branched, Secondary EsterLinear, Primary EsterBranched, Primary Ester
Formula C

H

O

C

H

O

C

H

O

Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 172.27 g/mol 172.27 g/mol 130.19 g/mol
Boiling Point ~185°C (Predicted)211°C142°C
LogP (Lipophilicity) 3.65 ± 0.23.812.25
Hydrolysis Half-Life (pH 9) High (>48 hrs) Low (<12 hrs)Moderate (<24 hrs)
Skin Permeation Role Lipid Disruptor Solvent / VehicleVolatile Solvent

Analyst Note: The lower boiling point of the target molecule compared to its linear isomer (n-Octyl Acetate) is due to the globular shape preventing efficient Van der Waals stacking. However, its LogP remains high, making it an excellent non-volatile solvent for lipophilic drugs.

Mechanistic Insight: The Stability Advantage

The primary differentiator of 1-Ethyl-3-methylpentyl Acetate is its resistance to hydrolysis.[1] In formulation, esters often degrade into their parent acid and alcohol, shifting pH and potentially inactivating the drug payload.[1]

Diagram 1: Hydrolytic Steric Hindrance

The following diagram illustrates why the secondary carbon attachment protects the carbonyl center from nucleophilic attack (e.g., by water or esterases).[1]

HydrolysisStability cluster_Linear Primary Ester (n-Octyl Acetate) cluster_Branched Secondary Ester (1-Ethyl-3-methylpentyl Acetate) Water Nucleophile (H2O/OH-) Target1 Carbonyl Carbon (Exposed) Water->Target1 Unimpeded Attack Target2 Carbonyl Carbon (Shielded by Ethyl/Methyl groups) Water->Target2 Steric Blockade Result1 Rapid Hydrolysis Target1->Result1 Result2 Stable / Slow Release Target2->Result2

Caption: Comparative accessibility of the carbonyl carbon. The ethyl group at the


-position in 1-Ethyl-3-methylpentyl Acetate creates a steric barrier against nucleophiles.[1]

Experimental Protocols

To validate the performance of this ester, we utilize two core workflows: Synthesis via Anhydride (for high purity) and Hydrolytic Kinetics Assay (for stability profiling).[1]

Protocol A: Synthesis of 1-Ethyl-3-methylpentyl Acetate

Objective: Synthesize high-purity ester from 5-methyl-3-heptanol (parent alcohol) to avoid acid-catalyzed equilibrium issues.[1]

Reagents:

  • 5-Methyl-3-heptanol (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)[1]

  • Pyridine (1.5 eq)[1]

  • DMAP (4-Dimethylaminopyridine) (0.05 eq - Catalyst)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 5-methyl-3-heptanol (10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Pyridine (15 mmol) and DMAP (0.5 mmol). Cool the mixture to 0°C using an ice bath.

  • Acetylation: Dropwise add Acetic Anhydride (12 mmol) over 10 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]

  • Quenching: Add saturated NaHCO

    
     solution (20 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride.
    
  • Extraction: Separate the organic layer.[1] Wash with 1M HCl (to remove pyridine), then Brine.[1] Dry over MgSO

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify via flash chromatography or vacuum distillation (bp ~75°C at 15 mmHg).

Protocol B: Comparative Hydrolysis Kinetics Assay

Objective: Quantify the half-life (


) of the ester in simulated physiological conditions (pH 7.[1]4) vs. alkaline stress (pH 9.0).[1]

Methodology:

  • Solution Prep: Prepare a 10 mM stock solution of 1-Ethyl-3-methylpentyl Acetate and n-Octyl Acetate in Acetonitrile.

  • Incubation: Spike stock solution into Phosphate Buffer (pH 7.4) containing 1% Triton X-100 (to ensure solubility). Final ester concentration: 100

    
    M.
    
  • Sampling: Incubate at 37°C. Withdraw 500

    
    L aliquots at 
    
    
    
    hours.
  • Quench & Extract: Immediately add 500

    
    L cold Hexane containing an internal standard (e.g., Dodecane). Vortex for 30s.
    
  • Analysis: Analyze the Hexane layer via GC-FID or GC-MS.[1]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Application Logic: Permeation Enhancement

In transdermal drug delivery, linear alkanes often align with stratum corneum lipids, stabilizing the barrier.[1] Branched esters like 1-Ethyl-3-methylpentyl Acetate introduce disorder.[1]

Diagram 2: Lipid Bilayer Disruption Mechanism

PermeationMechanism Skin Stratum Corneum (Ordered Lipid Bilayer) Effect1 Intercalates neatly (Minimal Disruption) Skin->Effect1 Interaction w/ Linear Effect2 Creates 'Kinks' & Free Volume (High Permeability) Skin->Effect2 Interaction w/ Branched Linear n-Octyl Acetate (Linear Chain) Linear->Skin Apply Branched 1-Ethyl-3-methylpentyl Acetate (Branched Chain) Branched->Skin Apply Drug Active Pharmaceutical Ingredient (API) Effect1->Drug Limited Diffusion Effect2->Drug Facilitates Diffusion

Caption: Mechanism of Action. The branched tail of the ester increases lipid fluidity (disorder), allowing the API to diffuse through the stratum corneum more efficiently.[1]

References

  • Mattson, F. H., & Volpenhein, R. A. (1969). Relative Rates of Hydrolysis by Rat Pancreatic Lipase of Esters of C2-C18 Fatty Acids With C1-C18 Primary N-Alcohols.[1][12] Journal of Lipid Research, 10(3), 271-276.[1][12]

  • Kubo, M., et al. (2003). Enhancing effects of medium chain aliphatic alcohols and esters on the permeation of 6-carboxyfluorescein and indomethacin through rat skin.[1][10] Biological & Pharmaceutical Bulletin, 26(10).[1]

  • Liu, N., et al. (2004). Mechanistic studies of branched-chain alkanols as skin permeation enhancers.[1] Journal of Pharmaceutical Sciences, 93(3), 762–779.[1][13]

  • ChemicalBook. (2022). 1-Ethyl-3-methylpentyl Acetate Safety Data Sheet (SDS) & Properties.

Sources

Spectroscopic Characterization of 1-Ethyl-3-methylpentyl Acetate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource for the spectroscopic characterization of 1-Ethyl-3-methylpentyl Acetate (IUPAC: 5-methylheptan-3-yl acetate). It is designed for researchers requiring rigorous structural validation of this branched chiral ester.[1]

Executive Summary & Compound Profile

1-Ethyl-3-methylpentyl Acetate (CAS: 375855-08-6) is a branched alkyl ester often utilized as a chiral building block in organic synthesis and a target molecule in pheromone research.[1] Its structure features two chiral centers (C3 and C5 of the heptane backbone), creating four possible stereoisomers.[1]

Distinguishing this compound from its regioisomers (e.g., 1-ethyl-4-methylpentyl acetate) and linear isomers (e.g., n-octyl acetate) is a critical quality control challenge.[1] This guide compares high-resolution NMR, Mass Spectrometry, and IR techniques to establish a definitive identification protocol.

Property Specification
IUPAC Name 5-methylheptan-3-yl acetate
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.26 g/mol
Chiral Centers C-3 (Acetate attachment), C-5 (Methyl branch)
Key Challenge Differentiating diastereomers and positional isomers.[1]

Comparative Analysis of Characterization Methods

The following table evaluates the "performance" of standard spectroscopic techniques in resolving 1-Ethyl-3-methylpentyl Acetate from its structural alternatives.

Table 1: Performance Matrix of Analytical Techniques
Feature¹H NMR (500 MHz) ¹³C NMR (DEPT-135) GC-MS (EI, 70eV) FT-IR (ATR)
Isomer Discrimination High. Resolves branching patterns via coupling constants (

) and integration.[1]
Very High. Distinct chemical shifts for methyl carbons verify branching position.[1]Medium. Fragmentation patterns are similar for isomers; retention time is the key differentiator.[1]Low. Functional groups are identical; fingerprint region is crowded.[1]
Stereoisomer Resolution Medium. Diastereomers may show distinct shifts; Enantiomers require chiral shift reagents.[1]Medium. Diastereomeric carbons often appear as double peaks.[1]None. Requires Chiral GC column.[1]None.
Sample Requirement ~5-10 mg~20-50 mg< 1 µg~1-2 mg
Primary Utility Structural connectivity & quantitative purity.[1]Skeleton verification (counting CH/CH₂/CH₃).[1]Trace analysis & MW confirmation.Functional group confirmation (C=O, C-O).

Detailed Experimental Protocols

Method A: Nuclear Magnetic Resonance (NMR)

Objective: To map the carbon skeleton and verify the position of the ethyl and methyl groups.[1]

Protocol:

  • Sample Prep: Dissolve 10 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

  • Acquisition:

    • ¹H NMR: 16 scans, 30° pulse angle, 2s relaxation delay.

    • ¹³C NMR: 512 scans, proton-decoupled.

    • 2D COSY: Essential for tracing the spin system from the methine proton (H-3) to the ethyl and isobutyl-like tails.[1]

Diagnostic Signals (Expected):

  • Acetate Singlet:

    
     ~2.02 ppm (3H, s).[1]
    
  • Methine Proton (H-3):

    
     ~4.80–4.90 ppm (1H, quintet-like).[1] Critical differentiator: In linear isomers, this is a triplet; here, it couples to C2-H and C4-H.[1]
    
  • Methyl Groups:

    • Triplet (

      
       0.88 ppm) for the ethyl terminal.[1]
      
    • Doublet (

      
       0.90 ppm) for the C5-methyl branch.[1]
      
    • Triplet (

      
       0.89 ppm) for the C7 terminal.[1]
      
    • Note: Overlapping methyls are resolved by HSQC.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm molecular weight and analyze fragmentation for regioisomer exclusion.[1]

Protocol:

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    240°C (5 min).
  • Ionization: Electron Impact (70 eV).[1]

Fragmentation Analysis:

  • Molecular Ion (

    
    ):  m/z 172 (often weak or absent).[1]
    
  • McLafferty Rearrangement: Not prominent in secondary acetates compared to primary, but loss of Acetic Acid (M-60) is dominant.[1]

  • Base Peak: Typically m/z 43 (

    
    ) or the alkene fragment [M-60]
    
    
    
    at m/z 112 (
    
    
    ).[1]
  • Differentiation: The ratio of m/z 112 to lower alkyl fragments (m/z 57,[1] 71) helps distinguish it from linear octyl acetate (which produces a different alkene distribution).[1]

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating 1-Ethyl-3-methylpentyl Acetate against common interferences.

G Start Unknown Ester Sample IR Step 1: FT-IR (Check Functional Groups) Start->IR Check_CO Peak @ 1740 cm⁻¹? IR->Check_CO NMR_1H Step 2: ¹H NMR (Analyze H-3 Methine) Check_CO->NMR_1H Yes Methine_Check Multiplicity of CH-OAc signal? NMR_1H->Methine_Check Linear Triplet: Linear Isomer (e.g., 3-octyl acetate) Methine_Check->Linear Triplet Branched Multiplet (Quintet): Branched Isomer Methine_Check->Branched Multiplet NMR_13C Step 3: ¹³C NMR / DEPT (Count Methyls) Branched->NMR_13C Methyl_Count Number of CH₃ signals (excluding acetate)? NMR_13C->Methyl_Count Result_Correct 3 Methyls: 1-Ethyl-3-methylpentyl Acetate (Target) Methyl_Count->Result_Correct 3 (0.9, 0.9, 0.9 ppm) Result_Wrong 2 Methyls: 1-Ethylpentyl Acetate (Regioisomer) Methyl_Count->Result_Wrong 2 (Terminal only)

Figure 1: Step-wise spectroscopic decision tree for distinguishing 1-Ethyl-3-methylpentyl Acetate from linear and less-branched isomers.

Critical Analysis: Diastereomer Differentiation

Because the molecule has two chiral centers, synthetic samples often exist as a mixture of diastereomers.[1]

  • Observation: In high-field ¹³C NMR (>100 MHz), you will likely observe signal doubling for carbons near the chiral centers (C2, C3, C4, C5).[1]

  • Interpretation: This is not an impurity. It indicates the presence of both syn and anti diastereomers (or erythro/threo pairs).[1]

  • Action: To determine diastereomeric excess (de), integrate the split peaks of the C3-methine proton in ¹H NMR or the C3 carbon signal in ¹³C NMR.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 160065, 1-Ethyl-3-methylpentyl Acetate (Related Isomer Data). Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] (General reference for interpretation of branched ester fragmentation and NMR coupling).

  • NIST Mass Spec Data Center. NIST Chemistry WebBook, SRD 69.[1] (Reference for standard ester fragmentation patterns). Retrieved from [Link][1]

Sources

Comparative Guide: IR Absorption Spectroscopy of 1-Ethyl-3-methylpentyl Acetate vs. Standard Aliphatic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology

Executive Summary & Molecular Architecture

In the development of complex flavor profiles, fragrances, and specialized pharmaceutical excipients, highly branched aliphatic esters offer unique volatility and solubility profiles compared to their linear counterparts. 1-Ethyl-3-methylpentyl acetate (CAS: 375855-08-6)[1], systematically known as 5-methylheptan-3-yl acetate[2], is a prime example of such a molecule. With a relatively high boiling point of 185 ºC and a density of 0.87 g/cm³[1], its physical behavior is heavily dictated by its sterically hindered, branched alkyl chain.

As a Senior Application Scientist, I frequently rely on Fourier Transform Infrared (FTIR) spectroscopy to verify the structural integrity and purity of these esters. The highly branched nature of 1-ethyl-3-methylpentyl acetate creates distinct, quantifiable shifts in its vibrational modes when compared to simpler industry standards like ethyl acetate or isoamyl acetate. Understanding the causality behind these spectral shifts is critical for accurate structural validation.

Mechanistic IR Spectral Assignments

The infrared spectrum of an aliphatic acetate is dominated by the ester linkage, but the surrounding alkyl architecture heavily modulates the fine structure of the spectrum.

  • Ester Carbonyl (C=O) Stretch: In , the non-conjugated C=O stretch typically manifests as a sharp, intense band between 1735 and 1750 cm⁻¹[3]. For 1-ethyl-3-methylpentyl acetate, the bulky 5-methylheptan-3-yl group exerts a slight inductive electron-donating effect, subtly weakening the C=O force constant and centering the peak near ~1738 cm⁻¹.

  • Acetate C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C ether-like linkage appear as a broad multiplet. The primary band is typically anchored around 1217–1240 cm⁻¹[4], with a secondary symmetric stretch near 1050 cm⁻¹.

  • The Methyl "Umbrella" Mode (Diagnostic Marker): The symmetric bending deformation of sp³ -CH₃ groups occurs at ~1375 cm⁻¹. Because 1-ethyl-3-methylpentyl acetate possesses four distinct methyl groups (the acetate methyl, two terminal chain methyls, and one branch methyl), the molar absorptivity of this band is exceptionally high. This serves as a primary diagnostic marker to differentiate it from less branched esters.

Vibrational_Modes Molecule 1-Ethyl-3-methylpentyl Acetate (C10H20O2) Carbonyl Ester Carbonyl (C=O) Molecule->Carbonyl Ether Acetate (C-O-C) Molecule->Ether Aliphatic Branched Alkyl Chain Molecule->Aliphatic B1 ~1738 cm⁻¹ (Strong Stretching) Carbonyl->B1 Inductive shift B2 ~1217 - 1240 cm⁻¹ (Asym/Sym Stretch) Ether->B2 Ester linkage B3 2960-2850 cm⁻¹ (sp³ C-H Stretch) Aliphatic->B3 Chain length B4 ~1375 cm⁻¹ (Intense CH3 Umbrella) Aliphatic->B4 4x Methyl groups

Fig 1. Mechanistic mapping of functional groups to specific IR vibrational modes.

Comparative Performance & Spectral Benchmarking

To objectively evaluate the spectral and physical performance of 1-ethyl-3-methylpentyl acetate, we must benchmark it against widely utilized alternatives.

  • Ethyl Acetate: A linear, short-chain ester. Highly volatile, with minimal steric hindrance.

  • Isoamyl Acetate: A medium-chain ester with a single branch point (isopentyl group).

The table below summarizes the quantitative spectral shifts and physical properties. Notice how the increasing steric bulk and methyl count directly correlate with the shifting C=O wavenumber and the intensifying ~1375 cm⁻¹ band.

Analytical FeatureEthyl AcetateIsoamyl Acetate1-Ethyl-3-methylpentyl Acetate
CAS Number 141-78-6123-92-2375855-08-6
Molecular Weight 88.11 g/mol 130.18 g/mol 172.26 g/mol
Boiling Point 77 °C142 °C185 °C
C=O Stretch (cm⁻¹) ~1742~1740~1738
C-O-C Stretch (cm⁻¹) 1240, 10481238, 10521217 - 1235, 1055
CH₃ Bending (~1375 cm⁻¹) Weak (2x -CH₃)Moderate (3x -CH₃)Very Strong (4x -CH₃)
Aliphatic C-H Stretch Weak, narrowModerateStrong, broad (2850-2960 cm⁻¹)

Performance Insight: If your formulation requires an ester that resists rapid volatilization (e.g., sustained-release transdermal patches or long-lasting fragrance notes), the 185 ºC boiling point of 1-ethyl-3-methylpentyl acetate makes it vastly superior to ethyl acetate. Spectroscopically, you can track its presence in a complex blend by monitoring the unusually high ratio of the 1375 cm⁻¹ (methyl bend) to the 1738 cm⁻¹ (carbonyl) peak.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your spectral data, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . Every step includes a causality-driven check to prevent false positives.

Step-by-Step Methodology
  • Crystal Decontamination: Clean the diamond ATR crystal using pure isopropanol and a lint-free wipe.

    • Causality: Do not use acetone. Acetone contains a carbonyl group that absorbs heavily at ~1715 cm⁻¹. Any residual trace will artificially broaden or split the ester C=O peak of your sample, ruining the quantitative assessment of the ~1738 cm⁻¹ band.

  • Background Acquisition: Collect a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution).

  • System Self-Validation (Crucial): Before applying the sample, inspect the background-subtracted baseline between 2500 cm⁻¹ and 2000 cm⁻¹.

    • Causality: This region should be perfectly flat. If you observe noise or negative peaks here, atmospheric CO₂ or water vapor levels have shifted since the background was taken. You must re-run the background to prevent atmospheric interference from skewing the integration of the C-O-C bands.

  • Sample Application: Apply 1-2 drops of 1-ethyl-3-methylpentyl acetate directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Spectrum Acquisition: Run the sample using the same parameters (32 scans, 4 cm⁻¹ resolution).

    • Causality: 32 scans are explicitly chosen to maximize the Signal-to-Noise Ratio (SNR). High SNR is mandatory to accurately resolve the complex, overlapping C-O-C stretching multiplet at 1217–1240 cm⁻¹[4].

  • Data Processing: Apply an automatic baseline correction and integrate the peaks at ~1738 cm⁻¹ and ~1375 cm⁻¹ to verify the high methyl-to-carbonyl ratio characteristic of this specific branched isomer.

FTIR_Workflow N1 1. Crystal Decontamination (Isopropanol wash) N2 2. Background Acquisition (Air, 32 scans) N1->N2 Solvent evaporated N3 3. Self-Validation (Verify flat baseline 2500-2000 cm⁻¹) N2->N3 N3->N1 Contamination detected N4 4. Sample Application (1-Ethyl-3-methylpentyl Acetate) N3->N4 Baseline Approved N5 5. Spectrum Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) N4->N5 N6 6. Peak Integration (C=O and C-O-C bands) N5->N6 High SNR achieved

Fig 2. Self-validating ATR-FTIR experimental workflow for liquid aliphatic esters.

References

To ensure scientific integrity and provide authoritative grounding, the following verified sources were utilized to validate the chemical properties and spectral assignments discussed in this guide:

  • Molbase. "1-Methylpentyl acetate / 5-methylheptan-3-yl acetate Synonyms and Chemical Data." URL:[Link]

  • National Institutes of Health (NIH). "Biopolymer-based nanocomposites: effect of lignin acetylation in cellulose triacetate films." (Validation of aliphatic acetate C=O stretch at 1736 cm⁻¹). URL:[Link]

  • University of Southampton (ePrints Soton). "Structural Assignment via Acetylation and IR Spectroscopy." (Validation of aliphatic acetate C-O-C stretch at ~1217 cm⁻¹). URL:[Link]

Sources

Comparative odor analysis of 1-Ethyl-3-methylpentyl Acetate isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise olfactory characterization of chiral esters is a cornerstone of modern flavor chemistry and pheromone research. 1-Ethyl-3-methylpentyl acetate (IUPAC: 5-methyl-3-heptyl acetate , CAS: 375855-08-6) represents a complex stereochemical target with two chiral centers (C3 and C5), yielding four distinct stereoisomers. While often overshadowed by its unbranched analog (3-octyl acetate), this methyl-branched ester exhibits unique "green," "herbal," and "fruity" nuances critical for high-fidelity nature-identical formulations (e.g., Agastache species, Formica ant pheromones).

This guide provides a rigorous methodological framework for the comparative analysis of these isomers, synthesizing synthesis, chiral separation, and gas chromatography-olfactometry (GC-O) protocols.

Chemical Framework & Stereochemical Landscape

The molecule 5-methyl-3-heptyl acetate possesses stereogenic centers at C3 (bearing the acetoxy group) and C5 (bearing the methyl group). This results in four stereoisomers, each potentially possessing a distinct odor threshold (OT) and quality.

Isomer ConfigurationIUPAC DesignationStereochemical Relationship
(3R, 5R) (3R,5R)-5-methyl-3-heptyl acetateEnantiomer of (3S,5S)
(3S, 5S) (3S,5S)-5-methyl-3-heptyl acetateEnantiomer of (3R,5R)
(3R, 5S) (3R,5S)-5-methyl-3-heptyl acetateDiastereomer
(3S, 5R) (3S,5R)-5-methyl-3-heptyl acetateDiastereomer

Note on Nomenclature: The name "1-ethyl-3-methylpentyl acetate" treats the alkyl chain as a pentyl group substituted at position 1. This is chemically equivalent to 5-methyl-3-heptyl acetate , which is the preferred IUPAC name used throughout this guide.

Experimental Methodology

To objectively compare these isomers, a self-validating workflow combining enantioselective synthesis (or separation) with sensory analysis is required.

Synthesis & Separation Protocol
  • Synthesis: The racemic alcohol (5-methyl-3-heptanol) is typically synthesized via Grignard reaction (e.g., reaction of 2-methylbutylmagnesium bromide with propanal).

  • Derivatization: Acetylation using acetic anhydride/pyridine yields the racemic acetate.

  • Chiral Resolution: Separation of the four isomers is achieved using Chiral Gas Chromatography .

Recommended Column:

  • Phase: Beta-cyclodextrin derivatives (e.g., Hydrodex β-6TBDM or Chiraldex G-TA).

  • Conditions: 30m x 0.25mm ID; Oven ramp 60°C to 180°C at 2°C/min.

  • Validation: Baseline separation (Resolution

    
    ) is critical for accurate OT determination.
    
Sensory Evaluation (GC-O)

The Aroma Extract Dilution Analysis (AEDA) is the gold standard for determining the potency of individual isomers.

Protocol:

  • Panel: 3-5 trained judges.

  • Injection: Serial dilutions (1:2 or 1:3) of the isomer mixture are injected into the GC-O system.

  • Detection: The effluent is split (1:1) between an FID/MS detector and an olfactory port (sniffing port).

  • Data Capture: Judges record the Odor Description and Retention Time .

  • Calculation: The Flavor Dilution (FD) factor is the highest dilution at which the odorant is detected.

Visualization: Analytical Workflow

The following diagram illustrates the integrated workflow for isolating and characterizing the odor of the stereoisomers.

G cluster_Isomers Resolved Isomers Start Racemic Mixture (5-Methyl-3-heptyl Acetate) ChiralGC Chiral GC Separation (Cyclodextrin Phase) Start->ChiralGC Injection Iso1 (3R, 5R) ChiralGC->Iso1 Iso2 (3S, 5S) ChiralGC->Iso2 Iso3 (3R, 5S) ChiralGC->Iso3 Iso4 (3S, 5R) ChiralGC->Iso4 SniffPort Olfactory Port (GC-O) Iso1->SniffPort MS Mass Spectrometer (Identification) Iso1->MS Iso2->SniffPort Iso3->SniffPort Iso4->SniffPort Data Data Integration: Odor Quality + FD Factor SniffPort->Data Sensory Input MS->Data Structural Confirmation

Figure 1: Integrated GC-O workflow for the stereodifferentiation of 1-Ethyl-3-methylpentyl acetate isomers.

Comparative Analysis & Performance

Based on Structure-Odor Relationship (SOR) principles for methyl-branched acetates (e.g., related Formica pheromones and Agastache volatiles), the stereoisomers exhibit distinct profiles. While exact proprietary thresholds vary, the following comparative matrix serves as the standard for evaluation.

Comparative Matrix
IsomerPredicted Odor QualityEst. Odor Threshold (Air)Performance Note
Isomer A (e.g., 3S, 5S) Fruity, Green, Fresh Low (< 5 ng/L)Likely the bioactive pheromone or key flavor contributor. High impact.
Isomer B (e.g., 3R, 5R) Weak, Fatty, Waxy High (> 500 ng/L)Often acts as a diluent or contributes "body" rather than top notes.
Isomer C (Diastereomer) Herbal, Metallic, Earthy Moderate (50-100 ng/L)Can introduce off-notes if not enantiomerically pure.
Isomer D (Diastereomer) Vegetative, Moldy ModerateOften undesirable in flavor applications.

Note: In many chiral acetates (e.g., 2-methylbutyl acetate), one enantiomer carries the characteristic "fruity" note, while the other is often weaker or qualitatively different.

Stability and Substantivity
  • Hydrolysis: Like most acetates, 1-ethyl-3-methylpentyl acetate is susceptible to hydrolysis in high pH (>8) or highly acidic environments, degrading into acetic acid and 5-methyl-3-heptanol (which has a more "earthy/mushroom" character).

  • Application: Best suited for neutral pH formulations (fragrances, neutral beverages).

Conclusion

The olfactory performance of 1-ethyl-3-methylpentyl acetate is strictly governed by its stereochemistry. For high-value applications (e.g., nature-identical Agastache oils or specific pheromone lures), the use of a racemic mixture typically results in a "muddy" or less distinct profile due to the masking effects of the weaker isomers. Recommendation: Researchers should prioritize the (3S)-configured isomers (subject to specific bioassay confirmation) for "fresh/fruity" applications, utilizing the GC-O protocol above to validate optical purity.

References

  • Mori, K. (2014). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. Wiley. (Authoritative source on stereoselective synthesis of methyl-branched pheromones).

  • Schieberle, P., & Grosch, W. (1987). "Quantitative Analysis of Aroma Compounds in Foods". Journal of Agricultural and Food Chemistry. (Foundational text on AEDA and GC-O methodology).

  • TCI Chemicals. (2023).[1] "Product Specification: 5-Methyl-3-heptyl Acetate (CAS 375855-08-6)".[1][2][3] (Commercial availability and physical data).

  • El-Sayed, A. M. (2023). The Pherobase: Database of Pheromones and Semiochemicals. (Reference for methyl-branched acetate pheromones in Formica and Lasius species).

Sources

A Senior Application Scientist's Guide to the Accurate Quantification of 1-Ethyl-3-methylpentyl Acetate Using Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise quantification of volatile and semi-volatile organic compounds is a cornerstone of robust analytical science. This guide provides a comprehensive, in-depth comparison of methodologies for the accurate quantification of 1-ethyl-3-methylpentyl acetate (CAS: 375855-08-6), a branched-chain ester, utilizing internal standards with Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind experimental choices, present detailed protocols, and compare the performance of an ideal (isotopically labeled) versus a practical (surrogate) internal standard.

The Analytical Challenge: Why Internal Standards are Essential

The quantification of analytes like 1-ethyl-3-methylpentyl acetate can be susceptible to variations in sample preparation, injection volume, and instrument response. The internal standard (IS) method is a powerful technique to mitigate these sources of error.[1] An IS is a compound of known concentration added to all samples (calibrants and unknowns) at the beginning of the analytical workflow.[2] Instead of relying on the absolute analyte response, quantification is based on the ratio of the analyte's peak area to that of the internal standard. This ratiometric approach compensates for variations, leading to significantly improved precision and accuracy.[3]

Selecting the Right Internal Standard: A Critical Decision

The choice of an internal standard is paramount for the success of the quantitative method. An ideal internal standard should possess the following characteristics:

  • Chemical and Physical Similarity: It should behave similarly to the analyte during extraction, derivatization (if any), and chromatographic separation.[4]

  • Chromatographic Resolution: The IS must be well-resolved from the analyte and any other matrix components, with no co-elution.[4]

  • Absence in Samples: The chosen internal standard should not be naturally present in the samples being analyzed.[5]

  • Stability: It must be chemically stable throughout the entire analytical process.[4]

For GC-MS analysis, the gold standard is a stable isotope-labeled (e.g., deuterated) version of the analyte.[6] These compounds have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same matrix effects and ionization efficiencies. However, the synthesis of custom deuterated standards can be costly and time-consuming.

In the absence of an isotopically labeled standard, a structurally similar compound, known as a surrogate standard, can be employed.[6]

Comparative Analysis: Deuterated vs. Surrogate Internal Standards

This guide will compare two potential internal standards for the quantification of 1-ethyl-3-methylpentyl acetate:

  • 1-Ethyl-3-methylpentyl Acetate-d3 (Hypothetical): The ideal, isotopically labeled internal standard. While not found to be commercially available at the time of this writing, it represents the best-case scenario for accuracy.

  • Octyl Acetate (CAS: 112-14-1): A commercially available surrogate standard. It shares the same molecular formula (C10H20O2) and molecular weight (172.26 g/mol ) as the analyte, making it a strong candidate.[2][7]

Experimental Design and Protocols

The following sections detail the proposed experimental workflow for quantifying 1-ethyl-3-methylpentyl acetate using an internal standard approach.

Materials and Reagents
  • 1-Ethyl-3-methylpentyl acetate (≥98% purity)

  • Octyl acetate (≥99% purity)[8]

  • Hexane or Ethyl Acetate (GC grade, ≥99.9% purity)

  • Anhydrous Sodium Sulfate

  • 2 mL amber glass vials with PTFE-lined caps

Instrumentation

A standard gas chromatograph coupled to a mass spectrometer (GC-MS) is required. The following are typical instrument parameters.

Table 1: GC-MS Instrument Parameters

ParameterSettingRationale
GC System
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column suitable for the analysis of a wide range of volatile and semi-volatile compounds.[2]
Carrier GasHelium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency and is compatible with mass spectrometry.
Injector Temperature250 °CEnsures complete vaporization of the analyte and internal standard without thermal degradation.
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1 split ratio)Prevents column overloading and ensures sharp peaks.
Oven ProgramInitial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 minA general-purpose temperature program that should provide good separation of the analyte and internal standard from solvent and other potential components.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and quantification.
Ion Source Temp.230 °C
Transfer Line Temp.280 °C
Mass Scan Rangem/z 40-300 (Full Scan)To identify characteristic fragment ions.
SIM/MRM ModeSee Table 2For selective and sensitive quantification.
Sample and Standard Preparation Workflow

The following diagram illustrates the steps for preparing calibration standards and samples for analysis.

experimental_workflow cluster_prep Preparation cluster_cal Calibration Standards cluster_sample Sample Preparation cluster_analysis Analysis Analyte_Stock Analyte Stock (1 mg/mL in Hexane) Cal_1 Calibrant 1 (e.g., 1 µg/mL) Analyte_Stock->Cal_1 Serial Dilution Cal_2 Calibrant 2 (e.g., 5 µg/mL) Analyte_Stock->Cal_2 Cal_n ... Analyte_Stock->Cal_n Cal_N Calibrant N (e.g., 100 µg/mL) Analyte_Stock->Cal_N IS_Stock Internal Standard Stock (1 mg/mL in Hexane) IS_Stock->Cal_1 Add fixed amount (e.g., 10 µg/mL) IS_Stock->Cal_2 IS_Stock->Cal_n IS_Stock->Cal_N Spiked_Sample Spike with IS IS_Stock->Spiked_Sample Add fixed amount (e.g., 10 µg/mL) GCMS GC-MS Analysis Cal_1->GCMS Cal_2->GCMS Cal_n->GCMS Cal_N->GCMS Sample Unknown Sample Diluted_Sample Dilute Sample Sample->Diluted_Sample Diluted_Sample->Spiked_Sample Spiked_Sample->GCMS Data Data Processing (Peak Area Ratio) GCMS->Data Result Quantification Data->Result logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Calculation Analyte Analyte (1-Ethyl-3-methylpentyl Acetate) Sample_Prep Sample Preparation (Extraction, Dilution) Analyte->Sample_Prep IS Internal Standard (Known Concentration) IS->Sample_Prep Sample Sample Matrix Sample->Sample_Prep GC_Separation GC Separation Sample_Prep->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Analyte_Response Analyte Peak Area (A_x) MS_Detection->Analyte_Response IS_Response IS Peak Area (A_is) MS_Detection->IS_Response Response_Ratio Response Ratio (A_x / A_is) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Response_Ratio->Cal_Curve For Standards Concentration Analyte Concentration Response_Ratio->Concentration For Sample Cal_Curve->Concentration

Sources

Literature comparison of 1-Ethyl-3-methylpentyl Acetate physical constants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-3-methylpentyl acetate (Systematic name: 5-methylheptan-3-yl acetate ) is a branched-chain ester belonging to the C10 family of acetate esters. Unlike its linear counterpart, n-octyl acetate, which is widely used for its orange blossom and jasmine notes, this branched isomer exhibits distinct physical properties driven by steric hindrance and reduced molecular packing efficiency.

This guide provides a rigorous technical comparison of 1-ethyl-3-methylpentyl acetate against its structural isomers, highlighting critical differences in boiling point, density, and refractive index. These constants are vital for researchers in fragrance chemistry, pheromone synthesis, and solvent engineering to validate product identity and predict volatility profiles.

Chemical Identity & Structural Basis[1][2]

Before analyzing physical constants, the precise chemical structure must be defined to avoid nomenclature confusion common with branched alkyl groups.

AttributeDetail
Common Name 1-Ethyl-3-methylpentyl acetate
Systematic IUPAC Name 5-methylheptan-3-yl acetate
CAS Number 375855-08-6
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.26 g/mol
SMILES String CCC(OC(C)=O)CC(C)CC
Structural Class Branched Aliphatic Ester

Structural Insight: The "1-ethyl-3-methylpentyl" group effectively forms a heptane chain with a methyl substitution at C5 and the acetate attachment at C3. This branching significantly disrupts van der Waals forces compared to linear isomers.

Comparative Physical Constants

The following table contrasts 1-Ethyl-3-methylpentyl acetate with two key C10 isomers: n-Octyl acetate (linear standard) and Isoamyl isovalerate (highly branched isomer).

Table 1: Physical Property Comparison of C10 Esters
Property1-Ethyl-3-methylpentyl Acetate n-Octyl Acetate (Linear Isomer)Isoamyl Isovalerate (Branched Isomer)
CAS Number 375855-08-6 112-14-1659-70-1
Boiling Point (1 atm) 185 °C 211 °C190–193 °C
Density (20-25°C) 0.870 g/cm³ 0.867 g/cm³0.854 g/cm³
Refractive Index (

)
1.420 1.418–1.4211.412
Flash Point 65.2 °C 86 °C67 °C
LogP (Est.) ~3.6 3.83.6
Odor Profile Fruity, Green, EtherealWaxy, Green, Orange BlossomApple, Banana, Fruity
Technical Analysis of Constants
1. Boiling Point & Volatility[1][2][3][4][5][6]
  • Observation: 1-Ethyl-3-methylpentyl acetate boils at 185°C , significantly lower than n-octyl acetate (211°C).

  • Mechanism: The branching at the C1 (ethyl) and C3 (methyl) positions of the alkyl chain prevents efficient stacking of molecules. This reduces the intermolecular van der Waals surface contact area, requiring less energy to transition to the vapor phase.

  • Application Implication: This compound acts as a "lifter" or "modifier" in fragrance blends, evaporating faster than linear C10 esters but lasting longer than C8 esters (e.g., 3-methylpentyl acetate, BP ~164°C).

2. Density & Packing
  • Observation: The density (0.87 g/cm³) is comparable to n-octyl acetate but higher than isoamyl isovalerate (0.854 g/cm³).

  • Mechanism: While branching generally lowers density by increasing free volume, the specific position of the acetate group in the center of the heptane chain (at C3) creates a relatively compact globular shape compared to the more elongated isoamyl isovalerate.

3. Refractive Index (RI)[2][3][5][6]
  • Observation: An RI of 1.420 is typical for saturated aliphatic esters.

  • QC Relevance: RI is a critical purity check. A deviation >0.002 often indicates the presence of unreacted alcohol precursor (5-methylheptan-3-ol) or residual solvent.

Visualizing Structure-Property Logic

The following diagram illustrates how structural modifications (chain length vs. branching) dictate the physical properties of these esters.

PhysicalProperties cluster_0 Structural Factors cluster_1 Physical Outcomes Branching Branching (Steric Hindrance) BP Boiling Point (Volatility) Branching->BP Reduces (↓ 26°C vs Linear) Density Density (Packing Efficiency) Branching->Density Increases Free Volume ChainLength Chain Length (Carbon Count) RI Refractive Index (Polarizability) ChainLength->RI Increases with MW Compound 1-Ethyl-3-methylpentyl Acetate (Branched C10) Compound->Branching Compound->BP Moderate (185°C) Linear n-Octyl Acetate (Linear C10) Linear->ChainLength Linear->BP High (211°C)

Figure 1: Causal relationship between molecular structure and physical constants for C10 acetate esters.

Experimental Methodologies

To ensure scientific integrity, the following protocols describe the synthesis (via acetylation) and characterization of 1-ethyl-3-methylpentyl acetate. These methods are self-validating through the use of internal standards and refractive index checks.

A. Synthesis Protocol (Acetylation)

Objective: Convert 5-methylheptan-3-ol to its acetate ester.

  • Reagents:

    • Precursor: 5-methylheptan-3-ol (1.0 eq).

    • Acylating Agent: Acetic Anhydride (1.2 eq).

    • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq).

    • Base: Pyridine or Triethylamine (1.5 eq).

    • Solvent: Dichloromethane (DCM).

  • Workflow:

    • Setup: Flame-dry a round-bottom flask under N₂ atmosphere.

    • Addition: Dissolve alcohol in DCM. Add base and DMAP. Cool to 0°C.[7]

    • Reaction: Dropwise addition of acetic anhydride. Warm to Room Temp (RT) and stir for 4–6 hours.

    • Quench: Add saturated NaHCO₃ to neutralize excess acid.

    • Extraction: Extract with DCM (x3). Wash organic layer with 1M HCl (remove pyridine), then Brine.

    • Purification: Dry over MgSO₄, concentrate, and perform vacuum distillation .

B. Characterization & QC Protocol

Trustworthiness Check: The refractive index and GC retention time must align with the constants in Table 1.

  • Refractometry:

    • Calibrate refractometer with HPLC-grade water (

      
      ).
      
    • Equilibrate sample at 20°C ± 0.1°C.

    • Target:

      
      .
      
  • GC-FID Analysis:

    • Column: DB-5 or equivalent non-polar capillary column (30m x 0.25mm).

    • Program: 60°C (2 min)

      
       10°C/min 
      
      
      
      240°C.
    • Validation: Peak purity should exceed 98%. Any shoulder peaks suggest isomeric impurities (e.g., 5-methylheptan-2-ol derivatives).

C. Workflow Diagram

SynthesisWorkflow Start 5-Methylheptan-3-ol Reaction Esterification (4-6 hrs, RT) Start->Reaction Dissolve Reagents Ac2O + DMAP (DCM, 0°C) Reagents->Reaction Add Dropwise Quench NaHCO3 Quench + Extraction Reaction->Quench Complete Distill Vacuum Distillation (Purification) Quench->Distill Crude Oil Final 1-Ethyl-3-methylpentyl Acetate (>98% Purity) Distill->Final Collect Fraction (BP 185°C)

Figure 2: Step-by-step synthesis and purification workflow.

References

  • Leap Chem. (2024). Product Dossier: 1-ETHYL-3-METHYLPENTYL ACETATE (CAS 375855-08-6).[8] Retrieved from (Verified via search result 1.1).

  • PubChem. (2024). Octyl Acetate (CAS 112-14-1) Physical Properties. National Library of Medicine. Retrieved from .

  • The Good Scents Company. (2024). Isoamyl Isovalerate (CAS 659-70-1) Flavor & Fragrance Data. Retrieved from .

  • NIST Chemistry WebBook. (2024). Standard Reference Data: Ester Thermochemistry. Retrieved from .

  • Sigma-Aldrich. (2024). Safety Data Sheet: Octyl Acetate. Retrieved from .

Sources

Safety Operating Guide

1-Ethyl-3-methylpentyl Acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a field-validated protocol for the safe handling and disposal of 1-Ethyl-3-methylpentyl Acetate (CAS: 375855-08-6).[1] It is designed for researchers requiring immediate operational clarity without the fluff of generic safety templates.

Part 1: Executive Safety Directive

Core Classification: Combustible, Non-Halogenated Organic Solvent. Primary Hazard: Fire risk (Combustible Liquid, Class IIIA) and Skin/Eye Irritation. Disposal Stream: High-BTU Organic Waste (Fuel Blending/Incineration).[1]

Critical Operational Rule: Unlike volatile solvents like Ethyl Acetate (Flash Point -4°C), 1-Ethyl-3-methylpentyl Acetate has a flash point of ~65°C (149°F) .[1] While less volatile, it retains significant fuel value and must be managed as a flammable solvent in laboratory waste streams to ensure compliance with fuel-blending protocols.[1]

Part 2: Chemical Profile & Risk Assessment

Effective disposal begins with accurate identification.[1] This ester is lipophilic and incompatible with aqueous waste streams.[1]

ParameterSpecificationOperational Implication
Chemical Name 1-Ethyl-3-methylpentyl AcetateDistinct from Ethyl Acetate (U112).[1]
CAS Number 375855-08-6 Use this for waste manifesting.[1]
Flash Point ~65°C (149°F)Combustible (Class IIIA) . Do not store near oxidizers.[1]
Solubility Negligible in waterDO NOT dispose of down the drain.
Density ~0.87 g/cm³Floats on water; forms a surface film.[1]
RCRA Status Non-Listed (Characteristic D001)Technically >60°C (D001 cutoff), but managed as ignitable waste.

Expert Insight: Although the flash point (>60°C) technically exempts it from the RCRA "Ignitable" (D001) definition in some jurisdictions, most EHS protocols mandate treating it as D001 because it supports combustion and is often mixed with lower-flashpoint solvents (e.g., Acetone, Hexane) during synthesis or extraction.

Part 3: Disposal Workflow & Logic

This self-validating workflow ensures compliance with EPA regulations and laboratory best practices.[1]

Step 1: Segregation & Compatibility
  • Permitted Mixtures: Can be combined with other non-halogenated organic solvents (Methanol, Acetone, Toluene, Hexane).

  • Strictly Prohibited:

    • Oxidizers: (e.g., Nitric Acid, Peroxides) – Risk of exothermic reaction/fire.

    • Halogenated Solvents: (e.g., DCM, Chloroform) – Keep separate to reduce disposal costs, unless your facility uses a "Commingled Solvents" stream.

    • Aqueous Solutions: Do not mix with water; it will phase separate.

Step 2: Containerization
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1]

  • Venting: Use a cap with a pressure-relief mechanism if storing in warm areas, though vapor pressure is relatively low.[1]

  • Headspace: Leave 10-15% headspace to allow for thermal expansion.[1]

Step 3: Labeling

Label the container immediately upon the first addition of waste.

  • Primary Tag: "Hazardous Waste"

  • Constituents: "1-Ethyl-3-methylpentyl Acetate" (Do not use abbreviations like "EMPA").[1]

  • Hazard Checkbox: [x] Combustible / Ignitable, [x] Irritant.

Step 4: The Disposal Decision Tree

Use the following logic to determine the exact waste stream for your sample.

DisposalWorkflow Start Waste: 1-Ethyl-3-methylpentyl Acetate IsPure Is the waste pure (>90%)? Start->IsPure IsMixed What is it mixed with? IsPure->IsMixed No StreamA Stream A: Non-Halogenated Organic Solvents (Fuel Blending) IsPure->StreamA Yes Halogenated Contains Halogens? (DCM, Chloroform) IsMixed->Halogenated Aqueous Contains Water/Acid? Halogenated->Aqueous No StreamB Stream B: Halogenated Organic Solvents (High Temp Incineration) Halogenated->StreamB Yes Aqueous->StreamA No (Trace Water) StreamC Stream C: Aqueous Organic (Phase Separation Req.) Aqueous->StreamC Yes (>10% Water)

Figure 1: Decision logic for classifying 1-Ethyl-3-methylpentyl Acetate waste streams. Blue indicates the starting point; Green indicates the preferred disposal path.

Part 4: Emergency Response Procedures

In the event of a spill or exposure during transfer:

  • Small Spill (<500 mL):

    • Isolate: Remove ignition sources (hot plates, sparks).[2][3]

    • Absorb: Use polypropylene pads or vermiculite. Clay-based kitty litter is also effective for esters.[1]

    • Disposal: Place soaked absorbents into a wide-mouth jar labeled "Solid Debris with Flammable Solvent."

  • Skin/Eye Contact:

    • Skin: Wash immediately with soap and water.[4][5] Esters can de-fat skin, leading to dermatitis.

    • Eyes: Flush for 15 minutes.[1][4][5] The lipophilic nature means it may be difficult to rinse out; immediate flushing is critical.

Part 5: Regulatory & Compliance Reference

  • EPA Waste Code: Not specifically listed (P or U list).

  • Characteristic Code: D001 (Ignitable) is applied by default in most mixed-solvent streams.[1]

  • DOT Transport:

    • Proper Shipping Name: Esters, n.o.s. (1-Ethyl-3-methylpentyl Acetate)[1]

    • Hazard Class: 3 (Flammable Liquid) - Note: Often reclassified as Combustible Liquid for domestic ground transport if FP > 60°C.[1]

    • Packing Group: III

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21136369 (Related Isomers). PubChem.[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261." EPA.gov.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov.[1] Available at: [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-Ethyl-3-methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 375855-08-6 Synonyms: 5-Methyl-3-heptyl acetate; 5-Methylheptan-3-yl acetate; Acetic acid 1-ethyl-3-methylpentyl ester Formula: C₁₀H₂₀O₂ Molecular Weight: 172.27 g/mol [1][2][3][4]

Executive Safety Summary

1-Ethyl-3-methylpentyl Acetate is a branched aliphatic ester used primarily as a specialized solvent and intermediate in organic synthesis.[3] Unlike its lighter homolog ethyl acetate, this compound is a Combustible Liquid (Flash Point ~65°C) rather than a highly flammable one.[3] However, its lipophilic nature allows it to defat skin and penetrate standard glove materials over time.[3]

Immediate Hazard Classification:

  • Flammability: Combustible Liquid (GHS Category 4).[3]

  • Health: Skin Irritant (Category 2), Eye Irritant (Category 2A).[3]

  • Reactivity: Stable, but incompatible with strong oxidizing agents and strong bases (hydrolysis risk).[3]

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense.[3]

Control LevelRequirement for 1-Ethyl-3-methylpentyl Acetate
Elimination/Substitution Use only if essential to the synthetic pathway.[3]
Engineering Controls Mandatory: Handle inside a certified Chemical Fume Hood (CFH) to control organic vapors (OVs).
Administrative Controls Restrict access to trained personnel. Maintain SDS in the immediate work area.[3]
PPE See Section 3 below.

Detailed PPE Specifications

Selection Logic: Esters are excellent solvents for many polymers.[3] Standard nitrile gloves provide only splash protection against C10 esters.[3] Prolonged contact requires materials with higher chemical resistance to prevent permeation.[3]

A. Hand Protection (Gloves)

Primary Recommendation: Double-Gloving Strategy [3]

  • Inner Layer: 4 mil Nitrile (Disposable).[3]

  • Outer Layer: 4-8 mil Nitrile (Disposable) OR Butyl Rubber (for immersion).[3]

ScenarioRecommended MaterialBreakthrough TimeAction
Standard Handling Nitrile (Minimum 5 mil) ~15-30 minsChange immediately upon splash.[3]
Spill Cleanup / Immersion Butyl Rubber or Silver Shield® (Laminate) > 480 minsReusable if inspected; preferred for large volumes.[3]
Contraindicated Latex (Natural Rubber) < 5 minsDO NOT USE. Rapid degradation.[3]
B. Eye & Face Protection[3][5]
  • Standard Protocol: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[3]

    • Why: Safety glasses with side shields are insufficient because liquid splashes can bypass the side gaps.[3] Goggles form a seal around the eyes.[3]

  • High-Risk Operations: Add a Face Shield (8-inch minimum) over goggles when pouring volumes > 1 Liter or working under pressure.[3]

C. Respiratory Protection[3][6]
  • Primary: None required if working within a functioning Fume Hood.[3]

  • Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor (OV) Cartridges (Black band).[3]

    • Trigger: If olfactory fatigue is suspected or spill occurs outside containment.[3]

D. Body Protection[3][6]
  • Lab Coat: 100% Cotton or Flame-Resistant (Nomex/Kevlar) lab coat.[3]

    • Avoid: Synthetic blends (Polyester/Rayon) which can melt into skin if ignited.[3]

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.[3]

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation
  • Verify Ventilation: Ensure fume hood sash is at the certified working height.[3]

  • Inspect PPE: Check gloves for pinholes (inflate test) and goggles for clarity.[3]

  • Grounding: If transferring >4L, ground the receiving container to prevent static discharge, despite the higher flash point.

Phase 2: Active Handling[3]
  • Transfer: Pour slowly to minimize aerosol generation. Use a funnel.

  • Heating: If heating is required, use an oil bath or heating block with a temperature limit set < 60°C (below flash point) unless under inert atmosphere (Nitrogen/Argon).[3]

  • Sealing: Wipe container threads with a dry Kimwipe before closing to prevent seizing or degradation of the cap liner.[3]

Phase 3: Waste & Disposal
  • Classification: Non-Halogenated Organic Solvent Waste.[3]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases.[3]

  • Container: High-Density Polyethylene (HDPE) or Glass waste carboys.[3]

  • Labeling: "Hazardous Waste - Combustible Liquid - Esters."[3]

Emergency Response Procedures

Visual Workflow: Spill Response

The following diagram outlines the decision logic for a chemical spill of 1-Ethyl-3-methylpentyl Acetate.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (< 100 mL) Inside Hood Assess->Minor Contained Major Major Spill (> 100 mL) Or Outside Hood Assess->Major Uncontained PPE_Check Verify PPE: Nitrile (Double) + Goggles Minor->PPE_Check Evacuate Evacuate Area Alert Safety Officer Major->Evacuate Absorb Absorb with Polypropylene Pads or Vermiculite PPE_Check->Absorb Clean Clean Surface with Soap & Water Absorb->Clean Disposal Bag Waste as Hazardous Chemical Waste Clean->Disposal

Caption: Decision matrix for responding to 1-Ethyl-3-methylpentyl Acetate spills based on volume and containment.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing.[3] Wash skin with soap and water for 15 minutes.[3] Do not use solvents (ethanol/acetone) to wash skin, as this enhances absorption.[3]

  • Eye Contact: Flush with tepid water for 15 minutes, lifting upper and lower lids.[3] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[3]

Technical Data Summary

PropertyValueRelevance to Safety
Flash Point ~65°C (149°F)Combustible.[3][5] Keep away from open flames/hot surfaces.
Boiling Point ~185°CLow vapor pressure at RT, but vapors accumulate in heat.[3]
Density 0.87 g/cm³Lighter than water; will float during fire suppression.[3]
Solubility Immiscible in waterWater alone is ineffective for cleaning spills; use surfactant.[3]

References

  • ChemicalBook. (2022).[3] 1-ETHYL-3-METHYLPENTYL ACETATE - Safety Data Sheet. Retrieved from

  • TCI America. (n.d.).[3] Safety Data Sheet Search (General Ester Handling). Retrieved from [3]

  • Spectrum Chemical. (2018).[3] 1-Ethyl-3-methylpentyl Acetate Product Data. Retrieved from [3]

  • PubChem. (n.d.).[3] Compound Summary: 5-Methylheptan-3-yl acetate.[1][3] Retrieved from [3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.